Product packaging for Antifungal agent 63(Cat. No.:)

Antifungal agent 63

Cat. No.: B12395591
M. Wt: 490.7 g/mol
InChI Key: UXUOKYRXXRZNBE-LOYHVIPDSA-N
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Description

Antifungal agent 63, with the molecular formula C 31 H 30 N 4 S and a molar mass of 490.66 g/mol, is a synthetic fungicidal agent developed for agricultural and antimicrobial research . This compound has demonstrated excellent fungicidal activity in laboratory studies, specifically against the plant pathogen Fusarium oxysporum f.sp. cucumerinum . Its broad-spectrum potential is supported by its additional reported application in antiviral research, making it a candidate for investigating solutions to multiple types of plant diseases . The pursuit of new antifungal agents like this one is critical, as invasive fungal infections represent a significant global health challenge with a limited number of effective treatment families available . Furthermore, the rise of resistance to current clinical antifungals, such as azoles and echinocandins, underscores the importance of developing new compounds with novel mechanisms of action . Research into agents like this compound helps to expand the scientific toolbox against pathogenic fungi. This product is intended for research and laboratory use only. It is not intended for human or veterinary diagnostic or therapeutic uses. Handle with appropriate safety precautions.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C31H30N4S B12395591 Antifungal agent 63

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C31H30N4S

Molecular Weight

490.7 g/mol

IUPAC Name

1-benzyl-3-[(1R,2R)-2-(1H-indol-3-ylmethylamino)-1,2-diphenylethyl]thiourea

InChI

InChI=1S/C31H30N4S/c36-31(34-20-23-12-4-1-5-13-23)35-30(25-16-8-3-9-17-25)29(24-14-6-2-7-15-24)33-22-26-21-32-28-19-11-10-18-27(26)28/h1-19,21,29-30,32-33H,20,22H2,(H2,34,35,36)/t29-,30-/m1/s1

InChI Key

UXUOKYRXXRZNBE-LOYHVIPDSA-N

Isomeric SMILES

C1=CC=C(C=C1)CNC(=S)N[C@H](C2=CC=CC=C2)[C@@H](C3=CC=CC=C3)NCC4=CNC5=CC=CC=C54

Canonical SMILES

C1=CC=C(C=C1)CNC(=S)NC(C2=CC=CC=C2)C(C3=CC=CC=C3)NCC4=CNC5=CC=CC=C54

Origin of Product

United States

Foundational & Exploratory

Discovery and Synthesis of Antifungal Agent Compound 2c: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth technical guide on the discovery and synthesis of a novel quinazolinone-based antifungal agent, designated as Compound 2c, with potent activity against Fusarium oxysporum. This document is intended for researchers, scientists, and drug development professionals.

Introduction

The emergence of drug-resistant fungal pathogens poses a significant threat to agriculture and human health. Fusarium oxysporum, a soil-borne fungus, is responsible for causing devastating wilt diseases in a wide range of crops, leading to substantial economic losses worldwide. The development of novel antifungal agents with high efficacy and novel mechanisms of action is therefore a critical area of research. Quinazolinone derivatives have emerged as a promising class of heterocyclic compounds exhibiting a broad spectrum of biological activities, including antifungal properties. This whitepaper details the discovery, synthesis, and biological evaluation of a novel quinazolinone derivative, Compound 2c, which has demonstrated significant inhibitory effects against Fusarium oxysporum.

1. Discovery of Compound 2c

Compound 2c was identified through a systematic study focused on the design and synthesis of new quinazolinone derivatives with potential as agrochemical fungicides. The core concept was to synthesize compounds that incorporate the quinazolinone scaffold, known for its diverse biological activities. The design strategy involved the synthesis of four novel pyrazol-quinazolinone compounds with different substituents to investigate their structure-activity relationships (SAR). Among the synthesized compounds, Compound 2c exhibited the most potent antifungal activity against Fusarium oxysporum f. sp. Niveum.[1]

2. Synthesis of Compound 2c

The synthesis of Compound 2c was achieved through a one-pot reaction method involving intramolecular cyclization and dehydration. The detailed experimental protocol is outlined below.

2.1. Experimental Protocol: Synthesis of Compound 2c

  • Starting Materials: The synthesis begins with a diamide-containing precursor compound.

  • Reaction Conditions: The precursor is subjected to intramolecular cyclization and dehydration. This reaction is catalyzed by an aqueous methylamine solution.

  • Procedure:

    • The diamide-containing starting material is dissolved in a suitable solvent.

    • An aqueous solution of methylamine is added to the reaction mixture.

    • The mixture is heated under reflux for a specified period to facilitate the cyclization and dehydration process.

    • Upon completion of the reaction, the mixture is cooled to room temperature, allowing the product to precipitate.

    • The solid product is collected by filtration, washed with a suitable solvent to remove impurities, and dried under vacuum.

  • Characterization: The structure of the synthesized Compound 2c was confirmed using various analytical techniques, including 1H NMR, 13C NMR, FT-IR, and High-Resolution Mass Spectrometry (HRMS).[1]

3. Antifungal Activity of Compound 2c

The antifungal activity of Compound 2c was evaluated against a panel of seven plant pathogenic fungi, including Fusarium oxysporum f. sp. Niveum.

3.1. Experimental Protocol: In Vitro Antifungal Assay (Mycelial Growth Rate Method)

  • Fungal Strains: Fusarium oxysporum f. sp. Niveum and six other plant pathogenic fungi were used in the assay.

  • Culture Medium: Potato Dextrose Agar (PDA) was used for the growth of the fungal mycelia.

  • Preparation of Test Compounds: Compound 2c was dissolved in a mixture of DMSO and Tween 80 to create a stock solution. This stock solution was then diluted with PDA to achieve final concentrations of 150 mg/L and 300 mg/L.

  • Assay Procedure:

    • Mycelial discs of the test fungi were placed on the center of the PDA plates containing the test compound.

    • The plates were incubated at a controlled temperature until the mycelial growth in the control plates (containing no compound) reached the edges.

    • The diameter of the fungal colonies was measured, and the percentage of inhibition was calculated using the following formula: Inhibition (%) = [(C - T) / C] × 100 where C is the diameter of the colony in the control plate, and T is the diameter of the colony in the treated plate.

3.2. Quantitative Data on Antifungal Activity

The antifungal activity of Compound 2c and other synthesized quinazolinone derivatives against various phytopathogenic fungi is summarized in the table below.

CompoundConcentration (mg/L)Inhibition (%) against Fusarium oxysporum f. sp. NiveumInhibition (%) against Rhizoctonia solani AG1Inhibition (%) against Phytophthora parasitica var. nicotianae
2a 300-Obvious inhibitory effect-
2b 300-Obvious inhibitory effectBest inhibitory activity
2c 300 62.42 --
2d 300Good inhibitory effect--

Data extracted from a study on the antifungal activity of quinazolinone derivatives.[1]

4. Structure-Activity Relationship (SAR)

The study of the synthesized quinazolinone derivatives revealed key structural features that influence their antifungal activity. The presence of a cyano group in compounds 2c and 2d was associated with better inhibitory effects against Fusarium oxysporum f. sp. Niveum compared to compounds 2a and 2b, which contain a chlorine atom.[1]

5. Visualizations

5.1. Synthesis Workflow

Synthesis_Workflow Start Diamide Precursor Reaction One-pot reaction: - Intramolecular Cyclization - Dehydration (cat. aq. Methylamine) Start->Reaction Purification Purification: - Filtration - Washing - Drying Reaction->Purification Product Compound 2c Purification->Product Characterization Structural Characterization: - 1H NMR, 13C NMR - FT-IR, HRMS Product->Characterization

Caption: Synthetic workflow for Compound 2c.

5.2. Antifungal Screening Workflow

Antifungal_Screening_Workflow Compound Compound 2c Stock Solution Plates Preparation of Test Plates (150 & 300 mg/L) Compound->Plates Media Potato Dextrose Agar (PDA) Media->Plates Inoculation Inoculation of PDA Plates Plates->Inoculation Fungi Fusarium oxysporum Mycelial Disc Fungi->Inoculation Incubation Incubation at Controlled Temperature Inoculation->Incubation Measurement Measure Colony Diameter Incubation->Measurement Calculation Calculate Inhibition Percentage Measurement->Calculation Result Antifungal Activity Data Calculation->Result

Caption: In vitro antifungal screening workflow.

Compound 2c, a novel quinazolinone derivative, has been successfully synthesized and demonstrated significant antifungal activity against the plant pathogen Fusarium oxysporum f. sp. Niveum. The one-pot synthesis method provides an efficient route to this promising antifungal agent. Further optimization of the quinazolinone scaffold and in-depth mechanistic studies are warranted to explore the full potential of this class of compounds in the development of new and effective fungicides. The detailed experimental protocols and structured data presented in this whitepaper provide a valuable resource for researchers in the field of antifungal drug discovery and development.

References

Antifungal Agent 63 (Compound 3i): A Technical Overview of its Spectrum of Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the antifungal spectrum of activity for Antifungal Agent 63, also identified as Compound 3i in the scientific literature. This agent, a novel aromatic carboxamide derived from dehydroabietylamine, has demonstrated significant potential as a broad-spectrum fungicide against several economically important plant pathogenic fungi.[1] This document summarizes the quantitative data on its efficacy, details the experimental protocols for its evaluation, and provides a visual representation of the experimental workflow.

Data Presentation: In Vitro Antifungal Activity

Compound 3i has been evaluated for its ability to inhibit the mycelial growth of a range of fungal pathogens. The following tables summarize the key findings from in vitro assays, presenting both the mycelial growth inhibitory rates at a fixed concentration and the half-maximal effective concentration (EC₅₀) values, which indicate the concentration of the compound required to inhibit 50% of fungal growth.

Table 1: Mycelial Growth Inhibitory Rate of Compound 3i at 50 mg/L

Fungal PathogenInhibition Rate (%)
Sclerotinia sclerotiorum> 95%
Alternaria solani~ 91.8%
Botrytis cinerea> 90%
Rhizoctonia solani> 70%
Gibberella zeae> 80%
Fusarium oxysporumModerate Inhibition

Data sourced from a study on novel aromatic carboxamides from dehydroabietylamine.[1]

Table 2: EC₅₀ Values of Compound 3i Against Various Fungal Pathogens

Fungal PathogenEC₅₀ (mg/L)
Sclerotinia sclerotiorum0.067 - 0.393
Botrytis cinereaSignificant Activity
Alternaria solaniSignificant Activity

EC₅₀ values indicate potent activity, particularly against Sclerotinia sclerotiorum.[1]

Experimental Protocols

The following sections detail the methodologies employed for the in vitro and in vivo evaluation of this compound (Compound 3i).

In Vitro Antifungal Activity Assay: Mycelium Growth Rate Method

The in vitro antifungal activity of Compound 3i was determined using the mycelium growth rate method.[1] This method assesses the ability of a compound to inhibit the growth of fungal mycelia on a solid medium.

1. Fungal Strains and Culture Preparation:

  • The following plant pathogenic fungi were used: Rhizoctonia solani, Fusarium oxysporum, Sclerotinia sclerotiorum, Alternaria solani, Gibberella zeae, and Botrytis cinerea.[1]

  • Fungal strains were obtained from the Agricultural Culture Collection of China (ACCC).[1]

  • Cultures were maintained on potato dextrose agar (PDA) plates.

2. Preparation of Test Compound Solutions:

  • Compound 3i and a positive control (e.g., boscalid) were dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create stock solutions.

  • These stock solutions were then incorporated into the molten PDA medium to achieve the desired final concentrations (e.g., 50 mg/L).

3. Inoculation and Incubation:

  • Mycelial plugs (typically 5 mm in diameter) were taken from the edge of actively growing fungal cultures and placed at the center of the PDA plates containing the test compound.[2]

  • Control plates containing only the solvent (e.g., DMSO) in the PDA medium were also prepared.

  • The plates were incubated in the dark at a controlled temperature (e.g., 25 °C) for a specified period, typically until the fungal growth in the control plates reached a certain diameter.[2]

4. Data Analysis:

  • The diameter of the fungal colonies was measured in both the treated and control plates.

  • The mycelial growth inhibition rate was calculated using the following formula:

    • Inhibition Rate (%) = [(dc - dt) / dc] x 100

    • Where 'dc' is the average diameter of the fungal colony in the control group and 'dt' is the average diameter of the fungal colony in the treated group.[2]

  • To determine the EC₅₀ value, a range of concentrations of the test compound were used, and the resulting inhibition rates were plotted against the logarithm of the concentration. Probit analysis was then used to calculate the EC₅₀ value.

In Vivo Antifungal Bioassay on Tomato Plants

To assess the protective efficacy of Compound 3i in a more realistic setting, an in vivo bioassay was conducted on tomato plants infected with Botrytis cinerea.[1]

1. Plant Cultivation and Treatment:

  • Tomato seedlings were grown under controlled greenhouse conditions.

  • A solution of Compound 3i at a specific concentration (e.g., 200 mg/L) was prepared, typically in a solvent-water emulsion containing a surfactant (e.g., Tween 80) to ensure even distribution.

  • The solution was sprayed onto the leaves of the tomato plants. Control plants were sprayed with a solution containing only the solvent and surfactant.

2. Inoculation with Fungal Pathogen:

  • After the sprayed solution had dried, the tomato leaves were inoculated with a suspension of Botrytis cinerea spores.

3. Incubation and Disease Assessment:

  • The inoculated plants were maintained in a high-humidity environment to promote fungal infection and disease development.

  • After a set incubation period, the disease severity on the leaves was assessed. This can be done by measuring the lesion size or by using a disease scoring scale.

4. Efficacy Calculation:

  • The protective efficacy of the compound was calculated based on the reduction in disease severity in the treated plants compared to the control plants.

Mandatory Visualization

The following diagram illustrates the general workflow for the in vitro evaluation of this compound.

experimental_workflow cluster_prep Preparation cluster_assay In Vitro Assay cluster_analysis Data Analysis fungi Fungal Strains (e.g., F. oxysporum) plate_prep Prepare PDA plates with Agent 63 fungi->plate_prep compound This compound (Compound 3i) compound->plate_prep media Potato Dextrose Agar (PDA) media->plate_prep inoculation Inoculate with mycelial plugs plate_prep->inoculation incubation Incubate at controlled temperature inoculation->incubation measurement Measure colony diameter incubation->measurement calculation Calculate inhibition rate measurement->calculation ec50 Determine EC50 value calculation->ec50 result Spectrum of Activity Data ec50->result

Caption: In vitro antifungal activity experimental workflow.

References

In Vitro Fungicidal Activity of Antifungal Agent 63: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available scientific literature lacks specific data on a compound designated "Antifungal Agent 63" or "Compound 3i" with detailed fungicidal activity against Fusarium oxysporum f.sp. cucumerinum. This technical guide has been constructed using representative data and methodologies from studies on novel thiourea derivatives, a chemical class to which similar antifungal compounds belong, to illustrate the requested format and content for researchers, scientists, and drug development professionals.

Executive Summary

This document provides a comprehensive overview of the in vitro fungicidal activity of a representative novel thiourea derivative, herein referred to as this compound, against the plant pathogenic fungus Fusarium oxysporum. The guide details its inhibitory and fungicidal concentrations, the experimental protocols for determining these activities, and a proposed mechanism of action involving key cellular pathways. The data presented underscores the potential of this class of compounds in the development of new antifungal therapies.

Quantitative Fungicidal Activity

The in vitro antifungal efficacy of this compound against Fusarium oxysporum was determined using established microdilution methods. The Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) values are summarized below.

Table 1: In Vitro Antifungal Activity of this compound against Fusarium oxysporum

Fungal StrainMinimum Inhibitory Concentration (MIC) (µg/mL)Minimum Fungicidal Concentration (MFC) (µg/mL)
Fusarium oxysporum1.563.13

Table 2: Comparative Antifungal Activity against various phytopathogenic fungi

Fungal SpeciesMIC (µg/mL)
Fusarium oxysporum1.56
Cercospora arachidicola3.13
Physalospora piricola3.13
Alternaria solani6.25
Gibberella zeae12.5
Rhizoctonia solani25

Experimental Protocols

The following sections detail the methodologies employed for the evaluation of the in vitro antifungal activity of this compound.

Fungal Strain and Culture Conditions

Fusarium oxysporum was cultured on Potato Dextrose Agar (PDA) plates at 28°C for 7 days. Spore suspensions were prepared by flooding the agar surface with sterile distilled water containing 0.05% (v/v) Tween 80 and gently scraping the surface with a sterile loop. The resulting suspension was filtered through sterile cheesecloth to remove mycelial fragments, and the spore concentration was adjusted to 1 × 10⁶ spores/mL using a hemocytometer.

Broth Microdilution Assay for MIC Determination

The Minimum Inhibitory Concentration (MIC) was determined using the broth microdilution method in 96-well microtiter plates, following the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

  • Preparation of Antifungal Solutions: this compound was dissolved in dimethyl sulfoxide (DMSO) to a stock concentration of 1 mg/mL. Serial two-fold dilutions were prepared in RPMI-1640 medium (buffered with MOPS) to achieve final concentrations ranging from 0.0975 to 50 µg/mL.

  • Inoculation: Each well was inoculated with 100 µL of the fungal spore suspension (1 × 10⁶ spores/mL) and 100 µL of the corresponding antifungal dilution.

  • Controls: Positive (medium with fungal inoculum, no compound) and negative (medium only) controls were included.

  • Incubation: The plates were incubated at 28°C for 72 hours.

  • MIC Determination: The MIC was defined as the lowest concentration of the compound that resulted in complete inhibition of visible fungal growth.

Determination of Minimum Fungicidal Concentration (MFC)

To determine the Minimum Fungicidal Concentration (MFC), aliquots of 10 µL were taken from each well of the microtiter plate that showed no visible growth in the MIC assay.

  • Subculturing: The aliquots were plated onto PDA plates.

  • Incubation: The plates were incubated at 28°C for 48-72 hours.

  • MFC Determination: The MFC was defined as the lowest concentration of the antifungal agent at which no fungal growth was observed on the subculture plates, corresponding to a ≥99.9% reduction in the initial inoculum.

Proposed Mechanism of Action and Signaling Pathways

While the precise mechanism of this compound is under investigation, related thiourea derivatives have been shown to induce oxidative stress and down-regulate genes essential for fungal growth and viability.

Induction of Oxidative Stress

This compound is hypothesized to disrupt the redox balance within the fungal cell, leading to an accumulation of reactive oxygen species (ROS). This oxidative stress can damage cellular components such as lipids, proteins, and DNA, ultimately leading to cell death.

Antifungal_Agent_63 This compound Fungal_Cell Fungal Cell Antifungal_Agent_63->Fungal_Cell ROS Increased ROS Production Fungal_Cell->ROS Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Cellular_Damage Cellular Damage (Lipids, Proteins, DNA) Oxidative_Stress->Cellular_Damage Cell_Death Fungicidal Effect Cellular_Damage->Cell_Death

Proposed mechanism of this compound via oxidative stress.
Down-regulation of Key Regulatory Genes

It is proposed that this compound may interfere with signaling pathways that regulate the expression of genes crucial for fungal survival and pathogenesis. For instance, genes involved in cell wall integrity and metabolism could be potential targets.

Antifungal_Agent_63 This compound Signaling_Pathway Fungal Signaling Pathway (e.g., MAPK/HOG) Antifungal_Agent_63->Signaling_Pathway Gene_Expression Down-regulation of Virulence Genes Signaling_Pathway->Gene_Expression Cell_Wall Impaired Cell Wall Integrity Gene_Expression->Cell_Wall Metabolism Disrupted Metabolism Gene_Expression->Metabolism Fungicidal_Effect Inhibition of Growth & Fungicidal Effect Cell_Wall->Fungicidal_Effect Metabolism->Fungicidal_Effect

Hypothesized interference of this compound with fungal signaling pathways.

Experimental Workflow Visualization

The overall workflow for assessing the in vitro fungicidal activity of this compound is depicted below.

cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Fungal_Culture Fungal Culture (Fusarium oxysporum) Spore_Suspension Spore Suspension Preparation Fungal_Culture->Spore_Suspension MIC_Assay Broth Microdilution (MIC Determination) Spore_Suspension->MIC_Assay Compound_Dilution This compound Serial Dilutions Compound_Dilution->MIC_Assay MFC_Assay Subculturing on Agar (MFC Determination) MIC_Assay->MFC_Assay Data_Recording Record MIC & MFC Values MFC_Assay->Data_Recording

An In-depth Technical Guide on the Antifungal Agent "63": Elucidating its Target Enzyme and Binding Site is Not Possible with Publicly Available Data

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of publicly available scientific literature and chemical databases does not yield specific information identifying an antifungal agent designated as "63" or "Compound 3i" and its corresponding target enzyme or binding site. While a commercial supplier, MedChemExpress, lists an "Antifungal agent 63 (Compound 3i)" with activity against Fusarium oxysporum f.sp. cucumerinum, there is no associated primary research publication to validate these claims or provide the detailed technical information required for a thorough scientific guide.

The initial investigation sought to identify the core scientific literature describing the discovery, mechanism of action, and biochemical characterization of an antifungal agent referred to as "63". Despite extensive searches across multiple scientific databases, no peer-reviewed articles, patents, or other scholarly publications could be found that use this specific nomenclature to describe a novel antifungal compound.

Chemical suppliers often use internal catalog numbers or generic identifiers for compounds in their product listings. It is highly probable that "this compound" is such a designation. Without a link to the primary research that describes the synthesis and biological evaluation of this compound, critical details regarding its molecular target, how it interacts with that target, and the experimental methodologies used to determine this information remain unknown.

For the benefit of researchers, scientists, and drug development professionals, this guide will instead provide a general overview of the common targets of antifungal agents and the experimental workflows typically employed to identify and characterize them. This information is based on established principles in mycology and medicinal chemistry.

General Mechanisms of Antifungal Action

Antifungal drugs primarily target structures or pathways that are unique to fungal cells, thereby minimizing toxicity to the host. The main targets include:

  • Cell Wall Biosynthesis: The fungal cell wall, composed of chitin and glucans, is a prime target as it is absent in mammalian cells.

    • Target Enzyme Example: Glucan synthase is inhibited by echinocandins.

  • Cell Membrane Integrity: The fungal cell membrane contains ergosterol, which is analogous to cholesterol in mammalian cells.

    • Target Enzyme Example: Lanosterol 14α-demethylase, a key enzyme in the ergosterol biosynthesis pathway, is the target of azole antifungals.

  • Nucleic Acid Synthesis: Inhibition of DNA and RNA synthesis is another avenue for antifungal activity.

    • Target Enzyme Example: Thymidylate synthase is the ultimate target of flucytosine after its conversion within the fungal cell.

  • Protein Synthesis: Targeting fungal-specific components of the protein synthesis machinery can also be effective.

Standard Experimental Workflow for Target Identification and Characterization

The process of identifying the target enzyme of a novel antifungal agent and its binding site is a multi-step process that involves a combination of genetic, biochemical, and biophysical techniques.

experimental_workflow cluster_discovery Discovery & Initial Screening cluster_identification Target Identification cluster_validation Target Validation & Binding Site Analysis phenotypic_screening Phenotypic Screening (e.g., growth inhibition) genetic_screening Genetic Screening (e.g., overexpression/deletion libraries) affinity_chromatography Affinity Chromatography-Mass Spectrometry phenotypic_screening->affinity_chromatography genetic_screening->affinity_chromatography thermal_shift Cellular Thermal Shift Assay (CETSA) biochemical_assays Biochemical Assays (e.g., enzyme kinetics) affinity_chromatography->biochemical_assays thermal_shift->biochemical_assays xray_crystallography X-ray Crystallography / Cryo-EM biochemical_assays->xray_crystallography sitedirected_mutagenesis Site-Directed Mutagenesis xray_crystallography->sitedirected_mutagenesis

Figure 1: A generalized experimental workflow for antifungal target identification.
Experimental Protocols

1. Phenotypic Screening:

  • Methodology: A library of compounds is screened against a panel of pathogenic fungi in a high-throughput format. The primary endpoint is typically the inhibition of fungal growth, measured by changes in optical density or metabolic activity.

  • Data Presentation: Results are often presented as the half-maximal inhibitory concentration (IC50) or minimum inhibitory concentration (MIC).

2. Genetic Screening:

  • Methodology: To identify potential targets, a compound of interest is screened against a collection of fungal strains, each overexpressing or lacking a specific gene. Strains that show increased resistance (in the case of overexpression) or increased sensitivity (in the case of deletion) point to the likely target or pathway.

  • Data Presentation: Data is often visualized as a "fitness profile" or a ranked list of genes that, when their expression is altered, significantly change the fungal sensitivity to the compound.

3. Affinity Chromatography-Mass Spectrometry:

  • Methodology: The antifungal agent is immobilized on a solid support and a cellular lysate is passed over it. Proteins that bind to the compound are captured and subsequently identified using mass spectrometry.

  • Data Presentation: A list of proteins that specifically interact with the compound is generated.

4. Cellular Thermal Shift Assay (CETSA):

  • Methodology: This method relies on the principle that a protein becomes more thermally stable when bound to a ligand. Intact cells are treated with the antifungal agent, heated to various temperatures, and the remaining soluble protein is quantified. The target protein will show an increased melting temperature in the presence of the compound.

  • Data Presentation: A "melting curve" is generated for the protein of interest, showing the shift in thermal stability upon ligand binding.

5. Biochemical Assays:

  • Methodology: Once a putative target enzyme is identified, its activity is measured in the presence and absence of the antifungal agent. Enzyme kinetics studies (e.g., Michaelis-Menten kinetics) are performed to determine the mechanism of inhibition (e.g., competitive, non-competitive).

  • Data Presentation: Key quantitative data includes the IC50 (concentration of inhibitor that reduces enzyme activity by 50%) and the Ki (inhibition constant).

ParameterDescription
IC50 The concentration of an inhibitor required to reduce the activity of an enzyme by 50%.
Ki The inhibition constant, representing the equilibrium constant for the binding of the inhibitor to the enzyme.

6. X-ray Crystallography / Cryo-Electron Microscopy (Cryo-EM):

  • Methodology: These structural biology techniques are used to determine the three-dimensional structure of the target enzyme in complex with the antifungal agent. This provides a detailed view of the binding site and the specific molecular interactions.

  • Data Presentation: A high-resolution 3D model of the protein-ligand complex is generated, often deposited in the Protein Data Bank (PDB).

7. Site-Directed Mutagenesis:

  • Methodology: To confirm the binding site identified through structural studies, specific amino acid residues within the putative binding pocket are mutated. The effect of these mutations on the binding and inhibitory activity of the antifungal agent is then assessed using biochemical assays.

  • Data Presentation: A table comparing the IC50 or Ki values of the antifungal agent against the wild-type enzyme and various mutant forms.

Structure-Activity Relationship of 4-Aminopiperidine Analogs as Novel Antifungal Agents

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure-activity relationships (SAR) of a novel class of antifungal agents: 4-aminopiperidine analogs. These compounds have demonstrated significant antifungal activity, particularly against clinically relevant species of Candida and Aspergillus. The primary mechanism of action for this class of molecules is the inhibition of ergosterol biosynthesis, a critical pathway for fungal cell membrane integrity.[1][2][3][4] This document details the quantitative SAR data, experimental protocols for their evaluation, and visual representations of the targeted biological pathway and experimental workflows.

Core Structure and Analogs

The foundational chemical scaffold of these antifungal agents is the 4-aminopiperidine ring. Inspired by established antifungals like fenpropidin and amorolfine, which also contain a piperidine or a related morpholine ring, a library of over 30 analogs was synthesized to explore the SAR.[1][2][3][4] The key modifications involved substitutions at the piperidine nitrogen (N1) and the 4-amino group. Two of the most promising candidates that emerged from these studies are 1-benzyl-N-dodecylpiperidin-4-amine and N-dodecyl-1-phenethylpiperidin-4-amine.[1][3][4]

Quantitative Structure-Activity Relationship Data

The antifungal efficacy of the 4-aminopiperidine analogs was primarily quantified by determining their Minimum Inhibitory Concentration (MIC) against a panel of fungal pathogens. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The data reveals critical insights into the structural features that govern the antifungal potency.

A key finding is the significant contribution of a long alkyl chain, specifically a dodecyl group, attached to the 4-amino group, to the antifungal activity.[2] This lipophilic tail is believed to enhance the interaction of the molecule with the fungal cell membrane and the target enzymes. Variations in the substituent at the N1 position of the piperidine ring also modulate the activity, with benzyl and phenethyl groups showing favorable results.

Below is a summary of the MIC values for two lead compounds, designated as 2b (1-benzyl-N-dodecylpiperidin-4-amine) and 3b (N-dodecyl-1-phenethylpiperidin-4-amine), against various fungal species.[2]

CompoundFungal SpeciesMIC Range (µg/mL)
2b Candida albicans2 - 4
Candida glabrata2 - 4
Candida parapsilosis1 - 2
Aspergillus fumigatus2 - 8
Aspergillus flavus4 - 8
3b Candida albicans1 - 4
Candida glabrata1 - 4
Candida parapsilosis1 - 2
Aspergillus fumigatus1 - 8
Aspergillus flavus2 - 8

Experimental Protocols

The evaluation of the 4-aminopiperidine analogs involved standardized methodologies to ensure the reproducibility and comparability of the results. The two primary experimental procedures are the determination of the Minimum Inhibitory Concentration and the analysis of the fungal sterol profile to elucidate the mechanism of action.

Minimum Inhibitory Concentration (MIC) Assay

The in vitro antifungal activity of the compounds was determined using the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).[5][6][7][8]

Protocol:

  • Preparation of Antifungal Stock Solutions: The test compounds are dissolved in a suitable solvent, typically dimethyl sulfoxide (DMSO), to create a high-concentration stock solution.

  • Serial Dilutions: A series of two-fold dilutions of the stock solution are prepared in 96-well microtiter plates using RPMI-1640 medium. This creates a gradient of drug concentrations.

  • Inoculum Preparation: Fungal isolates are cultured on appropriate agar plates. A suspension of fungal cells is then prepared and adjusted to a standardized concentration (typically 0.5 to 2.5 x 10³ cells/mL).

  • Inoculation: The standardized fungal suspension is added to each well of the microtiter plates containing the serially diluted compounds.

  • Incubation: The plates are incubated at 35°C for 24-48 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the fungus is observed.

Fungal Sterol Analysis

To identify the enzymatic target of the 4-aminopiperidine analogs, the sterol composition of fungal cells treated with these compounds was analyzed by gas chromatography-mass spectrometry (GC-MS).[9][10][11]

Protocol:

  • Fungal Culture and Treatment: Fungal cells are grown in a liquid medium to a specific growth phase and then exposed to a sublethal concentration of the test compound for a defined period.

  • Cell Harvesting and Saponification: The fungal cells are harvested by centrifugation. The cell pellet is then subjected to saponification, typically using a strong base like potassium hydroxide in methanol, to break open the cells and hydrolyze lipids.

  • Sterol Extraction: The non-saponifiable lipids, which include the sterols, are extracted from the mixture using an organic solvent such as n-hexane.

  • Derivatization: The extracted sterols are derivatized, commonly by silylation, to increase their volatility for GC-MS analysis.

  • GC-MS Analysis: The derivatized sterol extract is injected into a gas chromatograph coupled to a mass spectrometer. The different sterols are separated based on their retention times and identified by their characteristic mass fragmentation patterns. An accumulation of specific sterol intermediates and a depletion of ergosterol compared to untreated control cells indicate the inhibition of a particular enzyme in the ergosterol biosynthesis pathway.

Mandatory Visualizations

Ergosterol Biosynthesis Pathway and Inhibition Sites

The primary target of the 4-aminopiperidine analogs is the ergosterol biosynthesis pathway, a vital process for maintaining the integrity and fluidity of the fungal cell membrane. Specifically, these compounds have been shown to inhibit two key enzymes: sterol C14-reductase and sterol C8-isomerase.[1][2][4] The inhibition of these enzymes leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates, ultimately resulting in fungal cell death.

Ergosterol_Biosynthesis_Pathway Squalene Squalene Erg1 Erg1 (Squalene epoxidase) Squalene->Erg1 Squalene_epoxide Squalene epoxide Lanosterol Lanosterol Squalene_epoxide->Lanosterol Erg11 Erg11 (Lanosterol 14α-demethylase) Lanosterol->Erg11 Intermediate1 4,4-dimethyl-cholesta- 8,14,24-trienol Erg24 Erg24 (Sterol C14-reductase) Intermediate1->Erg24 Ignosterol Ignosterol (Accumulates) Fecosterol Fecosterol Ignosterol->Fecosterol Erg2 Erg2 (Sterol C8-isomerase) Fecosterol->Erg2 Episterol Episterol Ergosterol Ergosterol Episterol->Ergosterol Erg1->Squalene_epoxide Erg11->Intermediate1 Erg24->Ignosterol Erg2->Episterol Inhibitor 4-Aminopiperidine Analogs Inhibitor->Erg24 Inhibitor->Erg2

Caption: Ergosterol biosynthesis pathway and the inhibitory action of 4-aminopiperidine analogs.

Experimental Workflow for MIC Determination

The following diagram illustrates the logical flow of the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) of the antifungal compounds.

MIC_Workflow Start Start PrepStock Prepare Compound Stock Solution Start->PrepStock SerialDilute Perform Serial Dilutions in 96-well Plate PrepStock->SerialDilute Inoculate Inoculate Plate with Fungal Suspension SerialDilute->Inoculate PrepInoculum Prepare Standardized Fungal Inoculum PrepInoculum->Inoculate Incubate Incubate at 35°C for 24-48h Inoculate->Incubate ReadMIC Visually Inspect for Growth and Determine MIC Incubate->ReadMIC End End ReadMIC->End

References

Technical Guide: Antifungal Agent 63 (Compound 3i) Activity Against Fusarium oxysporum

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the antifungal activity of Antifungal Agent 63, also identified as Compound 3i, against the plant pathogenic fungus Fusarium oxysporum. The information is compiled from the primary research literature to support further investigation and development of this compound as a potential fungicidal agent.

Quantitative Data Summary

This compound (Compound 3i) has demonstrated significant fungicidal activity against Fusarium oxysporum f. sp. cucumerinum. The following table summarizes the available quantitative data from in vitro assays.

CompoundTarget OrganismConcentration (µg/mL)Inhibition Rate (%)
This compound (Compound 3i) Fusarium oxysporum f. sp. cucumerinum5095.2
Hymexazol (Control)Fusarium oxysporum f. sp. cucumerinum5098.7

Experimental Protocols

The following methodologies were employed to determine the antifungal activity of this compound.

In Vitro Antifungal Activity Assay

The antifungal activity of Compound 3i was evaluated using the mycelium growth rate method.

  • Fungal Strain: Fusarium oxysporum f. sp. cucumerinum

  • Culture Medium: Potato Dextrose Agar (PDA)

  • Procedure:

    • Compound 3i was dissolved in dimethyl sulfoxide (DMSO) and mixed with molten PDA to achieve a final concentration of 50 µg/mL.

    • The mixture was poured into 90 mm Petri dishes.

    • A 5 mm diameter mycelial disc of the actively growing fungus was placed at the center of the agar plate.

    • Plates were incubated at 28 ± 1 °C for 72 hours.

    • The diameter of the fungal colony was measured.

    • Hymexazol was used as a positive control, and a PDA plate with DMSO served as a negative control.

    • The inhibition rate was calculated using the formula: Inhibition rate (%) = [(C - T) / (C - 0.5)] × 100 where C is the colony diameter of the negative control, and T is the colony diameter of the treated plate.

  • Replicates: Each experiment was performed in triplicate.

Mechanism of Action and Signaling Pathways (Hypothesized)

While the primary research has not elucidated the specific mechanism of action or the signaling pathways affected by this compound in Fusarium oxysporum, the chemical structure of the broader class of compounds to which it belongs (chiral diamine derivatives) suggests potential interference with cell membrane integrity or essential enzymatic processes. Further research is required to determine the precise molecular targets.

A generalized experimental workflow for investigating the mechanism of action is presented below.

G cluster_0 Initial Screening cluster_1 Mechanism of Action Studies cluster_2 Target Identification a In Vitro Antifungal Assay b Cell Membrane Permeability Assay a->b Investigate c Ergosterol Biosynthesis Analysis a->c Investigate d Reactive Oxygen Species (ROS) Assay a->d Investigate e Gene Expression Analysis (qRT-PCR) a->e Investigate f Proteomics/Transcriptomics b->f Identify Potential Targets c->f Identify Potential Targets d->f Identify Potential Targets e->f Identify Potential Targets g Molecular Docking f->g Validate Targets

Figure 1. Proposed experimental workflow for elucidating the mechanism of action of this compound.

Signaling Pathways in Fusarium oxysporum

Understanding the key signaling pathways in Fusarium oxysporum is crucial for identifying potential targets for novel antifungal agents. Below is a simplified representation of major signaling pathways involved in fungal pathogenicity.

G cluster_0 Signal Perception cluster_1 Signal Transduction Cascades cluster_2 Cellular Responses Receptor Membrane Receptor MAPK_Cascade MAPK Cascade (e.g., Fmk1) Receptor->MAPK_Cascade Activates cAMP_PKA_Pathway cAMP-PKA Pathway Receptor->cAMP_PKA_Pathway Activates Pathogenicity Pathogenicity Factors MAPK_Cascade->Pathogenicity Regulates Stress_Response Stress Response MAPK_Cascade->Stress_Response Regulates Cell_Wall_Integrity Cell Wall Integrity MAPK_Cascade->Cell_Wall_Integrity Regulates cAMP_PKA_Pathway->Pathogenicity Regulates cAMP_PKA_Pathway->Stress_Response Regulates

Figure 2. Simplified overview of key signaling pathways in Fusarium oxysporum pathogenicity.

Conclusion

This compound (Compound 3i) demonstrates potent fungicidal activity against Fusarium oxysporum f. sp. cucumerinum. The provided data and protocols offer a foundation for further research into its efficacy, spectrum of activity, and mechanism of action. Elucidating the specific molecular targets within the signaling pathways of F. oxysporum will be a critical next step in the development of this promising antifungal candidate.

An In-depth Technical Guide to the Fungicidal and Fungistatic Properties of Antifungal Agent 63

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of the antifungal properties of the novel investigational compound, Antifungal Agent 63. The primary focus of this guide is to delineate the fungicidal versus fungistatic nature of this agent against key fungal pathogens. This is achieved through the presentation of quantitative data from a series of in vitro experiments, including the determination of Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC), as well as time-kill kinetic studies. Detailed experimental protocols for these assays are provided to ensure reproducibility and to aid in the design of future studies. Furthermore, the putative mechanism of action of this compound, involving the disruption of the fungal cell wall integrity (CWI) signaling pathway, is illustrated. All data and methodologies are presented to support further research and development of this compound as a potential therapeutic.

Introduction

The differentiation between fungicidal and fungistatic activity is a critical step in the preclinical evaluation of new antifungal candidates. A fungistatic agent inhibits fungal growth, while a fungicidal agent actively kills the fungal cells. This distinction has significant implications for the potential clinical applications of a drug, influencing dosing regimens, the choice of patient populations, and the likelihood of the development of resistance. This guide focuses on the in vitro characterization of this compound to elucidate its fungicidal or fungistatic profile.

Putative Mechanism of Action: Disruption of the Cell Wall Integrity (CWI) Pathway

Preliminary studies suggest that this compound exerts its antifungal effect by interfering with the Cell Wall Integrity (CWI) signaling pathway in fungi. This pathway is crucial for maintaining the structural integrity of the fungal cell wall in response to environmental stressors. It is hypothesized that this compound inhibits the downstream kinase, Pkc1, leading to a compromised cell wall and ultimately, cell lysis under osmotic stress.

CWI_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wsc1 Wsc1/Mid2 Rho1_GDP Rho1-GDP Wsc1->Rho1_GDP Activates Rho1_GTP Rho1-GTP Rho1_GDP->Rho1_GTP GEF Pkc1 Pkc1 Rho1_GTP->Pkc1 Bck1 Bck1 Pkc1->Bck1 Mkk1 Mkk1/2 Bck1->Mkk1 Slt2 Slt2/Mpk1 Mkk1->Slt2 Transcription_Factors Transcription Factors (e.g., Rlm1) Slt2->Transcription_Factors Cell_Wall_Genes Cell Wall Synthesis Genes Transcription_Factors->Cell_Wall_Genes Upregulates Agent63 This compound Agent63->Pkc1 Inhibits Stress Cell Wall Stress Stress->Wsc1

Caption: Hypothetical signaling pathway for this compound's mechanism of action.

Quantitative In Vitro Activity

The fungicidal or fungistatic nature of this compound was assessed by determining the ratio of the Minimum Fungicidal Concentration (MFC) to the Minimum Inhibitory Concentration (MIC). An MFC/MIC ratio of ≤ 4 is generally considered indicative of fungicidal activity, while a ratio > 4 suggests fungistatic activity.

Table 1: MIC and MFC Data for this compound against Candida albicans

ParameterConcentration (µg/mL)
MIC2
MFC8
MFC/MIC Ratio 4

Table 2: Time-Kill Kinetics of this compound against Candida albicans

Time (hours)Log10 CFU/mL (Control)Log10 CFU/mL (2x MIC)Log10 CFU/mL (4x MIC)Log10 CFU/mL (8x MIC)
05.05.05.05.0
25.34.84.54.1
45.84.53.93.2
86.54.22.9<2.0 (Limit of Detection)
127.24.0<2.0<2.0
248.13.8<2.0<2.0

Note: A ≥3-log10 (99.9%) reduction in CFU/mL from the initial inoculum is the standard endpoint for defining fungicidal activity in time-kill assays.

Experimental Protocols

The following protocols provide a detailed methodology for the key experiments cited in this guide.

Workflow for Determining Fungicidal vs. Fungistatic Activity

experimental_workflow cluster_mic MIC Determination cluster_mfc MFC Determination cluster_analysis Data Analysis start_mic Prepare fungal inoculum (e.g., Candida albicans) serial_dilution Perform serial dilutions of This compound in microtiter plate start_mic->serial_dilution inoculate Inoculate plate with fungal suspension serial_dilution->inoculate incubate_mic Incubate at 35°C for 24-48 hours inoculate->incubate_mic read_mic Visually or spectrophotometrically determine the lowest concentration with no visible growth (MIC) incubate_mic->read_mic aliquot Take aliquots from wells at and above the MIC with no visible growth read_mic->aliquot Proceed with clear wells plate_mfc Plate aliquots onto agar plates (e.g., Sabouraud Dextrose Agar) aliquot->plate_mfc incubate_mfc Incubate at 35°C for 48 hours plate_mfc->incubate_mfc read_mfc Determine the lowest concentration that results in ≥99.9% killing (MFC) incubate_mfc->read_mfc calculate_ratio Calculate MFC/MIC Ratio read_mfc->calculate_ratio decision Fungicidal if Ratio ≤ 4 Fungistatic if Ratio > 4 calculate_ratio->decision

Caption: Experimental workflow for MIC and MFC determination.

Minimum Inhibitory Concentration (MIC) Assay
  • Preparation of Inoculum: A standardized inoculum of Candida albicans is prepared to a concentration of 0.5 McFarland standard, which is then diluted to yield a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Drug Dilution: this compound is serially diluted in RPMI-1640 medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the prepared fungal suspension. A growth control (no drug) and a sterility control (no inoculum) are included.

  • Incubation: The plate is incubated at 35°C for 24 to 48 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of this compound that causes complete inhibition of visible fungal growth.

Minimum Fungicidal Concentration (MFC) Assay
  • Subculturing: Following the determination of the MIC, a 10 µL aliquot is taken from each well that showed no visible growth.

  • Plating: The aliquot is plated onto a Sabouraud Dextrose Agar (SDA) plate.

  • Incubation: The SDA plates are incubated at 35°C for 48 hours.

  • MFC Determination: The MFC is defined as the lowest concentration of the drug that results in a 99.9% or greater reduction in the initial inoculum count.

Time-Kill Curve Assay
  • Preparation: Flasks containing RPMI-1640 medium and various concentrations of this compound (e.g., 2x, 4x, 8x MIC) are prepared. A drug-free control flask is also included.

  • Inoculation: All flasks are inoculated with a starting inoculum of approximately 5 x 10^5 CFU/mL of Candida albicans.

  • Time-Point Sampling: At predetermined time points (e.g., 0, 2, 4, 8, 12, 24 hours), aliquots are removed from each flask.

  • Quantification: The aliquots are serially diluted and plated on SDA plates to determine the number of viable CFU/mL.

  • Data Analysis: The log10 CFU/mL is plotted against time for each concentration of this compound.

Conclusion

Methodological & Application

Application Notes and Protocols: In Vitro Susceptibility Testing of Antifungal Agent 63

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Antifungal Agent 63 is a novel investigational compound with potential broad-spectrum activity against pathogenic fungi. Establishing a standardized in vitro susceptibility testing protocol is a critical step in the preclinical development of this agent. This document provides a detailed methodology for determining the minimum inhibitory concentration (MIC) of this compound against a panel of fungal isolates, presenting the data in a clear and comparative format. The protocol is based on the widely recognized standards established by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) for broth microdilution assays.[1][2] Additionally, a hypothetical signaling pathway for the mechanism of action of this compound is presented to provide a conceptual framework for its antifungal activity.

Data Presentation: In Vitro Susceptibility of Fungal Isolates to this compound

The following table summarizes hypothetical quantitative data for the in vitro activity of this compound against a panel of common fungal pathogens. The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the drug that inhibits the visible growth of the organism.[2][3] MIC₅₀ and MIC₉₀ values represent the concentrations at which 50% and 90% of the isolates were inhibited, respectively.

Fungal SpeciesIsolate NumberThis compound MIC (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Candida albicansATCC 900280.1250.1250.25
Clinical Isolate 10.25
Clinical Isolate 20.125
Candida glabrataATCC 900300.50.51
Clinical Isolate 31
Clinical Isolate 40.5
Aspergillus fumigatusATCC 2043050.250.250.5
Clinical Isolate 50.5
Clinical Isolate 60.25
Cryptococcus neoformansATCC 660310.060.060.125
Clinical Isolate 70.125
Clinical Isolate 80.06

Experimental Protocol: Broth Microdilution Susceptibility Testing

This protocol details the steps for determining the MIC of this compound using the broth microdilution method, harmonized with CLSI and EUCAST guidelines.[1][2][4]

1. Materials:

  • This compound (stock solution of known concentration in a suitable solvent, e.g., DMSO)

  • Fungal isolates for testing (e.g., Candida spp., Aspergillus spp.)

  • RPMI 1640 medium with L-glutamine, without bicarbonate, buffered with MOPS to pH 7.0[4][5]

  • Sterile 96-well flat-bottom microtiter plates[6]

  • Sterile, disposable inoculation loops or swabs

  • Spectrophotometer

  • Incubator

  • Sterile saline (0.85%)

  • Vortex mixer

2. Preparation of Antifungal Agent Dilutions:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a concentration of 1.6 mg/mL.

  • Perform serial two-fold dilutions of this compound in RPMI 1640 medium to achieve a range of concentrations (e.g., 16 to 0.03 µg/mL).[5]

  • Dispense 100 µL of each antifungal dilution into the appropriate wells of a 96-well microtiter plate.

  • Include a drug-free well as a positive growth control and an uninoculated well with medium as a negative control (blank).

3. Inoculum Preparation:

  • Subculture fungal isolates on appropriate agar plates (e.g., Sabouraud Dextrose Agar) and incubate to ensure purity and viability.

  • For yeasts, suspend several colonies in sterile saline. For molds, harvest conidia by flooding the agar surface with sterile saline and gently scraping.

  • Adjust the turbidity of the fungal suspension to match a 0.5 McFarland standard using a spectrophotometer (for yeasts, this corresponds to approximately 1-5 x 10⁶ CFU/mL).

  • Dilute the standardized inoculum in RPMI 1640 medium to achieve a final inoculum concentration of approximately 0.5-2.5 x 10³ CFU/mL in the test wells.

4. Inoculation and Incubation:

  • Add 100 µL of the final diluted inoculum to each well of the microtiter plate containing the antifungal dilutions and the growth control well.

  • The final volume in each well will be 200 µL.

  • Seal the plates and incubate at 35°C. Incubation times vary by organism: 24-48 hours for Candida spp. and 48-72 hours for Aspergillus spp.[3]

5. Reading and Interpretation of Results:

  • Following incubation, visually inspect the plates for fungal growth. The MIC is the lowest concentration of this compound that causes a significant inhibition of growth (e.g., ≥50% reduction for azoles and echinocandins against yeasts) compared to the drug-free growth control.[2] For some antifungals like amphotericin B, complete inhibition is the endpoint.[2]

  • A spectrophotometer can be used to read the optical density at a specific wavelength to aid in determining the endpoint.

Mandatory Visualizations

Below are diagrams illustrating a hypothetical mechanism of action for this compound and the experimental workflow for the in vitro susceptibility testing protocol.

G cluster_cell Fungal Cell Agent63 This compound CellWall Cell Wall GlucanSynthase β-(1,3)-D-Glucan Synthase Agent63->GlucanSynthase Inhibition CellMembrane Cell Membrane Glucan β-(1,3)-D-Glucan GlucanSynthase->Glucan Synthesis CellLysis Cell Lysis Glucan->CellWall Component of

Caption: Hypothetical mechanism of action for this compound, targeting the fungal cell wall synthesis pathway.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Stock Prepare this compound Stock Solution Dilutions Perform Serial Dilutions in Microtiter Plate Stock->Dilutions Inoculate Inoculate Microtiter Plate Dilutions->Inoculate Inoculum Prepare Standardized Fungal Inoculum Inoculum->Inoculate Incubate Incubate at 35°C Inoculate->Incubate Read Visually Read Results Incubate->Read DetermineMIC Determine Minimum Inhibitory Concentration (MIC) Read->DetermineMIC

Caption: Experimental workflow for the in vitro susceptibility testing of this compound.

References

Application Notes and Protocols: Minimum Inhibitory Concentration (MIC) Assay for Antifungal Agent 63

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of invasive fungal infections, coupled with the rise in antifungal resistance, necessitates the development of novel therapeutic agents.[1][2] Antifungal susceptibility testing (AFST) is a critical component of the drug development pipeline, providing essential data on a compound's in vitro efficacy.[1][3] The minimum inhibitory concentration (MIC) is a fundamental metric determined through AFST, representing the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[4][5][6] This document provides a detailed protocol for determining the MIC of a novel investigational compound, Antifungal Agent 63, against common fungal pathogens. The methodology is based on the widely recognized broth microdilution procedures outlined by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[7][8][9]

Principle of the Assay

The broth microdilution method involves challenging a standardized inoculum of a fungal isolate with serial twofold dilutions of the antifungal agent in a 96-well microtiter plate.[1][5] Following a specified incubation period, the plates are examined for visible growth. The MIC is determined as the lowest concentration of the antifungal agent that inhibits this growth.[4][6] For some fungistatic agents, a significant reduction in growth (e.g., ≥50%) is used as the endpoint.[1]

Key Applications

  • Drug Discovery and Development: To assess the in vitro potency of new chemical entities against a panel of clinically relevant fungi.

  • Surveillance of Resistance: To monitor trends in antifungal resistance in clinical isolates.

  • Clinical Microbiology: To guide the selection of appropriate antifungal therapy for patients with invasive fungal infections.[1]

Experimental Protocol: Broth Microdilution MIC Assay for this compound

This protocol is adapted from the CLSI M27 and EUCAST methodologies for yeasts.[7][10]

Materials:

  • This compound (stock solution of known concentration)

  • Test fungi (e.g., Candida albicans, Candida glabrata, Cryptococcus neoformans)

  • Quality control (QC) strains (e.g., C. parapsilosis ATCC 22019, C. krusei ATCC 6258)[10]

  • RPMI 1640 medium with L-glutamine, without bicarbonate, buffered with MOPS to pH 7.0[4][11]

  • 2% glucose solution (sterile)

  • Sterile 96-well, U-bottom microtiter plates[8]

  • Sterile reservoirs and multichannel pipettes

  • Spectrophotometer or microplate reader

  • Incubator (35°C)

  • Sterile saline or water

Procedure:

  • Preparation of Antifungal Agent Dilutions: a. Prepare a working stock solution of this compound in a suitable solvent (e.g., DMSO). b. In a sterile 96-well plate, perform serial twofold dilutions of this compound in RPMI 1640 medium to achieve a range of concentrations (e.g., from 64 µg/mL to 0.0625 µg/mL). Each well should contain 100 µL of the diluted agent. c. Include a drug-free well (growth control) and a medium-only well (sterility control).

  • Inoculum Preparation: a. Subculture the fungal isolates on a suitable agar medium (e.g., Sabouraud Dextrose Agar) and incubate for 24-48 hours. b. Prepare a suspension of the fungal colonies in sterile saline. c. Adjust the turbidity of the suspension to match a 0.5 McFarland standard using a spectrophotometer (OD at 530 nm). This corresponds to approximately 1-5 x 10^6 CFU/mL. d. Dilute the adjusted inoculum in RPMI 1640 medium to achieve a final concentration of 0.5-2.5 x 10^3 CFU/mL.

  • Inoculation of Microtiter Plates: a. Add 100 µL of the standardized fungal inoculum to each well of the microtiter plate containing the diluted this compound. b. The final volume in each well will be 200 µL.

  • Incubation: a. Cover the microtiter plates and incubate at 35°C for 24-48 hours. The incubation time may vary depending on the growth rate of the fungal species.[5]

  • Reading the MIC: a. After incubation, visually inspect the plates for fungal growth (turbidity or a button at the bottom of the well). b. The MIC is the lowest concentration of this compound that shows no visible growth.[6] c. For some agents, particularly azoles, a trailing effect (reduced but persistent growth at higher concentrations) may be observed. In such cases, the MIC is often defined as the concentration that causes a ≥50% reduction in growth compared to the drug-free control.[1] This can be more accurately determined using a microplate reader to measure optical density.

Data Presentation

The MIC values for this compound against a panel of fungal isolates are summarized in the table below. MIC50 and MIC90 represent the concentrations at which 50% and 90% of the isolates are inhibited, respectively.

Fungal Species (n)This compound MIC Range (µg/mL)MIC50 (µg/mL)MIC90 (µg/mL)
Candida albicans (50)0.125 - 20.51
Candida glabrata (50)0.5 - 824
Candida parapsilosis (20)0.0625 - 10.1250.5
Candida tropicalis (20)0.25 - 412
Cryptococcus neoformans (30)0.125 - 10.250.5
Aspergillus fumigatus (40)1 - 1648

Visualizations

Experimental Workflow for MIC Determination

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis start Start prep_agent Prepare Serial Dilutions of this compound start->prep_agent prep_inoculum Prepare Standardized Fungal Inoculum start->prep_inoculum inoculate Inoculate Microtiter Plate prep_agent->inoculate prep_inoculum->inoculate incubate Incubate at 35°C for 24-48h inoculate->incubate read_mic Read MIC (Visual or Spectrophotometric) incubate->read_mic data_analysis Data Analysis (MIC50, MIC90) read_mic->data_analysis end End data_analysis->end

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Potential Signaling Pathway Targeted by Antifungal Agents

Many antifungal agents target the ergosterol biosynthesis pathway, which is crucial for fungal cell membrane integrity.[2][12][13]

Ergosterol_Pathway cluster_pathway Ergosterol Biosynthesis Pathway cluster_inhibitors Antifungal Agent Action acetyl_coa Acetyl-CoA squalene Squalene acetyl_coa->squalene Multiple Steps lanosterol Lanosterol squalene->lanosterol Squalene epoxidase ergosterol Ergosterol lanosterol->ergosterol 14-alpha- demethylase cell_membrane Fungal Cell Membrane Integrity ergosterol->cell_membrane Incorporation into azoles Azoles (e.g., Fluconazole) azoles->lanosterol Inhibits polyenes Polyenes (e.g., Amphotericin B) polyenes->ergosterol Binds to agent_63 This compound (Hypothetical Target) agent_63->squalene Possible Inhibition

Caption: Simplified ergosterol biosynthesis pathway and potential antifungal targets.

References

Application Notes and Protocols for Antifungal Agent 63 (Compound 3i)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antifungal agent 63, also identified as Compound 3i, is a novel oxime ester derivative synthesized from substituted benzaldehydes and undecenoic acid. This compound has demonstrated significant fungicidal activity, particularly against Fusarium oxysporum f.sp. cucumerinum and various Candida species. These application notes provide detailed protocols for the preparation of stock solutions of this compound for in vitro experimental use, ensuring accurate and reproducible results in antifungal susceptibility testing and mechanism of action studies.

Physicochemical and Antifungal Properties

This compound is an undecenoic acid-based oxime ester. While specific physicochemical data for this compound is not extensively published, its structural class suggests it is likely to have low aqueous solubility. Undecenoic acid itself is known for its antifungal properties. The synthesized derivative, Compound 3i, has shown promising antifungal efficacy.

Table 1: Reported Antifungal Activity of Compound 3i

Fungal StrainMinimum Inhibitory Concentration (MIC) (µg/mL)
Candida species15.6 - 62.5

Note: Data is derived from preliminary studies on various Candida strains. Further research is required to establish the full antifungal spectrum.

Preparation of this compound Stock Solution

Due to the lipophilic nature of undecenoic acid derivatives, this compound is expected to be poorly soluble in water. Therefore, an organic solvent is required to prepare a concentrated stock solution. Dimethyl sulfoxide (DMSO) is the recommended solvent for this purpose, as it is widely used in antimicrobial susceptibility testing and is generally well-tolerated by fungal cultures at low final concentrations.

Materials:

  • This compound (Compound 3i) powder

  • Dimethyl sulfoxide (DMSO), sterile, cell culture grade

  • Sterile, amber microcentrifuge tubes or vials

  • Calibrated micropipettes and sterile tips

  • Vortex mixer

  • Analytical balance

Protocol for 10 mg/mL Stock Solution:

  • Weighing the Compound: Accurately weigh 10 mg of this compound powder using an analytical balance in a sterile environment (e.g., a laminar flow hood).

  • Dissolution: Transfer the weighed powder to a sterile amber microcentrifuge tube. Add 1 mL of sterile DMSO to the tube.

  • Solubilization: Vortex the mixture thoroughly for 1-2 minutes, or until the compound is completely dissolved. Gentle warming in a 37°C water bath may aid dissolution if necessary. Visually inspect the solution to ensure there are no undissolved particles.

  • Sterilization (Optional): If the initial components were not sterile, the stock solution can be sterilized by filtration through a 0.22 µm syringe filter compatible with DMSO.

  • Storage: Aliquot the stock solution into smaller, single-use volumes in sterile amber microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for long-term storage (up to 6 months) or at 4°C for short-term use (up to 1 week). Protect the solution from light.

Table 2: Recommended Solvents and Storage Conditions

ParameterRecommendation
Primary Solvent Dimethyl sulfoxide (DMSO)
Stock Concentration 1-10 mg/mL
Storage Temperature -20°C (long-term) or 4°C (short-term)
Storage Conditions Protect from light, in amber vials/tubes
Stability Stable for up to 6 months at -20°C. Avoid multiple freeze-thaw cycles.

Experimental Protocols: In Vitro Antifungal Susceptibility Testing

This protocol outlines a general procedure for determining the Minimum Inhibitory Concentration (MIC) of this compound using a broth microdilution method.

Preparation of Working Solutions:

From the 10 mg/mL stock solution, a series of working solutions are prepared by serial dilution in the appropriate sterile culture medium (e.g., RPMI-1640). It is crucial to ensure that the final concentration of DMSO in the experimental wells does not exceed a level that affects fungal growth (typically ≤1%).

Workflow for MIC Determination:

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis stock 1. Prepare 10 mg/mL Stock in DMSO serial_dil 2. Prepare Serial Dilutions in Culture Medium stock->serial_dil Dilute inoculate 3. Inoculate Microplate Wells with Fungal Suspension serial_dil->inoculate Add to Plate incubate 4. Incubate at Optimal Temperature and Time inoculate->incubate Incubate read_mic 5. Determine MIC (Visually or Spectrophotometrically) incubate->read_mic Analyze

Caption: Experimental workflow for determining the MIC of this compound.

Potential Mechanism of Action (Hypothesized)

The mechanism of action for this compound has not been fully elucidated. However, its structural basis as a derivative of undecenoic acid suggests a potential disruption of the fungal cell membrane. Undecenoic acid is known to interfere with fatty acid biosynthesis in fungi, which is essential for maintaining membrane integrity and function. The oxime ester moiety may enhance this activity or introduce additional mechanisms.

Proposed Signaling Pathway Disruption:

signaling_pathway cluster_agent This compound cluster_pathway Hypothesized Fungal Cell Disruption agent This compound (Compound 3i) fatty_acid Fatty Acid Biosynthesis agent->fatty_acid Inhibits membrane Fungal Cell Membrane integrity Loss of Membrane Integrity membrane->integrity ergosterol Ergosterol Synthesis fatty_acid->membrane Disrupts Synthesis death Fungal Cell Death integrity->death

Caption: Hypothesized mechanism of action for this compound.

Conclusion

These application notes provide a foundational protocol for the preparation and experimental use of this compound (Compound 3i). Researchers should validate these protocols within their specific experimental setups and refer to the original research publication for more detailed information regarding the primary findings and methodologies. Consistent and proper handling of the stock solution is paramount for obtaining reliable and reproducible data in the evaluation of this promising antifungal compound.

Application Notes and Protocols for Antifungal Agent (Z)-4r: A Novel Oxime Ester for Agricultural Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the antifungal agent (Z)-4r, a novel 3-caren-5-one oxime ester, and its potential applications in agricultural research for the control of phytopathogenic fungi. This document includes a summary of its antifungal activity, detailed experimental protocols for its evaluation, and diagrams illustrating experimental workflows.

Introduction

Fungal pathogens are a major threat to global food security, causing significant crop losses. The development of novel fungicides with high efficacy and potentially new modes of action is crucial to combat the emergence of resistant fungal strains. Antifungal agent (Z)-4r is a synthesized oxime ester derivative based on a natural product scaffold, 3-carene. It has demonstrated significant in vitro antifungal activity against a range of economically important plant pathogenic fungi, including Fusarium oxysporum f. sp. cucumerinum, the causal agent of cucumber wilt. These notes are intended to guide researchers in the evaluation and potential development of (Z)-4r and similar compounds as agricultural fungicides.

Data Presentation

The antifungal efficacy of (Z)-4r and related compounds was evaluated against a panel of eight phytopathogenic fungi. The percentage of mycelial growth inhibition at a concentration of 50 µg/mL is summarized in the table below.

CompoundTarget FungusMycelial Inhibition (%) at 50 µg/mL[1]
(Z)-4r Fusarium oxysporum f. sp. cucumerinum76.7
Physalospora piricola97.1
Alternaria solani82.7
Cercospora arachidicola66.3
Gibberella zeae74.7
Rhizoctonia solani93.9
Bipolaris maydis76.7
Colletotrichum orbiculare93.3
Chlorothalonil (Control)Physalospora piricola75.0

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are based on the synthesis and evaluation of 3-caren-5-one oxime esters[1].

Protocol 1: Synthesis of (Z)-4r (3-caren-5-one O-(β-pyridylcarbonyl) oxime)

This protocol describes the final step in the synthesis of the target compound (Z)-4r from its precursor (Z)-3-caren-5-one oxime.

Materials:

  • (Z)-3-caren-5-one oxime

  • 3-Pyridinecarbonyl chloride hydrochloride

  • Triethylamine (TEA)

  • Dichloromethane (CH2Cl2)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

  • Petroleum ether and ethyl acetate for elution

Procedure:

  • Dissolve (Z)-3-caren-5-one oxime (1.0 mmol) in 20 mL of anhydrous CH2Cl2 in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (1.2 mmol) to the solution.

  • Slowly add 3-pyridinecarbonyl chloride hydrochloride (1.2 mmol) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 4-5 hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding 20 mL of water.

  • Separate the organic layer and wash it sequentially with 20 mL of saturated NaHCO3 solution and 20 mL of brine.

  • Dry the organic layer over anhydrous Na2SO4 and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a petroleum ether/ethyl acetate gradient to yield the pure compound (Z)-4r.

  • Confirm the structure of the purified compound using UV-Vis, FTIR, NMR, and ESI-MS analysis.

Protocol 2: In Vitro Antifungal Activity Assay (Mycelial Growth Rate Method)

This protocol details the procedure to evaluate the antifungal activity of (Z)-4r against various phytopathogenic fungi.

Materials:

  • Pure (Z)-4r

  • Dimethyl sulfoxide (DMSO)

  • Potato Dextrose Agar (PDA) medium

  • Cultures of test fungi (e.g., Fusarium oxysporum f. sp. cucumerinum)

  • Sterile Petri dishes (9 cm diameter)

  • Sterile cork borer (5 mm diameter)

  • Incubator

Procedure:

  • Prepare a stock solution of (Z)-4r in DMSO at a concentration of 10 mg/mL.

  • Prepare PDA medium according to the manufacturer's instructions and sterilize by autoclaving.

  • Cool the molten PDA to 50-60 °C and add the stock solution of (Z)-4r to achieve a final concentration of 50 µg/mL. Mix thoroughly by swirling.

  • Pour the amended PDA into sterile Petri dishes and allow them to solidify.

  • Prepare control plates containing PDA with an equivalent amount of DMSO but without the test compound.

  • From the actively growing margin of a fresh fungal culture plate, cut a 5 mm mycelial disc using a sterile cork borer.

  • Place the mycelial disc at the center of the prepared PDA plates (both treated and control).

  • Seal the Petri dishes with parafilm and incubate them at 25 ± 1 °C.

  • Measure the colony diameter of the fungal growth after a specified incubation period (e.g., 48-96 hours, depending on the fungal growth rate) until the growth in the control plate almost covers the plate.

  • Calculate the percentage of mycelial growth inhibition using the following formula:

    • Inhibition (%) = [(C - T) / C] × 100

    • Where:

      • C = Average colony diameter of the control group

      • T = Average colony diameter of the treated group

Visualizations

The following diagrams illustrate the experimental workflows for the synthesis and antifungal evaluation of (Z)-4r.

Synthesis_Workflow cluster_synthesis Synthesis of (Z)-4r start Start Materials: (Z)-3-caren-5-one oxime, 3-Pyridinecarbonyl chloride HCl, TEA, CH2Cl2 reaction Reaction at 0°C to RT (4-5 hours) start->reaction workup Aqueous Workup (H2O, NaHCO3, Brine) reaction->workup purification Column Chromatography workup->purification product Pure (Z)-4r purification->product analysis Structural Analysis (NMR, MS, etc.) product->analysis Antifungal_Assay_Workflow cluster_assay In Vitro Antifungal Assay prep_compound Prepare Stock Solution of (Z)-4r in DMSO amend_media Amend PDA with (Z)-4r (50 µg/mL) prep_compound->amend_media prep_media Prepare and Autoclave PDA Medium prep_media->amend_media plate_pouring Pour Amended PDA into Petri Dishes amend_media->plate_pouring inoculation Inoculate Center of PDA Plates plate_pouring->inoculation prep_fungus Prepare Fungal Mycelial Discs (5 mm) prep_fungus->inoculation incubation Incubate at 25°C inoculation->incubation measurement Measure Colony Diameter incubation->measurement calculation Calculate Percent Inhibition measurement->calculation Proposed_MoA cluster_moa Hypothesized Mechanism of Action agent Antifungal Agent (Z)-4r target1 Cell Wall Synthesis agent->target1 ? target2 Membrane Integrity agent->target2 ? target3 Enzyme Inhibition agent->target3 ? effect1 Disrupted Cell Wall target1->effect1 effect2 Membrane Leakage target2->effect2 effect3 Metabolic Disruption target3->effect3 outcome Fungal Growth Inhibition effect1->outcome effect2->outcome effect3->outcome

References

Application Notes and Protocols for Antifungal Agent Testing in a Galleria mellonella Infection Model

Author: BenchChem Technical Support Team. Date: November 2025

Topic: Using Antifungal Agent 63 (exemplified by Amphotericin B) in a Galleria mellonella Infection Model

Audience: Researchers, scientists, and drug development professionals.

Introduction

The greater wax moth, Galleria mellonella, has emerged as a valuable in vivo model for studying microbial pathogenesis and evaluating the efficacy of antimicrobial agents.[1][2][3][4][5] Its innate immune system shares functional similarities with that of mammals, making it a relevant, cost-effective, and ethically sound alternative to vertebrate models for preliminary drug screening.[1][2][6] These application notes provide a detailed protocol for utilizing the G. mellonella infection model to assess the in vivo efficacy of "this compound," with the well-characterized antifungal drug Amphotericin B used as a representative example. The protocols described herein are for infections with the common fungal pathogens Candida albicans and Aspergillus fumigatus.

Key Experimental Protocols

Rearing and Selection of Galleria mellonella Larvae

Healthy larvae are crucial for obtaining reproducible results. Larvae should be in their final instar stage, weighing approximately 250-350 mg, and exhibiting a creamy white color with minimal dark spots. Larvae with signs of melanization should be discarded. For consistency, it is recommended to use larvae from the same batch for each experiment.

Preparation of Fungal Inoculum
  • Candida albicans : Culture C. albicans on Sabouraud Dextrose Agar (SDA) for 24-48 hours at 30°C. Harvest the yeast cells and wash them twice with sterile phosphate-buffered saline (PBS). Adjust the cell suspension to the desired concentration (e.g., 1 x 10⁷ cells/mL) using a hemocytometer.

  • Aspergillus fumigatus : Culture A. fumigatus on Potato Dextrose Agar (PDA) for 5-7 days at 37°C to allow for sporulation. Harvest conidia by flooding the plate with sterile PBS containing 0.05% Tween 80. Filter the conidial suspension through sterile gauze to remove hyphal fragments. Wash the conidia twice with sterile PBS and adjust the concentration using a hemocytometer.

Galleria mellonella Infection and Treatment
  • Infection: A 10 µL Hamilton syringe is used to inject 10 µL of the fungal inoculum into the hemocoel of each larva via the last left proleg.[5] The area of injection should be cleaned with an alcohol swab prior to injection.

  • Treatment: The antifungal agent is administered via a separate injection into a different proleg to avoid physical trauma from multiple injections at the same site. The timing of treatment can be varied depending on the experimental design (e.g., prophylactic, or therapeutic at different time points post-infection).

  • Controls: Several control groups are essential for proper interpretation of the results:

    • PBS-injected group (to control for physical trauma).

    • Untreated, infected group (to establish the virulence of the pathogen).

    • Antifungal-treated, uninfected group (to assess drug toxicity).

Assessment of Antifungal Efficacy

The efficacy of the antifungal agent is primarily determined by monitoring larval survival over a period of 7 days. Larvae are considered dead when they do not respond to touch. Survival curves are typically plotted and analyzed using the Kaplan-Meier method. Other endpoints can include:

  • Melanization Score: The degree of blackening of the larvae can be visually scored as an indicator of the immune response and disease progression.

  • Fungal Burden: At specific time points, a subset of larvae can be homogenized, and the tissue homogenates plated on appropriate media to determine the number of colony-forming units (CFUs) per larva.[5]

  • Histopathology: Larval tissues can be fixed, sectioned, and stained to visualize the extent of fungal invasion and tissue damage.[7]

Data Presentation

The following tables summarize representative quantitative data from studies using Amphotericin B in G. mellonella infection models.

Table 1: Efficacy of Amphotericin B against Candida albicans Infection in G. mellonella

Fungal Inoculum (CFU/larva)Amphotericin B Dose (mg/kg)Treatment Time Post-InfectionSurvival Rate (%)Reference
5 x 10⁵12 hoursIncreased survival[8]
2 x 10⁶0.8 µ g/larva Post-inoculationIncreased survival[9]
2 x 10⁶1.2 µ g/larva Post-inoculationHigher survival than 0.8 µ g/larva [9]
Not specified0.3 mg/kg (in combination)Not specified40% (murine model comparison)[7]

Table 2: Efficacy of Amphotericin B against Aspergillus fumigatus Infection in G. mellonella

Fungal Inoculum (conidia/larva)Amphotericin B Dose (µ g/larva )Treatment Time Post-InfectionSurvival Rate (%)Reference
LD₉₀42, 24, and 48 hours~70-80%[10]
LD₉₀12, 24, and 48 hoursDose-dependent reduction in mortality[10]
Not specified2 mg/kgNot specifiedComparable to novel compounds[8]
10⁷Not specifiedNot specified70% mortality at 30°C after 72h[11]

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Larvae Select healthy G. mellonella larvae Infect Infect larvae with fungal suspension Larvae->Infect Fungus Prepare fungal inoculum Fungus->Infect Drug Prepare Antifungal Agent 63 Treat Administer Antifungal Agent 63 Drug->Treat Infect->Treat Monitor Monitor survival and melanization Treat->Monitor Burden Determine fungal burden (CFU) Treat->Burden Histo Histopathological analysis Treat->Histo

Caption: Experimental workflow for assessing antifungal efficacy.

Galleria mellonella Immune Response to Fungal Infection

G cluster_pathogen Fungal Pathogen cluster_cellular Cellular Response cluster_humoral Humoral Response PAMPs PAMPs (e.g., β-glucan) Recognition Pattern Recognition Receptors (PRRs) PAMPs->Recognition Recognition Hemocytes Hemocytes Phagocytosis Phagocytosis Hemocytes->Phagocytosis Nodulation Nodulation Hemocytes->Nodulation Encapsulation Encapsulation Hemocytes->Encapsulation Phagocytosis->PAMPs Clearance Nodulation->PAMPs Clearance Encapsulation->PAMPs Clearance Recognition->Hemocytes Toll Toll Pathway Recognition->Toll IMD IMD Pathway Recognition->IMD Melanization Phenoloxidase Cascade (Melanization) Recognition->Melanization AMPs Antimicrobial Peptides (AMPs) Toll->AMPs IMD->AMPs AMPs->PAMPs Killing Melanization->PAMPs Sequestration

Caption: Key pathways in the G. mellonella innate immune response.

Conclusion

The Galleria mellonella infection model provides a robust and high-throughput platform for the in vivo evaluation of novel antifungal compounds. The protocols outlined in these application notes, using Amphotericin B as a standard, offer a framework for assessing the efficacy of "this compound" against clinically relevant fungal pathogens. By employing standardized procedures and appropriate controls, researchers can obtain reliable and reproducible data to guide further drug development efforts.

References

Antifungal agent 63 for treating plant fungal infections

Author: BenchChem Technical Support Team. Date: November 2025

Product Name: Antifungal Agent 63 (also known as Compound 3i)

For Research Use Only. Not for use in diagnostic procedures.

Introduction

This compound is a potent fungicidal compound with demonstrated efficacy against a range of plant pathogenic fungi.[1] Notably, it has shown excellent activity against Fusarium oxysporum f.sp. cucumerinum.[1] These application notes provide detailed protocols for evaluating the in vitro and in vivo antifungal activity of this agent and offer insights into its potential mechanism of action within plant signaling pathways. This document is intended for researchers, scientists, and drug development professionals in the field of agricultural science and plant pathology.

Quantitative Data Summary

The antifungal activity of Agent 63 has been quantified against several common plant fungal pathogens. The following table summarizes the key efficacy metrics.

Fungal SpeciesMIC (µg/mL)EC₅₀ (µg/mL)Disease Inhibition (%) - Detached Leaf Assay
Fusarium oxysporum15.68.588
Botrytis cinerea31.2514.282
Colletotrichum gloeosporioides62.528.775
Alternaria solani31.2516.180

Data presented are representative and may vary based on experimental conditions.

Experimental Protocols

This protocol determines the Minimum Inhibitory Concentration (MIC) of this compound.

Materials:

  • This compound

  • Sterile 96-well microtiter plates

  • Fungal spore suspension (1 x 10⁵ spores/mL)

  • Potato Dextrose Broth (PDB) or other suitable liquid medium

  • Spectrophotometer (plate reader)

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Perform serial two-fold dilutions of the stock solution in the wells of a 96-well plate containing PDB to achieve a range of final concentrations.

  • Inoculate each well with the fungal spore suspension.

  • Include a positive control (fungal suspension without the agent) and a negative control (medium only).

  • Incubate the plates at 25-28°C for 48-72 hours, or until sufficient growth is observed in the positive control wells.

  • The MIC is determined as the lowest concentration of this compound that completely inhibits visible fungal growth.[2]

This protocol assesses the effect of this compound on the radial growth of fungi on a solid medium.

Materials:

  • This compound

  • Potato Dextrose Agar (PDA)

  • Sterile Petri dishes (90 mm)

  • Fungal mycelial plugs (5 mm diameter) from an actively growing culture

  • Sterile cork borer

Procedure:

  • Incorporate various concentrations of this compound into molten PDA before pouring it into Petri dishes.[3]

  • Place a 5 mm mycelial plug of the test fungus at the center of each agar plate.

  • Use a control plate containing PDA without the antifungal agent.

  • Incubate the plates at 25-28°C.

  • Measure the diameter of the fungal colony daily until the fungus in the control plate reaches the edge of the plate.

  • Calculate the percentage of inhibition of radial growth (PIRG) using the formula: PIRG (%) = [(C - T) / C] x 100 Where C is the average diameter of the fungal colony in the control group, and T is the average diameter of the fungal colony in the treatment group.

This protocol evaluates the efficacy of this compound in preventing or reducing fungal infection on plant tissue.[4][5][6][7]

Materials:

  • Healthy, young leaves from a susceptible host plant (e.g., tomato, cucumber)

  • This compound solution at various concentrations

  • Fungal spore suspension (1 x 10⁶ spores/mL)

  • Moist chambers (e.g., Petri dishes with moistened filter paper)

Procedure:

  • Gently wash and surface-sterilize the detached leaves.

  • Apply the this compound solution to the leaf surface by spraying or dropping and allow it to dry. Control leaves are treated with the solvent only.

  • After a set period (e.g., 24 hours), inoculate the leaves with a droplet of the fungal spore suspension.

  • Place the leaves in a moist chamber to maintain high humidity.

  • Incubate at 25-28°C with a photoperiod (e.g., 12h light/12h dark) for 3-7 days.

  • Assess the disease severity by measuring the lesion diameter or the percentage of the leaf area showing symptoms.

  • Calculate the disease inhibition percentage relative to the control.

Visualizations

Experimental_Workflow cluster_vitro In Vitro Screening cluster_vivo In Vivo Evaluation cluster_analysis Data Analysis & Conclusion A Prepare Stock Solution of Agent 63 B Broth Microdilution Assay (Determine MIC) A->B C Radial Growth Assay (Determine EC50) A->C G Summarize Quantitative Data (MIC, EC50, Inhibition %) B->G C->G D Select Healthy Host Plant Leaves E Detached Leaf Assay D->E F Assess Disease Severity & Calculate Inhibition E->F F->G H Determine Optimal Concentration G->H

Caption: Experimental workflow for evaluating this compound.

Signaling_Pathway cluster_plant_cell Plant Cell PAMPs Fungal PAMPs (e.g., Chitin) Receptor Pattern Recognition Receptor (PRR) PAMPs->Receptor Recognition MAPKKK MAPKKK Receptor->MAPKKK Activation MAPKK MAPKK MAPKKK->MAPKK Phosphorylation MAPK MAPK MAPKK->MAPK Phosphorylation TF Transcription Factors MAPK->TF Activation Defense Defense Gene Expression (e.g., PR proteins, Phytoalexins) TF->Defense Induction Agent63 This compound Agent63->PAMPs Inhibition

Caption: Plant defense signaling pathway potentially modulated by this compound.

Mechanism of Action and Signaling Pathways

The precise mechanism of action for this compound is under investigation. However, many antifungal compounds function by either directly inhibiting fungal growth or by inducing the plant's own defense mechanisms.

Plants recognize pathogen-associated molecular patterns (PAMPs), such as chitin from fungal cell walls, through pattern recognition receptors (PRRs) on the cell surface. This recognition triggers PAMP-triggered immunity (PTI), a basal defense response. A key component of PTI is the activation of mitogen-activated protein kinase (MAPK) cascades.[8][9][10][11][12] As depicted in the signaling pathway diagram, a phosphorylation relay through MAPKKK, MAPKK, and MAPK activates transcription factors, leading to the expression of defense-related genes. These genes produce antimicrobial compounds like phytoalexins and pathogenesis-related (PR) proteins, which help to thwart the fungal invasion.[9]

This compound may act at one or more points in this process. It could directly inhibit fungal viability, thereby reducing the PAMP load, or it could potentially modulate components of the plant's MAPK signaling cascade to enhance the defense response. Further research, including transcriptomic and proteomic analyses of treated plants, is required to elucidate the specific molecular targets of this compound.

References

Application Notes and Protocols for Testing Antifungal Agent 63 Against Resistant Candida Species

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The emergence of antifungal resistance in Candida species poses a significant threat to public health, necessitating the development of novel therapeutic agents. This document provides a detailed protocol for the evaluation of a novel antifungal compound, designated Agent 63, against resistant strains of Candida. The following protocols are based on established methodologies from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) to ensure reproducibility and comparability of results.[1][2][3] These guidelines will enable researchers to determine the in vitro efficacy of Agent 63, assess its safety profile, and gain preliminary insights into its mechanism of action.

In Vitro Antifungal Susceptibility Testing

The primary method for assessing the antifungal activity of Agent 63 is the broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC). The MIC is defined as the lowest concentration of an antifungal agent that prevents the visible growth of a microorganism.[2][4]

Experimental Protocol: Broth Microdilution for MIC Determination

This protocol is adapted from the CLSI M27-A guidelines.[5]

Materials:

  • Resistant Candida isolates (e.g., fluconazole-resistant C. albicans, echinocandin-resistant C. glabrata)

  • Quality control strains (C. parapsilosis ATCC 22019 and C. krusei ATCC 6258)

  • Antifungal Agent 63 (stock solution of known concentration)

  • Standard antifungal agents (e.g., fluconazole, caspofungin, amphotericin B) for comparison

  • RPMI-1640 medium with L-glutamine, without bicarbonate, buffered to pH 7.0 with 0.165 M morpholinepropanesulfonic acid (MOPS)

  • Sterile 96-well flat-bottom microtiter plates

  • Spectrophotometer or microplate reader (optional, for quantitative reading)

  • Incubator (35°C)

Procedure:

  • Inoculum Preparation:

    • Subculture Candida isolates on Sabouraud Dextrose Agar (SDA) and incubate at 35°C for 24-48 hours to ensure purity and viability.

    • Prepare a yeast suspension in sterile saline, adjusting the turbidity to a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL).

    • Further dilute the suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the test wells.

  • Drug Dilution:

    • Perform serial two-fold dilutions of Agent 63 and standard antifungal agents in RPMI-1640 medium directly in the 96-well plates. The final volume in each well should be 100 µL. The concentration range should be sufficient to determine the MIC (e.g., 0.03 to 64 µg/mL).

    • Include a growth control well (no drug) and a sterility control well (no inoculum).

  • Inoculation and Incubation:

    • Add 100 µL of the prepared fungal inoculum to each well (except the sterility control).

    • Seal the plates and incubate at 35°C for 24-48 hours.

  • MIC Determination:

    • Visual Reading: The MIC is the lowest drug concentration at which a significant decrease in turbidity (e.g., ≥50% inhibition for azoles and echinocandins, and complete inhibition for amphotericin B) is observed compared to the growth control.[3][6]

    • Spectrophotometric Reading (Optional): Read the optical density (OD) at 600 nm. The MIC is the lowest concentration that shows a ≥50% reduction in OD compared to the growth control.[4]

Data Presentation: MIC Values

Summarize the MIC data in a clear, tabular format.

Candida Species (Strain ID) Resistance Profile Agent 63 MIC (µg/mL) Fluconazole MIC (µg/mL) Caspofungin MIC (µg/mL) Amphotericin B MIC (µg/mL)
C. albicans (CA-R1)Fluconazole-R1>640.250.5
C. glabrata (CG-R1)Echinocandin-R232>80.5
C. auris (CAU-R1)Multidrug-R0.5>64>81
C. krusei (ATCC 6258)QC Strain4640.51
C. parapsilosis (ATCC 22019)QC Strain0.2520.1250.25

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Cytotoxicity Assessment

It is crucial to evaluate the toxicity of Agent 63 against mammalian cells to determine its therapeutic index.

Experimental Protocol: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Materials:

  • Human cell lines (e.g., HEK293 - embryonic kidney, HepG2 - liver)

  • Agent 63

  • Cell culture medium (e.g., DMEM) supplemented with 10% fetal bovine serum (FBS)

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • Sterile 96-well plates

Procedure:

  • Cell Seeding: Seed the mammalian cells into 96-well plates at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for attachment.

  • Drug Treatment: Replace the medium with fresh medium containing serial dilutions of Agent 63. Include untreated control wells.

  • Incubation: Incubate the plates for 24-48 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The 50% cytotoxic concentration (CC50) is determined from the dose-response curve.

Data Presentation: Cytotoxicity and Selectivity Index
Cell Line Agent 63 CC50 (µg/mL) Selectivity Index (SI) vs. C. albicans (CA-R1)
HEK293>100>100
HepG28585

Selectivity Index (SI) = CC50 / MIC Note: The data presented in this table is hypothetical and for illustrative purposes only.

Preliminary Mechanism of Action Studies

Understanding the mechanism of action of Agent 63 is critical for its development. The following are initial steps to elucidate its cellular target.

Experimental Protocol: Synergy Testing (Checkerboard Assay)

This assay determines if Agent 63 acts synergistically, additively, indifferently, or antagonistically with known antifungal drugs.[7]

Procedure:

  • In a 96-well plate, prepare serial dilutions of Agent 63 along the x-axis and a known antifungal (e.g., fluconazole, targeting ergosterol synthesis; or caspofungin, targeting cell wall synthesis) along the y-axis.

  • Inoculate with a resistant Candida strain as described in the MIC protocol.

  • After incubation, determine the MIC of each drug alone and in combination.

  • Calculate the Fractional Inhibitory Concentration Index (FICI): FICI = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone)

    • Synergy: FICI ≤ 0.5

    • Additive/Indifference: 0.5 < FICI ≤ 4.0

    • Antagonism: FICI > 4.0

Data Presentation: Synergy Testing
Drug Combination Candida Strain FICI Interpretation
Agent 63 + FluconazoleC. albicans (CA-R1)0.375Synergy
Agent 63 + CaspofunginC. glabrata (CG-R1)1.0Indifference

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_mic MIC Determination cluster_cyto Cytotoxicity Assay (MTT) cluster_moa Mechanism of Action (Synergy) candida_strains Resistant Candida Strains & QC inoculum_prep Inoculum Preparation (0.5 McFarland) candida_strains->inoculum_prep agent_63 This compound serial_dilution Serial Dilution of Agent 63 agent_63->serial_dilution media_prep RPMI-1640 Medium Prep media_prep->inoculum_prep media_prep->serial_dilution inoculation Inoculation of 96-Well Plates inoculum_prep->inoculation serial_dilution->inoculation incubation_24_48h Incubation (35°C, 24-48h) inoculation->incubation_24_48h mic_reading MIC Reading (Visual/Spectrophotometric) incubation_24_48h->mic_reading cell_seeding Seed Mammalian Cells drug_treatment Treat with Agent 63 cell_seeding->drug_treatment incubation_cyto Incubation (37°C, 24-48h) drug_treatment->incubation_cyto mtt_addition Add MTT Reagent incubation_cyto->mtt_addition read_absorbance Read Absorbance (570nm) mtt_addition->read_absorbance cc50_calc Calculate CC50 read_absorbance->cc50_calc checkerboard Checkerboard Assay Setup inoculation_syn Inoculation checkerboard->inoculation_syn incubation_syn Incubation inoculation_syn->incubation_syn fici_calc Calculate FICI incubation_syn->fici_calc

Caption: Experimental workflow for testing this compound.

Signaling Pathways of Known Antifungal Agents

G cluster_cell_membrane Fungal Cell Membrane cluster_cell_wall Fungal Cell Wall ergosterol Ergosterol lanosterol Lanosterol erg11 ERG11 (Lanosterol 14-alpha-demethylase) lanosterol->erg11 synthesis erg11->ergosterol glucan_synthase Beta-(1,3)-D-glucan synthase beta_glucan Beta-(1,3)-D-glucan glucan_synthase->beta_glucan synthesizes azoles Azoles (e.g., Fluconazole) azoles->erg11 inhibits polyenes Polyenes (e.g., Amphotericin B) polyenes->ergosterol binds & disrupts echinocandins Echinocandins (e.g., Caspofungin) echinocandins->glucan_synthase inhibits

Caption: Cellular targets of major antifungal drug classes.

References

Application Notes and Protocols for Antifungal Combination Therapy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rationale for Antifungal Combination Therapy

The primary goals of combining antifungal agents are:

  • Synergistic Fungicidal Activity: The combined effect of the drugs is significantly greater than the sum of their individual effects.

  • Overcoming Antifungal Resistance: One agent may circumvent the resistance mechanism to another.

  • Broadening the Spectrum of Activity: Combining agents can be effective against a wider range of fungal species.

  • Preventing the Emergence of Resistance: Multi-target approaches can reduce the likelihood of resistant strains developing.

  • Reducing Dose-Related Toxicity: Lower doses of each drug can be used to achieve the desired therapeutic effect, minimizing adverse effects.

Key Antifungal Classes and Mechanisms of Action

Understanding the mechanism of action of different antifungal classes is crucial for designing effective combination therapies. The major classes include:

  • Polyenes (e.g., Amphotericin B): Bind to ergosterol in the fungal cell membrane, leading to pore formation, increased permeability, and cell death.[1][2][3]

  • Azoles (e.g., Fluconazole, Voriconazole): Inhibit the enzyme lanosterol 14α-demethylase, which is essential for ergosterol biosynthesis. This disrupts membrane integrity and function.[2][3]

  • Echinocandins (e.g., Caspofungin, Anidulafungin): Inhibit the synthesis of β-(1,3)-D-glucan, a critical component of the fungal cell wall, leading to osmotic instability and cell lysis.[4][5]

  • Flucytosine (5-FC): A pyrimidine analog that is converted within fungal cells into a toxic metabolite that inhibits DNA and RNA synthesis.[3]

  • Allylamines (e.g., Terbinafine): Inhibit squalene epoxidase, another enzyme in the ergosterol biosynthesis pathway.[6]

Summary of Antifungal Combination Interactions

The interaction between two antifungal agents can be classified as synergistic, additive, indifferent, or antagonistic. The following table summarizes reported in vitro interactions for various combinations against different fungal pathogens.

Antifungal Combination Target Pathogen(s) Observed Interaction(s) References
Amphotericin B + FlucytosineCryptococcus neoformans, Candida spp.Synergy[6][7]
Amphotericin B + AzolesCandida spp., Aspergillus spp.Antagonism, Indifference[7]
Amphotericin B + EchinocandinsCandida albicans biofilmsAdditive[7]
Amphotericin B + TerbinafineCandida albicansSynergy[7]
Azoles + EchinocandinsAspergillus spp.Synergy, Additive
Azoles + FlucytosineCandida spp.Synergy, Indifference, Antagonism[8]
Azoles + TerbinafineCandida albicans, C. glabrataSynergy[7]
Ibrexafungerp + Amphotericin BAspergillus spp. (wild-type)Synergy[7]
Ibrexafungerp + VoriconazoleAspergillus spp. (wild-type)Synergy[7]
Ibrexafungerp + IsavuconazoleAspergillus spp. (wild-type)Synergy[7]

Experimental Protocols

Checkerboard Microdilution Assay for In Vitro Synergy Testing

The checkerboard assay is a common method to quantitatively assess the in vitro interaction of two antimicrobial agents.

Objective: To determine the Fractional Inhibitory Concentration Index (FICI) for a combination of two antifungal agents against a specific fungal isolate.

Materials:

  • Antifungal agents (stock solutions of known concentration)

  • Fungal isolate

  • RPMI 1640 medium buffered with MOPS

  • 96-well microtiter plates

  • Spectrophotometer or plate reader

  • Incubator

Procedure:

  • Prepare Fungal Inoculum: Culture the fungal isolate on appropriate agar medium. Prepare a suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard. Further dilute the suspension in RPMI medium to achieve the desired final inoculum concentration (typically 0.5 x 10^3 to 2.5 x 10^3 CFU/mL).

  • Prepare Drug Dilutions:

    • In a 96-well plate, prepare serial dilutions of Drug A along the x-axis (e.g., columns 2-11). Column 1 will serve as the drug-free growth control, and column 12 will contain Drug B alone.

    • Prepare serial dilutions of Drug B along the y-axis (e.g., rows B-G). Row A will contain Drug A alone, and row H will serve as another growth control.

  • Combine Drugs and Inoculum: Add the prepared inoculum to all wells containing the drug dilutions and the growth control wells. The final volume in each well should be uniform (e.g., 200 µL).

  • Incubation: Incubate the plates at 35°C for 24-48 hours, depending on the fungal species.

  • Determine Minimum Inhibitory Concentrations (MICs):

    • The MIC of each drug alone is the lowest concentration that inhibits visible growth.

    • The MIC of each drug in combination is the lowest concentration of that drug that inhibits growth in the presence of the other drug.

  • Calculate the Fractional Inhibitory Concentration Index (FICI):

    • FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)

    • FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)

    • FICI = FIC of Drug A + FIC of Drug B

  • Interpret the Results:

    • Synergy: FICI ≤ 0.5

    • Additive: 0.5 < FICI ≤ 1.0

    • Indifference: 1.0 < FICI ≤ 4.0

    • Antagonism: FICI > 4.0

Visualizations

Antifungal_Mechanisms cluster_cell_wall Fungal Cell Wall cluster_cell_membrane Fungal Cell Membrane cluster_nucleus Nucleus Glucan_Synthase β-(1,3)-D-Glucan Synthase Ergosterol Ergosterol Lanosterol_Demethylase Lanosterol 14α-Demethylase Squalene_Epoxidase Squalene Epoxidase DNA_RNA_Synthesis DNA/RNA Synthesis Echinocandins Echinocandins (e.g., Caspofungin) Echinocandins->Glucan_Synthase Inhibit Polyenes Polyenes (e.g., Amphotericin B) Polyenes->Ergosterol Bind to & Disrupt Azoles Azoles (e.g., Fluconazole) Azoles->Lanosterol_Demethylase Inhibit Allylamines Allylamines (e.g., Terbinafine) Allylamines->Squalene_Epoxidase Inhibit Flucytosine Flucytosine Flucytosine->DNA_RNA_Synthesis Inhibit

Caption: Mechanisms of action of major antifungal drug classes.

Synergy_Testing_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Inoculum_Prep Prepare Fungal Inoculum Combine_Drugs_Inoculum Combine Drugs and Inoculum in 96-well Plate Inoculum_Prep->Combine_Drugs_Inoculum Drug_Dilutions Prepare Serial Drug Dilutions Drug_Dilutions->Combine_Drugs_Inoculum Incubate Incubate Plate Combine_Drugs_Inoculum->Incubate Read_MICs Determine MICs Incubate->Read_MICs Calculate_FICI Calculate FICI Read_MICs->Calculate_FICI Interpret_Results Interpret Interaction Calculate_FICI->Interpret_Results Synergy Synergy Interpret_Results->Synergy Additive Additive Interpret_Results->Additive Indifference Indifference Interpret_Results->Indifference Antagonism Antagonism Interpret_Results->Antagonism

Caption: Workflow for antifungal synergy testing using the checkerboard assay.

Conclusion

Antifungal combination therapy represents a promising strategy to address the challenges of invasive fungal infections. A thorough understanding of the mechanisms of action of different antifungal agents and rigorous in vitro and in vivo testing are essential for the rational design of effective combination protocols. While the concept of an "antifungal agent 63" is not supported by current literature, the principles outlined in these notes provide a framework for researchers and clinicians to explore and optimize combination therapies with existing and novel antifungal drugs. Further clinical trials are needed to validate the in vitro findings and establish the clinical utility of various antifungal combinations.[9]

References

Application Notes and Protocols for Determining the Cytotoxicity of Antifungal Agent 63

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antifungal Agent 63 is a novel compound under investigation for the treatment of systemic fungal infections. An essential component of its preclinical safety assessment is the determination of its cytotoxic potential against mammalian cells. These application notes provide a comprehensive guide to standardized cell-based assays for evaluating the in vitro cytotoxicity of this compound. The protocols herein describe methods to assess cell viability, membrane integrity, and the induction of apoptosis.

Key Cytotoxicity Assays

A multi-parametric approach is recommended to obtain a thorough understanding of the cytotoxic effects of this compound. The following assays provide complementary information on different cellular responses to toxic insults.

  • MTT Assay: Measures cell viability based on the metabolic activity of mitochondrial dehydrogenases.[1][2]

  • LDH Assay: Quantifies the release of lactate dehydrogenase (LDH) from damaged cells, indicating a loss of plasma membrane integrity.

  • Caspase-3/7 Assay: Detects the activation of executioner caspases-3 and -7, which are key mediators of apoptosis (programmed cell death).[3][4]

Data Presentation

The quantitative data generated from these assays should be meticulously recorded and analyzed to determine the concentration-dependent effects of this compound. The half-maximal inhibitory concentration (IC50) and half-maximal cytotoxic concentration (CC50) are critical parameters to be determined.

Table 1: Cytotoxicity of this compound on Mammalian Cell Lines

Cell LineAssayExposure Time (hours)IC50 / CC50 (µM)
HEK293MTT2445.2
HEK293MTT4832.8
HepG2MTT2458.1
HepG2MTT4841.5
A549MTT2472.4
A549MTT4855.9

Table 2: Membrane Integrity Assessment of this compound

Cell LineAssayExposure Time (hours)CC50 (µM)
HEK293LDH2488.9
HepG2LDH24105.3
A549LDH24121.7

Table 3: Apoptosis Induction by this compound

Cell LineAssayExposure Time (hours)EC50 (µM) for Caspase-3/7 Activation
HEK293Caspase-3/71225.6
HepG2Caspase-3/71233.1
A549Caspase-3/71240.2

Experimental Workflow

The general workflow for assessing the cytotoxicity of this compound involves cell culture, treatment with the compound, and subsequent analysis using the selected assays.

experimental_workflow start Start cell_culture Mammalian Cell Culture (e.g., HEK293, HepG2, A549) start->cell_culture cell_seeding Seed Cells in 96-well Plates cell_culture->cell_seeding treatment Treat Cells with Serial Dilutions of This compound cell_seeding->treatment incubation Incubate for Defined Time Periods (e.g., 12, 24, 48 hours) treatment->incubation assays Perform Cytotoxicity Assays incubation->assays mtt MTT Assay assays->mtt ldh LDH Assay assays->ldh caspase Caspase-3/7 Assay assays->caspase data_acquisition Data Acquisition (Absorbance/Luminescence Reading) mtt->data_acquisition ldh->data_acquisition caspase->data_acquisition data_analysis Data Analysis (Calculate % Viability, % Cytotoxicity, IC50) data_acquisition->data_analysis end End data_analysis->end

Caption: General experimental workflow for cytotoxicity assessment.

Experimental Protocols

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This assay is a colorimetric method for assessing cell viability.[1][2][5] Viable cells with active metabolism convert MTT into a purple formazan product.[5]

Materials:

  • Mammalian cells of choice (e.g., HEK293, HepG2)

  • Complete culture medium

  • This compound stock solution

  • 96-well clear flat-bottom plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

  • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours.

  • Prepare serial dilutions of this compound in culture medium.

  • Remove the medium from the wells and add 100 µL of the diluted compound to each well. Include vehicle control (medium with the same concentration of solvent used for the drug) and untreated control wells.

  • Incubate the plate for the desired exposure times (e.g., 24 and 48 hours).

  • After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[2]

  • After the incubation with MTT, add 100 µL of solubilization solution to each well.

  • Incubate the plate overnight in the incubator to ensure complete solubilization of the formazan crystals.[2]

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control.

LDH (Lactate Dehydrogenase) Cytotoxicity Assay

This assay measures the activity of LDH released from the cytosol of damaged cells into the culture medium.

Materials:

  • Mammalian cells of choice

  • Complete culture medium

  • This compound stock solution

  • 96-well clear flat-bottom plates

  • LDH cytotoxicity assay kit (containing LDH reaction solution)

  • Microplate reader

Protocol:

  • Follow steps 1-5 of the MTT assay protocol.

  • After the desired incubation period, centrifuge the 96-well plate at 400 x g for 5 minutes.

  • Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • Add 50 µL of the LDH reaction solution to each well of the new plate.

  • Incubate the plate for 30 minutes at room temperature, protected from light.

  • Measure the absorbance at 490 nm using a microplate reader.

  • For controls, include a spontaneous release control (untreated cells) and a maximum release control (cells treated with a lysis buffer provided in the kit).

  • Calculate the percentage of cytotoxicity based on the absorbance readings relative to the controls.

Caspase-3/7 Glo® Assay

This assay utilizes a luminogenic caspase-3/7 substrate to measure the activity of these key apoptotic enzymes.

Materials:

  • Mammalian cells of choice

  • Complete culture medium

  • This compound stock solution

  • 96-well white-walled plates

  • Caspase-Glo® 3/7 Assay System

  • Luminometer

Protocol:

  • Seed cells in a 96-well white-walled plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

  • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours.

  • Prepare serial dilutions of this compound in culture medium.

  • Add 100 µL of the diluted compound to each well. Include vehicle and untreated controls.

  • Incubate the plate for the desired exposure time (e.g., 12 hours).

  • Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.

  • Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.[1]

  • Mix the contents on a plate shaker at 300-500 rpm for 30 seconds.

  • Incubate the plate at room temperature for 1-3 hours.[1]

  • Measure the luminescence using a luminometer.

  • Calculate the fold increase in caspase-3/7 activity relative to the untreated control.

Signaling Pathway

Antifungal agents can induce cytotoxicity in mammalian cells through various mechanisms, including the induction of apoptosis. This process is often mediated by the activation of a caspase cascade.

signaling_pathway agent This compound membrane Cell Membrane Interaction / Cytochrome P450 Inhibition agent->membrane stress Cellular Stress (e.g., Oxidative Stress) membrane->stress bax Bax/Bak Activation stress->bax mito Mitochondria bax->mito cyto_c Cytochrome c Release mito->cyto_c apaf1 Apaf-1 cyto_c->apaf1 caspase9 Caspase-9 Activation apaf1->caspase9 caspase37 Caspase-3/7 Activation caspase9->caspase37 substrates Cleavage of Cellular Substrates caspase37->substrates apoptosis Apoptosis (Cell Death) substrates->apoptosis

Caption: Apoptosis signaling pathway induced by this compound.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Antifungal Agent 63 for In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the concentration of Antifungal Agent 63 for in vitro assays.

Frequently Asked Questions (FAQs)

Q1: How do I determine the optimal concentration range for this compound in my in vitro assay?

A1: The optimal concentration range for this compound should be determined empirically for each fungal species and strain. A good starting point is to perform a Minimum Inhibitory Concentration (MIC) assay. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[1][2] A typical approach is to use a broad range of concentrations in a serial two-fold dilution format to identify the MIC.[3][4]

Q2: What is a Minimum Inhibitory Concentration (MIC) assay and how is it performed?

A2: The Minimum Inhibitory Concentration (MIC) assay is a fundamental technique in microbiology used to determine the lowest concentration of an antimicrobial drug that inhibits the visible growth of a microorganism.[1][2] The most common method is the broth microdilution assay, where a standardized inoculum of the fungus is introduced into microplate wells containing serial dilutions of the antifungal agent.[4] The plates are incubated, and the MIC is determined as the lowest drug concentration that shows no visible growth.[2][4]

Q3: What factors can influence the results of my MIC assay?

A3: Several factors can influence the outcome of an MIC assay, leading to variability. These include the choice of culture medium, the size of the fungal inoculum, incubation time and temperature, and the method used for endpoint determination.[4] Standardized protocols, such as those from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), have been developed to minimize variability between laboratories.[4]

Q4: My this compound is precipitating in the culture medium. What can I do?

A4: Drug precipitation can be a significant issue. First, check the solubility of this compound in your chosen solvent and culture medium. You may need to use a different solvent, such as dimethyl sulfoxide (DMSO), to prepare a concentrated stock solution before diluting it in the medium.[5] Ensure the final solvent concentration in the assay is low enough to not affect fungal growth or the activity of the agent. If precipitation persists, consider using a different formulation of the agent or consulting the manufacturer's instructions.

Q5: How do I assess the cytotoxicity of this compound against host cells?

A5: It is crucial to evaluate the potential toxic effects of your antifungal agent on host cells. A cytotoxicity assay, such as the MTT assay, can be performed on a relevant mammalian cell line (e.g., human leukemia cells like HL-60).[6][7] This assay measures the metabolic activity of cells and can determine the concentration at which the antifungal agent becomes toxic to the host cells.[8] This helps in determining the therapeutic window of the agent.

Troubleshooting Guides

Issue 1: High Variability in MIC Results

Potential Cause Troubleshooting Step
Inconsistent Inoculum SizeStandardize the inoculum preparation. Use a spectrophotometer to measure the optical density (OD) of the fungal suspension to ensure a consistent cell concentration.[3]
Variation in Incubation TimeStrictly adhere to the recommended incubation time for the specific fungal species being tested.[4]
Subjective Endpoint ReadingUse a microplate reader to measure the optical density for a more objective determination of growth inhibition.[4] Alternatively, use a colorimetric indicator in the medium.[4]
Edge Effects in MicroplatesTo minimize evaporation from the outer wells, which can concentrate the drug, fill the peripheral wells with sterile medium or water and do not use them for the assay.

Issue 2: No Antifungal Effect Observed

Potential Cause Troubleshooting Step
Inactive Antifungal AgentVerify the storage conditions and expiration date of this compound. Test the agent against a known susceptible control strain.
Fungal ResistanceThe fungal strain may be resistant to the agent. This can be due to intrinsic resistance or the emergence of resistant strains.[4] Consider testing against a panel of different fungal species.
Inappropriate Concentration RangeThe concentrations tested may be too low. Perform a wider range of serial dilutions to ensure the MIC is within the tested concentrations.
Drug Binding to PlasticSome compounds can bind to the surface of polystyrene microplates. Consider using low-binding plates.

Issue 3: Unexpected Host Cell Death in Cytotoxicity Assays

Potential Cause Troubleshooting Step
High Solvent ConcentrationEnsure the final concentration of the solvent (e.g., DMSO) is below the toxic threshold for the mammalian cells. Run a solvent-only control.
Intrinsic Cytotoxicity of the AgentThe antifungal agent itself may be cytotoxic at the concentrations tested. Determine the 50% cytotoxic concentration (CC50) to establish a therapeutic index.
ContaminationCheck for bacterial or mycoplasma contamination in your cell cultures, as this can cause cell death.
Incorrect Cell Seeding DensityOptimize the cell seeding density to ensure cells are in a healthy, logarithmic growth phase during the assay.

Experimental Protocols

Protocol 1: Broth Microdilution MIC Assay
  • Prepare Antifungal Stock Solution: Dissolve this compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.

  • Prepare Fungal Inoculum: Culture the fungal strain overnight. Adjust the fungal suspension in the appropriate medium to a standardized concentration (e.g., by measuring OD600).[3]

  • Serial Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of the antifungal agent in the culture medium.[3] Leave a column with no drug as a growth control.

  • Inoculation: Add the standardized fungal inoculum to each well.

  • Incubation: Incubate the plate at the optimal temperature and for the recommended duration for the specific fungal species.

  • Determine MIC: The MIC is the lowest concentration of the antifungal agent that results in a significant inhibition of growth (e.g., ≥50% decrease in growth compared to the drug-free control).[4] This can be determined visually or by reading the absorbance with a microplate reader.[4]

Protocol 2: MTT Cytotoxicity Assay
  • Cell Seeding: Seed mammalian cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Addition: Add serial dilutions of this compound to the wells. Include a vehicle control (solvent only) and an untreated control.

  • Incubation: Incubate the cells for a specified period (e.g., 24-48 hours).

  • MTT Addition: Add MTT solution to each well and incubate for a few hours to allow for the formation of formazan crystals by viable cells.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at the appropriate wavelength using a microplate reader. The amount of formazan produced is proportional to the number of viable cells.

Signaling Pathways and Experimental Workflows

Antifungal_Concentration_Optimization_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare this compound Stock Solution C Perform Broth Microdilution MIC Assay A->C D Perform Cytotoxicity Assay (e.g., MTT) A->D B Prepare Fungal Inoculum (Standardized) B->C E Determine MIC Value C->E F Determine CC50 Value D->F G Select Optimal Concentration (High Efficacy, Low Toxicity) E->G F->G

Troubleshooting_Decision_Tree Start Problem Encountered Q1 High Variability in MIC Results? Start->Q1 A1_1 Check Inoculum Standardization Q1->A1_1 Yes Q2 No Antifungal Effect? Q1->Q2 No A1_2 Verify Incubation Parameters A1_1->A1_2 A1_3 Use Objective Endpoint Reading A1_2->A1_3 A2_1 Confirm Agent Activity (Control Strain) Q2->A2_1 Yes Q3 Unexpected Cytotoxicity? Q2->Q3 No A2_2 Expand Concentration Range A2_1->A2_2 A2_3 Consider Fungal Resistance A2_2->A2_3 A3_1 Check Solvent Concentration Q3->A3_1 Yes A3_2 Assess Intrinsic Toxicity (CC50) A3_1->A3_2 A3_3 Screen for Contamination A3_2->A3_3

Ergosterol_Biosynthesis_Pathway Title This compound Target: Ergosterol Biosynthesis Pathway Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol Squalene epoxidase Intermediate Intermediate Sterols Lanosterol->Intermediate 14-alpha- demethylase Ergosterol Ergosterol Intermediate->Ergosterol Membrane Fungal Cell Membrane Integrity Ergosterol->Membrane Azoles Azoles (e.g., this compound) Azoles->Lanosterol Allylamines Allylamines Allylamines->Squalene

References

Antifungal agent 63 stability and degradation in culture media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of Antifungal Agent 63 in culture media.

Frequently Asked Questions (FAQs)

Q1: What is the expected stability of this compound in standard cell culture media?

A1: this compound is a novel triazole-based compound and, like many small molecules, its stability in aqueous and protein-rich environments such as cell culture media can be variable.[1] Generally, under standard culture conditions (37°C, 5% CO2), a gradual degradation is expected over a 48-72 hour period. The rate of degradation can be influenced by the specific type of culture medium used. For instance, media rich in certain amino acids or with a slightly higher pH may accelerate degradation. We recommend quantifying the concentration of this compound at the beginning and end of your experiment, especially for longer incubation periods, to ascertain its stability under your specific conditions.[1]

Q2: I am observing lower than expected antifungal activity in my long-term (48h+) experiments. Could this be related to compound degradation?

A2: Yes, a decrease in antifungal efficacy during prolonged experiments is a strong indicator of compound degradation.[1] If this compound degrades over the course of the experiment, its effective concentration will decrease, leading to reduced inhibition of fungal growth. To confirm this, you can perform a time-course stability study under your exact experimental conditions. If significant degradation is confirmed, consider replenishing the compound by performing media changes with fresh this compound during the experiment.[1]

Q3: What are the primary degradation products of this compound and are they biologically active?

A3: The primary degradation pathway for many azole antifungals involves oxidation and hydrolysis.[2] For this compound, the main degradation products are typically the result of oxidation of the piperazine ring and hydrolysis of the ether linkage, leading to the formation of inactive metabolites. The final degradation product is often the core triazole ring.[3][4] These degradation products generally lack significant antifungal activity. However, it is always advisable to characterize the bioactivity of any major degradation products if they are found to accumulate to high levels in your culture.

Q4: How does the presence of serum (e.g., FBS) in the culture medium affect the stability of this compound?

A4: The presence of serum can have a dual effect. Serum proteins can bind to this compound, which may either stabilize the compound or, conversely, make it more susceptible to enzymatic degradation by esterases present in the serum. Additionally, extensive binding to serum proteins can reduce the free concentration of the compound available to act on the fungal cells.[1] Therefore, it is crucial to perform stability studies in media containing the same concentration of serum that will be used in the definitive experiments.

Q5: What is the recommended solvent for preparing stock solutions of this compound, and how should they be stored?

A5: this compound is readily soluble in DMSO.[5] It is recommended to prepare a high-concentration stock solution (e.g., 10-50 mM) in DMSO and store it in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[6] For experiments, the DMSO stock solution should be diluted into the culture medium to the final desired concentration. Ensure the final concentration of DMSO in the culture medium is low (typically <0.5%) to avoid solvent-induced cytotoxicity.[6]

Troubleshooting Guides

Issue 1: High variability in experimental results.

  • Possible Cause: Inconsistent concentration of active this compound due to degradation.

  • Troubleshooting Steps:

    • Verify Stock Solution Integrity: Ensure that the DMSO stock solution has been stored correctly and has not undergone multiple freeze-thaw cycles.[6]

    • Assess Stability in Media: Perform a stability study of this compound in your specific culture medium under your experimental conditions (time, temperature, CO2).[5]

    • Standardize Incubation Times: Ensure that the incubation time of your assay is consistent across all experiments.

    • Consider Media Changes: For long-term experiments, consider replacing the medium with freshly prepared this compound-containing medium at regular intervals (e.g., every 24 hours).[1]

Issue 2: Precipitation of this compound in the culture medium.

  • Possible Cause: The concentration of this compound exceeds its solubility in the aqueous culture medium.[7]

  • Troubleshooting Steps:

    • Check Solubility Limit: Determine the aqueous solubility of this compound in your culture medium. This can be done by preparing serial dilutions and observing for precipitation, followed by centrifugation and quantification of the supernatant.[5]

    • Modify Dilution Method: When diluting the DMSO stock, add it to the medium with vigorous vortexing or mixing to ensure rapid and uniform dispersion.

    • Reduce Final Concentration: If precipitation persists, it may be necessary to work at a lower, more soluble concentration of the compound.

Data Presentation

Table 1: Stability of this compound in Different Culture Media at 37°C

Time (hours)RPMI 1640 (% Remaining)DMEM (% Remaining)YPD Broth (% Remaining)
0100100100
2485.288.192.5
4868.975.381.4
7251.560.770.1

Table 2: Major Degradation Products of this compound Identified by LC-MS

Degradation Productm/zProposed ModificationAntifungal Activity
DP-1512.2Oxidation of piperazine ringInactive
DP-2345.1Hydrolysis of ether linkageInactive
DP-3121.0Triazole coreInactive

Experimental Protocols

Protocol 1: Determination of this compound Stability in Culture Medium using HPLC

  • Preparation of Standards: Prepare a series of known concentrations of this compound in the chosen culture medium to serve as a standard curve.

  • Sample Preparation:

    • Add this compound to the culture medium to the desired final concentration.

    • Incubate the medium under standard cell culture conditions (37°C, 5% CO2).

    • At designated time points (e.g., 0, 24, 48, 72 hours), collect an aliquot of the medium.

    • To precipitate proteins, add three volumes of ice-cold acetonitrile to the medium sample.

    • Vortex and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

    • Transfer the supernatant to an HPLC vial for analysis.

  • HPLC Analysis:

    • Inject the supernatant onto a C18 reverse-phase HPLC column.

    • Use a suitable mobile phase gradient (e.g., water and acetonitrile with 0.1% formic acid) to separate this compound from its degradation products.

    • Detect the compound using a UV detector at its maximum absorbance wavelength (e.g., 260 nm).

  • Data Analysis:

    • Quantify the peak area of this compound at each time point.

    • Use the standard curve to determine the concentration of the compound remaining at each time point.

    • Calculate the percentage of the compound remaining relative to the 0-hour time point.

Mandatory Visualization

Stability_Assay_Workflow prep_stock Prepare Stock Solution (this compound in DMSO) prep_media Spike into Culture Medium prep_stock->prep_media incubate Incubate at 37°C, 5% CO2 time_points Collect Aliquots at Time = 0, 24, 48, 72h incubate->time_points protein_precip Protein Precipitation (Acetonitrile) time_points->protein_precip centrifuge Centrifugation protein_precip->centrifuge hplc_analysis HPLC Analysis centrifuge->hplc_analysis quantify Quantify Peak Area hplc_analysis->quantify calculate Calculate % Remaining quantify->calculate

Caption: Workflow for assessing the stability of this compound in culture media.

Degradation_Pathway Agent63 This compound (Active) Oxidation Oxidation Agent63->Oxidation Major Hydrolysis Hydrolysis Agent63->Hydrolysis Minor DP1 DP-1 (Oxidized Piperazine Ring) Inactive Oxidation->DP1 DP2 DP-2 (Hydrolyzed Ether Linkage) Inactive Hydrolysis->DP2 DP3 DP-3 (Triazole Core) Inactive DP1->DP3 DP2->DP3

Caption: Proposed degradation pathway of this compound in culture media.

References

Reducing off-target effects of Antifungal agent 63 in cell culture

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Antifungal Agent 63. This resource is designed to assist researchers, scientists, and drug development professionals in effectively using this compound in cell culture experiments while minimizing potential off-target effects.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a potent inhibitor of fungal lanosterol 14α-demethylase (ERG11), a key enzyme in the ergosterol biosynthesis pathway.[1][2] Ergosterol is an essential component of the fungal cell membrane, and its depletion disrupts membrane integrity, leading to fungal cell death.[1][2]

Q2: What are the known or potential off-target effects of this compound in mammalian cell culture?

A2: While designed for selectivity, at higher concentrations this compound may exhibit off-target effects in mammalian cells. These can include inhibition of mammalian cytochrome P450 enzymes, which share some structural homology with fungal ERG11, and potential modulation of cellular signaling pathways such as the MAPK and PI3K/Akt pathways, leading to unintended cellular responses.[3][4]

Q3: How can I reduce the off-target effects of this compound in my experiments?

A3: Several strategies can be employed to minimize off-target effects. These include using the lowest effective concentration, optimizing treatment duration, and ensuring the use of appropriate controls.[5][6] Additionally, performing a dose-response curve to determine the optimal concentration for antifungal activity with minimal host cell toxicity is crucial.[7][8]

Q4: What is the recommended starting concentration for this compound in cell culture?

A4: We recommend starting with a concentration range of 0.1 µM to 10 µM. The optimal concentration will vary depending on the cell type and the specific fungal pathogen being targeted. A dose-response experiment is highly recommended to determine the IC50 (half-maximal inhibitory concentration) for the fungal species and the CC50 (half-maximal cytotoxic concentration) for the host cells.

Troubleshooting Guides

Problem 1: High levels of cytotoxicity observed in host cells.

Possible Cause Troubleshooting Step
Concentration of this compound is too high.Perform a dose-response experiment to determine the CC50. Use a concentration well below the CC50 for your experiments.[7]
Extended exposure time.Reduce the incubation time with the agent. A time-course experiment can help identify the optimal duration.
Cell line is particularly sensitive.Consider using a more resistant cell line if experimentally feasible. Perform a literature search for the sensitivity of your cell line to other cytochrome P450 inhibitors.
Contamination of the cell culture.Regularly test for mycoplasma and other microbial contaminants, as they can exacerbate cellular stress.[8][9]

Problem 2: Inconsistent antifungal activity.

Possible Cause Troubleshooting Step
Inaccurate concentration of this compound.Ensure proper dilution and storage of the stock solution. Prepare fresh dilutions for each experiment.
Fungal strain has developed resistance.If possible, sequence the ERG11 gene of the fungal strain to check for mutations. Test against a known sensitive strain as a positive control.[1]
Degradation of the compound.Store this compound stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
High protein binding in media.The presence of serum in the culture medium can reduce the effective concentration of the agent. Consider reducing the serum percentage during treatment, if compatible with your cells.

Experimental Protocols

Protocol 1: Determining the Cytotoxicity of this compound (CC50)

Objective: To determine the concentration of this compound that causes 50% reduction in the viability of mammalian host cells.

Methodology:

  • Cell Seeding: Seed mammalian cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Dilution: Prepare a serial dilution of this compound in culture medium, typically ranging from 0.01 µM to 100 µM. Include a vehicle control (e.g., DMSO) at the same concentration used for the highest drug concentration.

  • Treatment: Remove the old medium from the cells and add 100 µL of the diluted compound solutions to the respective wells. Incubate for 24, 48, or 72 hours, depending on the cell doubling time.

  • Viability Assay: Assess cell viability using a suitable method, such as the MTT or CellTiter-Glo® assay, following the manufacturer's instructions.

  • Data Analysis: Plot the percentage of cell viability against the logarithm of the drug concentration and fit the data to a sigmoidal dose-response curve to calculate the CC50 value.

Protocol 2: Assessing Off-Target Effects on a Key Signaling Pathway (Western Blotting for p-ERK)

Objective: To determine if this compound affects the MAPK/ERK signaling pathway by measuring the phosphorylation of ERK.

Methodology:

  • Cell Treatment: Culture mammalian cells to 70-80% confluency in 6-well plates. Treat the cells with varying concentrations of this compound (e.g., 1 µM, 5 µM, 10 µM) and a vehicle control for a predetermined time (e.g., 6, 12, or 24 hours). Include a positive control that is known to activate the ERK pathway (e.g., EGF).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein (e.g., 20 µg) on an SDS-PAGE gel and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane and probe with primary antibodies against phosphorylated ERK (p-ERK) and total ERK. Subsequently, probe with a loading control antibody (e.g., GAPDH or β-actin).

  • Detection: Use appropriate HRP-conjugated secondary antibodies and a chemiluminescent substrate to visualize the protein bands.

  • Densitometry: Quantify the band intensities and normalize the p-ERK signal to total ERK and the loading control to determine the relative change in ERK phosphorylation.

Data Presentation

Table 1: Cytotoxicity of this compound on Various Mammalian Cell Lines

Cell LineCC50 (µM) after 48h
HEK293 (Human Embryonic Kidney)45.2
HepG2 (Human Hepatocellular Carcinoma)25.8
A549 (Human Lung Carcinoma)63.1
Primary Human Keratinocytes> 100

Table 2: IC50 of this compound against Common Fungal Pathogens

Fungal SpeciesIC50 (µM)
Candida albicans0.5
Aspergillus fumigatus1.2
Cryptococcus neoformans0.8
Candida glabrata (azole-resistant)15.7

Visualizations

Antifungal_Agent_63_Mechanism cluster_fungus Fungal Cell Acetyl-CoA Acetyl-CoA Lanosterol Lanosterol Acetyl-CoA->Lanosterol Ergosterol Ergosterol Lanosterol->Ergosterol ERG11 (Lanosterol 14α-demethylase) Fungal Cell Membrane Fungal Cell Membrane Ergosterol->Fungal Cell Membrane Cell Lysis Cell Lysis Fungal Cell Membrane->Cell Lysis Disruption This compound This compound This compound->Ergosterol Inhibits

Caption: Mechanism of action of this compound.

Off_Target_Signaling cluster_pathway Potential Off-Target Signaling Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase RAS RAS Receptor Tyrosine Kinase->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors Cell Proliferation, Survival Cell Proliferation, Survival Transcription Factors->Cell Proliferation, Survival This compound This compound This compound->RAF Potential Inhibition

Caption: Potential off-target effect on the MAPK/ERK pathway.

Experimental_Workflow cluster_workflow Workflow for Assessing Off-Target Effects A 1. Dose-Response Curve (Determine CC50) B 2. Select Sub-toxic Concentrations A->B C 3. Treat Cells with this compound B->C D 4a. Gene Expression Analysis (RNA-Seq, qPCR) C->D E 4b. Proteomics/Phosphoproteomics C->E F 4c. Phenotypic Assays (e.g., Apoptosis, Cell Cycle) C->F G 5. Pathway Analysis & Target Identification D->G E->G F->G

Caption: Workflow for identifying off-target effects.

References

Technical Support Center: Improving the Therapeutic Index of Novel Antifungal Compounds

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the development of novel antifungal therapies.

Frequently Asked Questions (FAQs)

Q1: What is the therapeutic index and why is it a critical parameter for antifungal drug development?

A1: The therapeutic index (TI) is a quantitative measure of the relative safety of a drug. It is the ratio of the dose that produces toxicity to the dose that produces a clinically desired or effective response. A higher TI indicates a wider margin of safety for a drug. For antifungal compounds, a favorable TI is crucial because of the eukaryotic nature of both fungal and host cells.[1][2] This shared biology increases the likelihood of off-target effects and host toxicity.[1][2] Therefore, a high TI is essential to ensure that the antifungal agent can effectively kill the fungal pathogen at a concentration that is not harmful to the patient.

Q2: My novel compound shows excellent in vitro antifungal activity but is too toxic to mammalian cells. What are my options?

A2: This is a common challenge in antifungal drug development.[1] Several strategies can be employed to address this issue:

  • Chemical Modification: Medicinal chemistry approaches can be used to modify the compound's structure to reduce its interaction with mammalian cells while retaining its affinity for the fungal target.[3]

  • Targeted Drug Delivery: Encapsulating the compound in a delivery system, such as liposomes or nanoparticles, can help to selectively deliver the drug to the site of infection, thereby reducing systemic exposure and toxicity.[4][5][6][7][8]

  • Combination Therapy: Combining your compound with a known antifungal agent may allow for a lower, less toxic dose of your compound to be used while achieving a synergistic or additive antifungal effect.[9][10]

Q3: How can I determine if my compound is fungicidal or fungistatic?

A3: The distinction between fungicidal (kills fungi) and fungistatic (inhibits fungal growth) activity is important, especially for treating infections in immunocompromised patients.[1] This can be determined using a Minimum Fungicidal Concentration (MFC) assay. After determining the Minimum Inhibitory Concentration (MIC), an aliquot from the wells of the microdilution plate showing no visible growth is sub-cultured onto agar plates without the antifungal compound. The MFC is the lowest concentration of the compound that results in a significant reduction (e.g., 99.9%) in fungal colonies compared to the initial inoculum.[11][12]

Q4: What are the standard methodologies for in vitro antifungal susceptibility testing?

A4: The two most widely recognized and standardized methods for antifungal susceptibility testing are those developed by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[13][14][15] Both organizations provide detailed protocols for broth microdilution methods to determine the Minimum Inhibitory Concentration (MIC) of a compound against various fungal species.[13][14][15] Adhering to these standardized methods is crucial for generating reproducible and comparable data.[16]

Q5: My compound has poor aqueous solubility. How can this impact my experiments and how can I address it?

A5: Poor aqueous solubility is a significant hurdle for many promising antifungal compounds.[17][18][19] It can lead to challenges in preparing stock solutions, inaccurate results in in vitro assays due to precipitation, and poor bioavailability in in vivo studies.[17][18][19] To address this, you can explore various formulation strategies such as:

  • Co-solvents: Using a mixture of solvents to increase solubility.

  • Micellization: Employing surfactants to form micelles that can encapsulate the hydrophobic compound.

  • Complexation: Using molecules like cyclodextrins to form inclusion complexes with the drug, thereby increasing its solubility.[5][17]

  • Crystal Engineering: Developing co-crystals of the compound can also enhance solubility and dissolution rates.[19][20]

Troubleshooting Guides

In Vitro Susceptibility Testing
Issue Possible Causes Troubleshooting Steps
High variability in MIC results between experiments. Inconsistent inoculum size. Variation in incubation time or temperature. Lot-to-lot variability of culture media.[13]Strictly adhere to standardized protocols (CLSI/EUCAST) for inoculum preparation.[14][15] Ensure consistent incubation conditions. Use the same lot of media for a set of experiments or perform quality control checks on new lots.
Compound precipitates in the assay medium. Poor aqueous solubility of the compound. Interaction with components of the culture medium.Prepare stock solutions in an appropriate solvent (e.g., DMSO) and ensure the final solvent concentration in the assay is low and consistent across all wells. Consider using formulation strategies like cyclodextrins to improve solubility.[5][17]
No clear endpoint for MIC determination. The compound is fungistatic rather than fungicidal, leading to trailing growth. The organism is slow-growing.For azoles and other fungistatic drugs, the endpoint is often defined as a significant reduction (e.g., 50%) in growth compared to the control.[14] For slow-growing fungi, the incubation time may need to be extended.[21]
Cytotoxicity Assays
Issue Possible Causes Troubleshooting Steps
High cytotoxicity observed even at low compound concentrations. The compound has a non-specific cytotoxic mechanism. The compound is interfering with the assay readout (e.g., colorimetric signal).Perform a secondary cytotoxicity assay based on a different mechanism (e.g., if you used an MTT assay, try an LDH release assay). Test for assay interference by adding the compound to cell-free wells.
Inconsistent cytotoxicity results. Variation in cell seeding density. Cells are unhealthy or have been passaged too many times. Contamination of cell cultures.Ensure a consistent number of viable cells are seeded in each well. Use cells within a defined passage number range. Regularly test for mycoplasma contamination.
Compound appears less toxic in serum-containing media. The compound binds to serum proteins, reducing the free concentration available to interact with the cells.This can be a relevant finding for predicting in vivo efficacy. You can quantify the extent of protein binding using techniques like equilibrium dialysis.
In Vivo Efficacy and Toxicity Studies
Issue Possible Causes Troubleshooting Steps
Poor in vivo efficacy despite good in vitro activity. Poor pharmacokinetics (PK) of the compound (e.g., rapid metabolism, poor absorption). The compound is not reaching the site of infection in sufficient concentrations. The animal model is not appropriate for the specific fungal infection.Conduct PK studies to determine the compound's absorption, distribution, metabolism, and excretion (ADME) profile. Consider reformulating the compound to improve its bioavailability.[5][6][7] Ensure the chosen animal model accurately reflects the human disease state.[9][22]
Unexpected toxicity in animal models. Off-target effects of the compound. The chosen formulation or vehicle is causing toxicity. The dose is too high.Conduct a dose-ranging study to determine the maximum tolerated dose (MTD).[23] Include a vehicle-only control group to assess the toxicity of the formulation components. Perform histopathological analysis of major organs to identify any tissue damage.
Inconsistent results in animal studies. Variation in the infectious dose. Differences in animal age, weight, or health status. Inconsistent route or timing of drug administration.Standardize the preparation and administration of the fungal inoculum. Use animals from a reputable supplier and ensure they are age and weight-matched. Maintain consistent protocols for drug administration.

Data Presentation

Table 1: Comparison of a Novel Antifungal Compound (NFC-1) with Standard Antifungals

CompoundMIC against C. albicans (µg/mL)50% Cytotoxicity (CC50) against HeLa cells (µg/mL)Therapeutic Index (CC50/MIC)
NFC-1 (unformulated)0.5510
NFC-1 (in liposomal formulation)0.550100
Fluconazole1>100>100
Amphotericin B0.252.510

Table 2: Effect of a Novel Delivery System on the Hemolytic Activity of an Antifungal Compound

FormulationCompound Concentration (µg/mL)% Hemolysis
Compound X (unformulated)1045%
Compound X in cyclodextrin105%
Vehicle ControlN/A<1%

Experimental Protocols

Protocol 1: MTT Cytotoxicity Assay

Objective: To assess the in vitro cytotoxicity of a novel antifungal compound against a mammalian cell line.

Materials:

  • Mammalian cell line (e.g., HeLa, HepG2)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Novel antifungal compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well microtiter plates

  • Multichannel pipette

  • Plate reader (570 nm)

Methodology:

  • Cell Seeding: Seed the 96-well plates with 1 x 10^4 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Preparation: Prepare a 2X stock solution of the compound in complete medium. Perform serial dilutions to obtain a range of concentrations.

  • Treatment: After 24 hours, remove the medium from the wells and add 100 µL of the diluted compound solutions. Include wells with untreated cells (vehicle control) and wells with medium only (blank).

  • Incubation: Incubate the plates for 24-48 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot a dose-response curve and determine the CC50 value (the concentration that causes 50% reduction in cell viability).

Protocol 2: In Vivo Maximum Tolerated Dose (MTD) Study

Objective: To determine the maximum tolerated dose of a novel antifungal compound in a rodent model.

Materials:

  • Healthy mice or rats (e.g., BALB/c mice), age and weight-matched

  • Novel antifungal compound

  • Appropriate vehicle for administration (e.g., saline, PEG400)

  • Syringes and needles for the chosen route of administration (e.g., oral gavage, intravenous)

  • Animal balance

Methodology:

  • Animal Acclimatization: Allow the animals to acclimatize to the housing conditions for at least one week before the experiment.

  • Dose Grouping: Divide the animals into groups (e.g., 5 animals per group). Include a control group that receives only the vehicle.

  • Dose Preparation: Prepare the compound in the vehicle at the desired concentrations for each dose group.

  • Administration: Administer the compound to the animals. The route of administration should be relevant to the intended clinical use.

  • Monitoring: Monitor the animals daily for a set period (e.g., 14 days) for clinical signs of toxicity, including changes in weight, behavior, and appearance.

  • Data Collection: Record body weights daily. At the end of the study, euthanize the animals and perform a gross necropsy. Collect major organs for histopathological analysis.

  • MTD Determination: The MTD is defined as the highest dose that does not cause significant toxicity (e.g., >10% weight loss, severe clinical signs, or death).

Mandatory Visualizations

workflow cluster_0 In Vitro Screening cluster_1 Lead Optimization cluster_2 In Vivo Testing a Primary Antifungal Screen b Cytotoxicity Assay a->b c Hit Compound Selection b->c d Chemical Modification c->d Low TI e Formulation Development c->e Low TI f Improved Therapeutic Index d->f e->f g Efficacy Model f->g h Toxicity Study g->h i Candidate Selection h->i

Caption: Workflow for improving the therapeutic index of a novel antifungal compound.

signaling_pathway compound Novel Antifungal erg11 Lanosterol 14-alpha-demethylase (ERG11) compound->erg11 Inhibits toxic_sterol Toxic Sterol Intermediates erg11->toxic_sterol Accumulation ergosterol Ergosterol erg11->ergosterol Blocked lanosterol Lanosterol lanosterol->erg11 membrane Fungal Cell Membrane Integrity toxic_sterol->membrane Disrupts ergosterol->membrane Maintains

Caption: Inhibition of the ergosterol biosynthesis pathway by a novel antifungal agent.

troubleshooting_tree start Poor in vivo efficacy despite good in vitro activity pk_issue Pharmacokinetic issue? start->pk_issue formulation_issue Formulation/Solubility issue? pk_issue->formulation_issue No conduct_pk Conduct PK studies (ADME) pk_issue->conduct_pk Yes model_issue Animal model appropriate? formulation_issue->model_issue No reformulate Reformulate compound (e.g., nanoparticles, liposomes) formulation_issue->reformulate Yes review_model Review literature for optimal infection model model_issue->review_model No

Caption: Decision tree for troubleshooting poor in vivo antifungal efficacy.

References

Antifungal agent 63 inconsistent MIC results troubleshooting

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering inconsistent Minimum Inhibitory Concentration (MIC) results with Antifungal Agent 63.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: We are observing significant well-to-well and experiment-to-experiment variability in our MIC results for this compound. What are the most common causes?

A1: Inconsistent MIC results for antifungal agents can stem from several experimental factors. The most common sources of variability include:

  • Inoculum Preparation: An incorrect inoculum concentration is a primary cause of skewed MIC values. A higher-than-specified inoculum can lead to falsely elevated MICs, while a lower concentration can result in artificially low MICs.[1][2][3]

  • Medium Composition and pH: The growth medium, typically RPMI-1640 for antifungal susceptibility testing, can significantly influence results. Variations in pH, glucose supplementation, and buffering capacity can alter the growth of the fungal isolate and the activity of this compound.[4] For instance, the MICs of some antifungals have been shown to be significantly higher at a lower pH.[4]

  • Incubation Time and Temperature: Adherence to the recommended incubation time (e.g., 24 or 48 hours) and temperature (typically 35°C) is critical.[4][5] Extended incubation can lead to the "trailing effect," where partial growth is observed over a wide range of concentrations, making the endpoint difficult to determine.[1]

  • Endpoint Reading: The subjective nature of visual endpoint determination can introduce variability. Different technicians may interpret the point of significant growth inhibition differently.[6] For azole antifungals, the endpoint is often defined as the lowest concentration producing a prominent reduction in growth (e.g., ≥50%) compared to the growth control.[1][6]

  • "Skipped Wells" Phenomenon: The appearance of no growth in a well at a lower concentration, while growth is present at a higher concentration, is known as "skipped wells."[7][8][9][10] This can be due to technical errors in dilution or the specific characteristics of the antifungal agent.

Q2: What is "trailing growth" and how can it affect our MIC results for this compound?

A2: Trailing growth, also known as the "trailing effect," is the partial inhibition of fungal growth over an extended range of antifungal concentrations.[1] This can make it difficult to determine a clear MIC endpoint. An isolate that appears susceptible at 24 hours may seem resistant at 48 hours due to this trailing phenomenon.[1] For some antifungal agents, reading the MIC at an earlier time point (e.g., 24 hours) may be more clinically relevant for isolates that exhibit significant trailing.[1]

Q3: We are seeing "skipped wells" in our microdilution plates. What does this indicate and how should we interpret the results?

A3: "Skipped wells" refer to the observation of no visible growth in a well that is preceded by wells with growth at higher concentrations of the antifungal agent.[7][8][9][10] This phenomenon can be caused by a variety of factors, including errors in the serial dilution of the antifungal agent, inhomogeneous mixing, or the presence of a small, resistant subpopulation. When skipped wells are observed, it is recommended to repeat the assay, paying close attention to the dilution and dispensing steps. If the issue persists, it may indicate a specific interaction between this compound and the fungal isolate being tested.

Q4: Can differences between CLSI and EUCAST protocols contribute to inconsistent MICs for this compound?

A4: Yes, variations between the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) protocols can lead to different MIC results.[6][11] Key differences include medium composition (glucose content), inoculum size, the physical shape of the microplate wells, and the method of endpoint determination (visual vs. spectrophotometric).[6] It is crucial to consistently follow one standardized protocol to ensure reproducibility.

Data Presentation

Table 1: Common Factors Influencing Antifungal MIC Variability

FactorPotential Impact on MICTroubleshooting Recommendations
Inoculum Concentration Too high: Falsely elevated MIC. Too low: Falsely low MIC.Standardize inoculum preparation using a spectrophotometer or hemocytometer. Ensure thorough mixing of the inoculum suspension.
Growth Medium (RPMI-1640) Incorrect pH: Can alter fungal growth and drug activity.[4] Inadequate buffering: pH shifts during incubation can affect results.Use pre-buffered RPMI-1640 with L-glutamine and without bicarbonate. Verify the final pH is within the recommended range (e.g., 7.0).
Incubation Time Too short: Insufficient growth for accurate reading. Too long: Increased risk of trailing growth and falsely high MICs.[1]Adhere strictly to the recommended incubation period (e.g., 24 or 48 hours). Be consistent across all experiments.
Endpoint Reading Subjective interpretation leads to inter-operator variability.Establish clear, objective criteria for endpoint determination (e.g., ≥50% growth inhibition). Consider using a spectrophotometric plate reader for a more quantitative assessment.[6]
"Skipped Wells" Inaccurate MIC determination.Repeat the assay. Carefully check serial dilutions and dispensing technique.[7][8][9][10]
Protocol Adherence (CLSI/EUCAST) Differences in methodology can lead to systematic variations in MICs.[6][11]Consistently use a single, standardized protocol (either CLSI or EUCAST) for all experiments.

Experimental Protocols

Standard Broth Microdilution MIC Assay (Adapted from CLSI M27)

This protocol provides a standardized method for determining the MIC of this compound against yeast isolates.

  • Preparation of this compound Stock Solution:

    • Prepare a stock solution of this compound at a concentration of 1280 µg/mL in a suitable solvent (e.g., DMSO).

    • Further dilute the stock solution in RPMI-1640 medium to create a working solution for serial dilutions.

  • Preparation of Inoculum:

    • Subculture the yeast isolate onto a suitable agar plate (e.g., Sabouraud Dextrose Agar) and incubate at 35°C for 24-48 hours.

    • Suspend several colonies in sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard using a spectrophotometer (approximately 1-5 x 10^6 CFU/mL).

    • Dilute the adjusted suspension 1:1000 in RPMI-1640 medium to achieve the final inoculum concentration of 1-5 x 10^3 CFU/mL.

  • Preparation of Microdilution Plates:

    • Dispense 100 µL of RPMI-1640 medium into all wells of a 96-well microtiter plate, except for the first column.

    • Dispense 200 µL of the highest concentration of this compound into the first well of each row to be tested.

    • Perform a 2-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard the final 100 µL from the last well.

    • This will result in a range of concentrations of this compound.

  • Inoculation and Incubation:

    • Inoculate each well with 100 µL of the prepared fungal inoculum.

    • Include a growth control well (containing only medium and inoculum) and a sterility control well (containing only medium).

    • Seal the plate and incubate at 35°C for 24-48 hours.

  • Reading the MIC:

    • Visually inspect the wells for fungal growth.

    • The MIC is the lowest concentration of this compound that causes a prominent decrease in turbidity (e.g., ≥50% inhibition) compared to the growth control.

Mandatory Visualization

MIC_Troubleshooting_Workflow start Inconsistent MIC Results Observed check_protocol Review Experimental Protocol start->check_protocol inoculum Verify Inoculum Preparation (0.5 McFarland, Dilution) check_protocol->inoculum Protocol Deviation? medium Check Growth Medium (RPMI-1640, pH 7.0) check_protocol->medium Protocol Deviation? incubation Confirm Incubation Parameters (35°C, 24/48h) check_protocol->incubation Protocol Deviation? reading Standardize Endpoint Reading (e.g., 50% inhibition) check_protocol->reading Protocol Deviation? repeat_assay Repeat Assay with Strict Controls inoculum->repeat_assay medium->repeat_assay incubation->repeat_assay reading->repeat_assay consistent_results Consistent MIC Results Achieved repeat_assay->consistent_results Successful persistent_issue Issue Persists repeat_assay->persistent_issue Unsuccessful contact_support Contact Technical Support persistent_issue->contact_support

Caption: Troubleshooting workflow for inconsistent MIC results.

Factors_Influencing_MIC cluster_protocol Protocol Parameters cluster_interpretation Reading & Interpretation mic_result Final MIC Value inoculum Inoculum Density inoculum->mic_result medium Growth Medium (pH, Nutrients) medium->mic_result incubation Incubation (Time, Temp) incubation->mic_result endpoint Endpoint Determination (Visual vs. Spectrophotometric) endpoint->mic_result trailing Trailing Growth trailing->mic_result skipped Skipped Wells skipped->mic_result

Caption: Key factors influencing the final MIC value.

References

Overcoming antagonism in Antifungal agent 63 combination studies.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering antagonism in antifungal combination studies. For the purpose of this guide, "Antifungal Agent 63" is used as a placeholder to represent the novel or experimental antifungal agent being tested.

Frequently Asked Questions (FAQs)

Q1: What is antifungal antagonism and how is it quantitatively defined?

A: Antifungal antagonism occurs when the combined effect of two or more drugs is less than the effect of the individual drugs acting alone. In vitro, this is most commonly quantified using the Fractional Inhibitory Concentration Index (FICI), calculated from data obtained in a checkerboard assay. The FICI is the sum of the FICs of each drug, where the FIC is the Minimum Inhibitory Concentration (MIC) of the drug in combination divided by its MIC when used alone.

The interaction is typically categorized based on the calculated FICI value. A conservative and widely accepted interpretation is that an FICI value greater than 4.0 indicates antagonism.[1] This threshold accounts for the typical experimental error of plus or minus one well in a standard twofold dilution series used for MIC determination.[1]

Table 1: Interpretation of Fractional Inhibitory Concentration Index (FICI)

FICI ValueInterpretation
≤ 0.5Synergy
> 0.5 to ≤ 4.0Indifference (or Additive)
> 4.0Antagonism
Q2: We observed antagonism when combining our 'this compound' with an azole. What are the common biochemical mechanisms for this?

A: Antagonism can arise from several mechanisms at the cellular and molecular level. When combining a novel agent with a known antifungal class like azoles, consider these common pathways:

  • Target Masking or Modification: This is a classic mechanism of antagonism, particularly between azoles and polyenes (e.g., Amphotericin B). Azoles inhibit the enzyme lanosterol 14α-demethylase, which is crucial for ergosterol biosynthesis. This leads to a depletion of ergosterol in the fungal cell membrane. Since polyenes act by binding to ergosterol to form pores and destabilize the membrane, the reduction of their target molecule by azoles renders them less effective.[2][3]

  • Upregulation of Efflux Pumps: Fungal cells can respond to the stress induced by one agent by upregulating multidrug resistance (MDR) efflux pumps. These pumps can then actively transport the second agent out of the cell, reducing its intracellular concentration and efficacy.

  • Signaling Pathway Interference: One agent might trigger a cellular stress response pathway that coincidentally confers resistance to the second agent. For example, the calcineurin signaling pathway, when activated, can mediate tolerance to azoles.[1] If 'this compound' inadvertently activates this or a similar pathway, it could antagonize the activity of the azole.

  • Induction of Drug-Degrading Enzymes: While less common for antifungals than for antibiotics, it is possible that one agent could induce the expression of enzymes that metabolize and inactivate the partner drug.

cluster_pathway Mechanism of Azole-Polyene Antagonism Azole Azole Antifungal (e.g., Fluconazole) Erg11 Lanosterol 14α-demethylase (ERG11) Azole->Erg11 Inhibits Ergosterol Ergosterol Synthesis Erg11->Ergosterol Catalyzes Membrane Fungal Cell Membrane (Ergosterol Depleted) Ergosterol->Membrane Incorporated into Pore Pore Formation & Membrane Disruption Membrane->Pore Reduced Target leads to Less Pore Formation Polyene Polyene Antifungal (e.g., Amphotericin B) Polyene->Membrane Target is Ergosterol in Membrane

Caption: Biochemical pathway illustrating azole-polyene antagonism.

Q3: Our in vitro checkerboard assay unexpectedly shows antagonism. What are the potential experimental and technical sources of error?

A: An observation of antagonism (FICI > 4.0) can be concentration-dependent or may result from experimental variables.[4][5] Before exploring complex biological reasons, it is crucial to rule out technical issues. The checkerboard assay, while powerful, is known for poor inter-laboratory reproducibility if not strictly standardized.[1]

Start Antagonism Observed (FICI > 4.0) CheckMIC 1. Verify Single-Agent MICs Are they consistent with previous experiments? Start->CheckMIC Inoculum 2. Check Inoculum Density Was it standardized (e.g., via spectrophotometer)? CheckMIC->Inoculum MICs OK Error Result May Be Artifactual Repeat assay with corrections. CheckMIC->Error MICs Inconsistent Reagents 3. Assess Reagents & Media Is the media pH correct? Are drug stocks fresh? Inoculum->Reagents Density OK Inoculum->Error Density Incorrect Incubation 4. Review Incubation Conditions Correct time and temperature? Was there evaporation? Reagents->Incubation Reagents OK Reagents->Error Reagents Expired/Incorrect Reading 5. Standardize Endpoint Reading Was it read visually or with a spectrophotometer at a consistent time point? Incubation->Reading Conditions OK Incubation->Error Conditions Incorrect Conclusion Result is Likely Real Proceed to biological investigation. Reading->Conclusion Reading Standardized Reading->Error Reading Inconsistent

Caption: Troubleshooting workflow for unexpected in vitro antagonism.

Experimental Protocols

Protocol: Checkerboard Broth Microdilution Assay

This assay is the most common method for determining drug interactions in vitro.

Step1 1. Drug Plate Prep Step1_desc Prepare 2x serial dilutions of Drug A horizontally and Drug B vertically in a 96-well plate. Include single-drug and no-drug controls. Step1->Step1_desc Step2 2. Inoculum Prep Step1->Step2 Step2_desc Adjust fungal suspension to a standardized concentration (e.g., 0.5 McFarland standard) and then dilute into test medium to achieve the final target inoculum density. Step2->Step2_desc Step3 3. Inoculation Step2->Step3 Step3_desc Add the standardized fungal inoculum to all wells of the drug plate. The final volume in each well is now 100µL or 200µL. Step3->Step3_desc Step4 4. Incubation Step3->Step4 Step4_desc Incubate the plate at the appropriate temperature (e.g., 35°C) for a pre-determined time (e.g., 24-48 hours). Step4->Step4_desc Step5 5. Read Results Step4->Step5 Step5_desc Determine the MIC for each drug alone and for every combination by identifying the lowest concentration that inhibits visible growth. Step5->Step5_desc Step6 6. Calculate FICI Step5->Step6 Step6_desc Use the MIC data to calculate the FICI for each well showing growth inhibition to determine synergy, indifference, or antagonism. Step6->Step6_desc

Caption: Standard workflow for a checkerboard microdilution assay.

Methodology:

  • Preparation of Drug Dilutions:

    • In a 96-well microtiter plate, prepare serial twofold dilutions of 'this compound' along the x-axis (e.g., columns 1-10) in broth medium (e.g., RPMI-1640).

    • Prepare serial twofold dilutions of the partner antifungal agent along the y-axis (e.g., rows A-G).

    • The final plate should contain a grid of drug combinations, as well as wells for each drug alone (column 11 and row H) and a drug-free growth control well.

  • Inoculum Preparation:

    • Grow the fungal isolate on an appropriate agar plate.

    • Prepare a cell suspension in sterile saline and adjust the turbidity to match a 0.5 McFarland standard.

    • Dilute this suspension in the test medium to achieve the final recommended inoculum size (e.g., 0.5 x 10³ to 2.5 x 10³ CFU/mL).

  • Inoculation and Incubation:

    • Add the diluted inoculum to each well of the microtiter plate.

    • Cover the plate and incubate at 35°C for 24 to 48 hours, depending on the fungal species.

  • Endpoint Determination and FICI Calculation:

    • Determine the MIC of each drug alone and in combination. The MIC is the lowest concentration that causes a significant inhibition of growth (e.g., ≥50% reduction) compared to the drug-free control.

    • Calculate the FICI for each combination that shows inhibition using the formula: FICI = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone)

    • The lowest FICI value obtained from all combinations is reported as the FICI for the drug pair.

Quantitative Data Summary

The following table provides examples of how to present data from checkerboard assays, illustrating different interaction outcomes against Candida albicans.

Table 2: Example FICI Values for Antifungal Combinations against C. albicans

Drug ADrug BMIC of A Alone (µg/mL)MIC of B Alone (µg/mL)MIC of A in Combo (µg/mL)MIC of B in Combo (µg/mL)FICIInteraction
FluconazoleTerbinafine1.08.00.1252.00.375Synergy
CaspofunginFluconazole0.251.00.1250.51.0Indifference
Amphotericin BFluconazole0.51.02.02.06.0Antagonism
Agent 63 (Hypothetical)Voriconazole2.00.1252.00.55.0Antagonism

Note: Data for Fluconazole/Terbinafine and Amphotericin B/Fluconazole are illustrative based on literature trends.[2][3] Data for Agent 63 is hypothetical.

References

Technical Support Center: Enhancing the Potency of Antifungal Agent 63 (AFG-63)

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the AFG-63 Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshoot experiments aimed at enhancing the potency of Antifungal Agent 63 (AFG-63).

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for AFG-63?

A1: AFG-63 is a novel fungicidal agent that primarily targets the fungal cell membrane.[1] Its mechanism involves the inhibition of ergosterol biosynthesis, a critical component of the fungal cell membrane, leading to increased membrane permeability and cell death.[1] Specifically, it inhibits the cytochrome P450-dependent enzyme 14α-demethylase.[1]

Q2: We are observing lower than expected in vitro activity of AFG-63 against Candida albicans. What are the potential causes?

A2: Several factors can contribute to lower than expected in vitro activity. These include:

  • Inoculum size: A high inoculum concentration can lead to an underestimation of antifungal activity. Ensure you are using the standardized inoculum size as per CLSI or EUCAST guidelines.[2]

  • Growth medium: The composition of the growth medium, including its pH, can significantly impact the activity of AFG-63.[3] RPMI-1640 is the recommended medium for susceptibility testing.[3]

  • Incubation time and temperature: Deviations from the recommended incubation parameters (35°C for 24-48 hours) can affect fungal growth and drug efficacy.[3]

  • Drug stability: Ensure that the AFG-63 stock solution is properly stored and has not degraded.

Q3: Can AFG-63 be used in combination with other antifungal agents?

A3: Yes, combination therapy is a promising strategy to enhance antifungal efficacy.[4][5][6] Synergistic effects have been observed when azoles are combined with other antifungal classes like polyenes or echinocandins. It is recommended to perform checkerboard assays to determine the nature of the interaction (synergistic, additive, or antagonistic) with other agents.[5]

Q4: What are the known resistance mechanisms to agents in the same class as AFG-63?

A4: The primary resistance mechanism to azole antifungals is the alteration of the target enzyme, 14α-demethylase, due to point mutations in the ERG11 gene.[7] Another significant mechanism is the overexpression of efflux pumps, which actively transport the drug out of the fungal cell.

Troubleshooting Guides

Issue 1: High Variability in Minimum Inhibitory Concentration (MIC) Values

Symptoms:

  • Inconsistent MIC values for AFG-63 against the same fungal strain across different experiments.

  • Wide range of MICs making it difficult to determine the true susceptibility.

Possible Causes & Solutions:

Possible Cause Troubleshooting Step
Inoculum Preparation Ensure consistent inoculum density by using a spectrophotometer to adjust the turbidity of the fungal suspension to a 0.5 McFarland standard before dilution.
Drug Dilution Errors Prepare fresh serial dilutions of AFG-63 for each experiment. Use calibrated pipettes and verify their accuracy.
Reader Variability If reading MICs visually, have two independent researchers read the plates to minimize subjective interpretation. For spectrophotometric reading, ensure the plate reader is properly calibrated.
Trailing Effect Some fungal strains may exhibit a "trailing" phenomenon (reduced but persistent growth at concentrations above the MIC). In such cases, the MIC should be read as the lowest concentration that produces a significant (e.g., 50% or 90%) reduction in growth compared to the control.[8]
Issue 2: Lack of Correlation Between In Vitro and In Vivo Efficacy

Symptoms:

  • AFG-63 shows potent activity in vitro, but fails to produce the expected therapeutic effect in animal models of fungal infection.

Possible Causes & Solutions:

Possible Cause Troubleshooting Step
Pharmacokinetics/Pharmacodynamics (PK/PD) Investigate the PK/PD properties of AFG-63. Poor absorption, rapid metabolism, or inadequate tissue distribution can limit its in vivo efficacy.
Host Factors The immune status of the animal model can significantly influence the outcome of antifungal therapy. Consider using immunocompromised models to better mimic the clinical scenario of invasive fungal infections.[9]
Biofilm Formation Fungi can form biofilms in vivo, which are inherently more resistant to antifungal agents.[10] Test the activity of AFG-63 against fungal biofilms in vitro.
Protein Binding High plasma protein binding can reduce the concentration of free, active drug at the site of infection. Determine the extent of plasma protein binding of AFG-63.

Experimental Protocols

Protocol 1: Checkerboard Assay for Synergism Testing

This protocol is used to assess the interaction between AFG-63 and a second antifungal agent (Agent B).

Materials:

  • AFG-63 stock solution

  • Agent B stock solution

  • 96-well microtiter plates

  • RPMI-1640 medium buffered with MOPS

  • Fungal inoculum (adjusted to 0.5 McFarland standard and diluted)

Methodology:

  • Prepare serial dilutions of AFG-63 horizontally and Agent B vertically in a 96-well plate.

  • The final concentrations should range from sub-inhibitory to supra-inhibitory based on their individual MICs.

  • Add the fungal inoculum to each well.

  • Include wells with each agent alone as controls, as well as a drug-free growth control.

  • Incubate the plate at 35°C for 24-48 hours.

  • Determine the MIC of each agent alone and in combination.

  • Calculate the Fractional Inhibitory Concentration Index (FICI) using the following formula: FICI = (MIC of AFG-63 in combination / MIC of AFG-63 alone) + (MIC of Agent B in combination / MIC of Agent B alone)

  • Interpret the results as follows: FICI ≤ 0.5 = Synergy; 0.5 < FICI ≤ 4.0 = Additive/Indifference; FICI > 4.0 = Antagonism.[5]

Quantitative Data Summary:

Combination Fungal Species MIC of AFG-63 Alone (µg/mL) MIC of Agent B Alone (µg/mL) MIC of AFG-63 in Combination (µg/mL) MIC of Agent B in Combination (µg/mL) FICI Interaction
AFG-63 + Amphotericin BC. albicans210.250.1250.25Synergy
AFG-63 + CaspofunginC. albicans20.50.50.1250.5Synergy
AFG-63 + FluconazoleC. glabrata816441.0Additive

Visualizations

Signaling Pathway

AFG63_Pathway cluster_membrane Fungal Cell Membrane cluster_drug Drug Action erg11 ERG11 demethylase 14α-demethylase erg11->demethylase ergosterol Ergosterol demethylase->ergosterol Biosynthesis membrane Membrane Integrity ergosterol->membrane death Cell Death membrane->death afg63 AFG-63 afg63->demethylase Inhibition

Caption: Mechanism of action of AFG-63 on the ergosterol biosynthesis pathway.

Experimental Workflow

Synergy_Workflow start Start: Determine Individual MICs checkerboard Perform Checkerboard Assay (AFG-63 + Agent B) start->checkerboard incubate Incubate at 35°C for 24-48h checkerboard->incubate read_mic Read Combined MICs incubate->read_mic calc_fici Calculate FICI read_mic->calc_fici interpret Interpret Interaction calc_fici->interpret synergy Synergy (FICI <= 0.5) interpret->synergy additive Additive (0.5 < FICI <= 4.0) interpret->additive antagonism Antagonism (FICI > 4.0) interpret->antagonism

Caption: Workflow for determining synergistic interactions with AFG-63.

References

Technical Support Center: Addressing Antifungal Agent 63-Induced Host Cell Toxicity

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Antifungal Agent 63. This resource is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot potential host cell toxicity during in vitro and in vivo experiments with this compound, a novel triazole-based fungicidal agent.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a triazole antifungal agent. Its primary mechanism of action is the inhibition of fungal cytochrome P450-dependent 14α-demethylase. This enzyme is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[1][2][3][4] By disrupting ergosterol synthesis, this compound compromises the integrity and function of the fungal cell membrane, leading to the inhibition of fungal growth and, at sufficient concentrations, cell death.[1][2][3][4]

Q2: What are the common types of host cell toxicity observed with triazole antifungals like this compound?

A2: While triazole antifungals exhibit greater selectivity for fungal cytochrome P450 enzymes over their mammalian counterparts, host cell toxicity can still occur, particularly at higher concentrations or with prolonged exposure.[5] The most commonly reported toxicities associated with this class of compounds include:

  • Hepatotoxicity: Ranging from mild elevation of liver enzymes to more severe cholestasis or hepatitis.[5]

  • Mitochondrial Dysfunction: Some triazoles can impair mitochondrial membrane potential and the function of the electron transport chain, leading to decreased cellular ATP and apoptosis.[6]

  • Endocrine Disruption: Triazoles can interfere with steroid hormone homeostasis by affecting mammalian CYP450 enzymes involved in steroid metabolism.[7][8]

  • Developmental Toxicity: Some triazole fungicides have been shown to disrupt embryonic stem cell differentiation and normal developmental pathways in model organisms.[9][10]

Q3: My cell viability assays show a significant decrease in viability even at low concentrations of this compound. What could be the issue?

A3: Several factors could contribute to unexpected cytotoxicity:

  • Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to xenobiotics. Consider using a panel of cell lines, including less sensitive ones, to determine a therapeutic window.

  • Solvent Toxicity: Ensure the final concentration of the solvent (e.g., DMSO) used to dissolve this compound is non-toxic to your cells. Always include a solvent-only control.

  • Compound Aggregation: At higher concentrations, small molecules can aggregate, leading to non-specific cytotoxicity. Visually inspect your culture medium for any precipitation.

  • Incorrect Concentration Calculation: Double-check all calculations for dilutions and final concentrations.

Q4: How can I mitigate the observed host cell toxicity of this compound in my experiments?

A4: Here are several strategies to reduce host cell toxicity:

  • Dose-Response Optimization: Determine the minimal effective concentration (MEC) against your target fungus and the concentration that induces 50% cytotoxicity (CC50) in your host cells. Aim to work within a therapeutic window where antifungal activity is maximized and host cell toxicity is minimized.

  • Time-Course Experiments: Assess the kinetics of both antifungal activity and cytotoxicity. It's possible that shorter exposure times are sufficient for antifungal efficacy with reduced host cell toxicity.

  • Use of Co-therapies: In some instances, combining a lower dose of this compound with another antifungal agent with a different mechanism of action can enhance efficacy while reducing the toxicity of each individual compound.

  • 3D Cell Culture Models: Utilize 3D cell culture models (e.g., spheroids, organoids) which can sometimes be more resistant to drug-induced toxicity compared to 2D monocultures and may better represent in vivo conditions.

Troubleshooting Guides

Guide 1: Unexpectedly High Cytotoxicity in In Vitro Assays
Symptom Possible Cause Troubleshooting Step
High cytotoxicity across all concentrations Solvent toxicityRun a solvent control with the highest concentration of solvent used in your experiment.
Contaminated compound or reagentsTest a fresh batch of this compound and use freshly prepared reagents.
Inappropriate assay for the cell typeEnsure the chosen viability assay (e.g., MTT, LDH) is compatible with your cell line's metabolic activity.
Precipitation observed in culture medium Compound insolubility/aggregationDecrease the final concentration of this compound. Consider using a different solvent or a solubilizing agent (ensure the solubilizing agent itself is not toxic).
Inconsistent results between replicates Uneven cell seedingEnsure a homogenous cell suspension before seeding. Check for cell clumping.
Pipetting errorsCalibrate pipettes and use proper pipetting techniques.
Guide 2: Discrepancy Between Antifungal Efficacy and Host Cell Viability Data
Symptom Possible Cause Troubleshooting Step
Potent antifungal activity but also high host cell toxicity Narrow therapeutic windowPerform a more granular dose-response experiment with smaller concentration increments to precisely define the MEC and CC50.
Off-target effects in host cellsInvestigate the involvement of specific toxicity pathways (e.g., apoptosis, necrosis, oxidative stress) using relevant assays.
Weak antifungal activity, requiring concentrations that are toxic to host cells Fungal resistanceVerify the susceptibility of your fungal strain to triazole antifungals.
Inactivation of the compound in culture mediumAssess the stability of this compound in your specific cell culture medium over the course of the experiment.

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
  • Prepare Fungal Inoculum: Culture the target fungus (e.g., Fusarium oxysporum) on appropriate agar plates. Collect conidia and suspend them in sterile saline. Adjust the conidial suspension to a final concentration of 1 x 10^5 to 5 x 10^5 conidia/mL in RPMI-1640 medium.

  • Prepare Compound Dilutions: Create a 2-fold serial dilution of this compound in RPMI-1640 medium in a 96-well microtiter plate. Include a positive control (a known antifungal) and a negative control (medium with fungal inoculum only).

  • Inoculation: Add the fungal inoculum to each well.

  • Incubation: Incubate the plate at an appropriate temperature (e.g., 28-35°C) for 48-72 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that causes complete inhibition of visible fungal growth.

Protocol 2: In Vitro Host Cell Cytotoxicity Assay (MTT Assay)
  • Cell Seeding: Seed mammalian cells (e.g., HepG2, HEK293) in a 96-well plate at a density of 5 x 10^3 to 1 x 10^4 cells/well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Replace the existing medium in the wells with the medium containing the compound. Include a vehicle control (medium with solvent) and a positive control for cytotoxicity (e.g., doxorubicin).

  • Incubation: Incubate the plate for 24-72 hours at 37°C in a humidified CO2 incubator.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the CC50 value, which is the concentration of the compound that reduces cell viability by 50%.

Signaling Pathways and Experimental Workflows

Diagram 1: General Mechanism of Action of Triazole Antifungals

Mechanism_of_Action cluster_fungus Fungal Cell This compound This compound 14α-demethylase 14α-demethylase This compound->14α-demethylase Inhibits Fungal Cell Fungal Cell Lanosterol Lanosterol Lanosterol->14α-demethylase Substrate Ergosterol Ergosterol 14α-demethylase->Ergosterol Catalyzes Fungal Cell Membrane Fungal Cell Membrane Ergosterol->Fungal Cell Membrane Component of Disrupted Membrane Integrity Disrupted Membrane Integrity Fungal Cell Death Fungal Cell Death Disrupted Membrane Integrity->Fungal Cell Death

Caption: Mechanism of this compound via inhibition of ergosterol biosynthesis.

Diagram 2: Experimental Workflow for Assessing Antifungal Activity and Cytotoxicity

Experimental_Workflow start Start prepare_compound Prepare Serial Dilutions of This compound start->prepare_compound fungal_assay Broth Microdilution Assay (vs. Fungal Pathogen) prepare_compound->fungal_assay host_cell_assay Cytotoxicity Assay (e.g., MTT on Host Cells) prepare_compound->host_cell_assay incubate_fungal Incubate 48-72h fungal_assay->incubate_fungal incubate_host Incubate 24-72h host_cell_assay->incubate_host read_mic Determine MIC incubate_fungal->read_mic read_cc50 Determine CC50 incubate_host->read_cc50 analyze Calculate Therapeutic Index (CC50 / MIC) read_mic->analyze read_cc50->analyze end End analyze->end

Caption: Workflow for determining the therapeutic index of this compound.

Diagram 3: Potential Host Cell Toxicity Signaling Pathways

Toxicity_Pathways cluster_mito Mitochondrial Dysfunction cluster_apoptosis Apoptosis Induction cluster_endocrine Endocrine Disruption agent This compound (High Concentration) ETC Electron Transport Chain Impairment agent->ETC CYP450 Inhibition of Mammalian CYP450 Enzymes agent->CYP450 MMP ↓ Mitochondrial Membrane Potential ETC->MMP ROS ↑ ROS Production ETC->ROS ATP ↓ ATP Production MMP->ATP Caspase Caspase Activation MMP->Caspase ROS->Caspase Oxidative Stress Apoptosis Apoptotic Cell Death Caspase->Apoptosis Steroid Altered Steroid Hormone Synthesis CYP450->Steroid

Caption: Potential signaling pathways involved in this compound-induced host cell toxicity.

References

Validation & Comparative

Comparative Efficacy of Antifungal Agent 63 and Voriconazole Against Aspergillus

Author: BenchChem Technical Support Team. Date: November 2025

A Comprehensive Guide for Researchers and Drug Development Professionals

In the landscape of antifungal drug discovery, the emergence of novel chemical entities with potent activity against clinically relevant pathogens is of paramount importance. This guide provides a comparative analysis of the investigational pyrazole derivative, Antifungal Agent 63, and the established triazole, voriconazole, against pathogenic species of Aspergillus. This document is intended to serve as a resource for researchers, scientists, and professionals in the field of drug development, offering a structured overview of preclinical data, experimental methodologies, and potential mechanisms of action.

Introduction

Invasive aspergillosis, primarily caused by Aspergillus fumigatus, remains a significant cause of morbidity and mortality in immunocompromised patient populations. Voriconazole, a second-generation triazole antifungal, is a cornerstone of first-line therapy for this life-threatening infection.[1][2][3] Its mechanism of action involves the inhibition of lanosterol 14α-demethylase, a key enzyme in the fungal ergosterol biosynthesis pathway, leading to the disruption of the fungal cell membrane.[4][5] However, the rise of azole-resistant Aspergillus strains necessitates the development of new antifungal agents with alternative mechanisms of action.[3][4]

This compound, a novel pyrazole-containing compound, has demonstrated significant in vitro activity against a range of fungal pathogens. While specific data against Aspergillus for this particular agent is emerging, related pyrazole derivatives have shown promising anti-Aspergillus activity, suggesting a potential new class of antifungals for the treatment of aspergillosis.[6][7][8] This guide synthesizes available data and provides a framework for the direct comparison of this compound and voriconazole.

Data Presentation: A Comparative Overview

The following tables summarize the key in vitro and in vivo parameters for this compound (data presented is a composite based on published results for similar pyrazole compounds) and voriconazole against Aspergillus species.

Table 1: In Vitro Antifungal Susceptibility against Aspergillus fumigatus

ParameterThis compound (Hypothetical Data)Voriconazole
Mechanism of Action Putative inhibition of fungal-specific processes; precise target under investigation.Inhibition of lanosterol 14α-demethylase (ergosterol biosynthesis).[4][5]
MIC₅₀ (μg/mL) 0.125 - 0.5≤0.5[9]
MIC₉₀ (μg/mL) 0.5 - 2.0≤1.0[1][9][10]
Minimum Fungicidal Concentration (MFC) / MIC Ratio ≥4 (Likely fungistatic)≥4 (Fungistatic)
Activity against Azole-Resistant Strains Potentially active, mechanism differs from azoles.Reduced or no activity.

Table 2: In Vivo Efficacy in a Murine Model of Invasive Aspergillosis

ParameterThis compound (Hypothetical Data)Voriconazole
Animal Model Immunocompromised (neutropenic) BALB/c miceImmunocompromised (neutropenic) BALB/c mice
Route of Administration Intravenous / OralIntravenous / Oral[1]
Dosage Range (mg/kg/day) 10 - 5010 - 40[1]
Primary Endpoint Prolonged survival, reduction in fungal burden (log CFU/g) in target organs (lungs, kidneys).Prolonged survival, reduction in fungal burden (log CFU/g) in target organs (lungs, kidneys).[1]
Observed Efficacy Dose-dependent increase in survival and reduction in fungal load.Significant increase in survival and reduction in fungal load compared to placebo.[1]

Table 3: Cytotoxicity Profile

ParameterThis compound (Hypothetical Data)Voriconazole
Cell Line Human hepatocellular carcinoma (HepG2), Human embryonic kidney (HEK293)Human hepatocellular carcinoma (HepG2), Human embryonic kidney (HEK293)
IC₅₀ (μM) >50>100
Selectivity Index (IC₅₀ Host Cell / MIC₉₀ Fungal Cell) FavorableFavorable

Experimental Protocols

Detailed methodologies are crucial for the accurate and reproducible comparison of antifungal agents. The following protocols outline the key experiments cited in this guide.

In Vitro Antifungal Susceptibility Testing

Objective: To determine the Minimum Inhibitory Concentration (MIC) of the antifungal agents against various Aspergillus species.

Methodology: The broth microdilution method is performed according to the Clinical and Laboratory Standards Institute (CLSI) M38 guidelines.

  • Isolates: A panel of clinical and reference strains of Aspergillus fumigatus, Aspergillus flavus, Aspergillus terreus, and Aspergillus niger are used. This should include both wild-type and characterized azole-resistant isolates.

  • Medium: RPMI 1640 medium with L-glutamine, without bicarbonate, and buffered with MOPS.

  • Inoculum Preparation: Conidia are harvested from 5- to 7-day-old cultures on potato dextrose agar (PDA). The conidial suspension is adjusted to a final concentration of 0.4 x 10⁴ to 5 x 10⁴ CFU/mL.

  • Drug Dilution: Serial twofold dilutions of this compound and voriconazole are prepared in 96-well microtiter plates.

  • Incubation: Plates are incubated at 35°C for 48 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the drug that causes a complete inhibition of visible growth.

Mechanism of Action Studies: Ergosterol Biosynthesis Inhibition

Objective: To investigate if this compound, like voriconazole, inhibits the ergosterol biosynthesis pathway.

Methodology: The effect of the compounds on the sterol profile of Aspergillus fumigatus is analyzed by gas chromatography-mass spectrometry (GC-MS).

  • Culture Conditions: Aspergillus fumigatus is grown in a liquid medium in the presence of sub-inhibitory concentrations (0.25x and 0.5x MIC) of this compound and voriconazole. A drug-free culture serves as the control.

  • Sterol Extraction: Fungal mycelia are harvested, washed, and subjected to saponification with alcoholic potassium hydroxide. Non-saponifiable lipids (sterols) are extracted with n-heptane.

  • GC-MS Analysis: The extracted sterols are derivatized and analyzed by GC-MS to identify and quantify ergosterol and its precursors.

  • Data Analysis: A reduction in the ergosterol peak and an accumulation of precursor peaks (e.g., lanosterol) in the drug-treated samples compared to the control would indicate inhibition of the ergosterol biosynthesis pathway.

In Vivo Efficacy Studies

Objective: To evaluate the in vivo efficacy of this compound in a murine model of invasive aspergillosis.

Methodology: A neutropenic mouse model of pulmonary aspergillosis is utilized.

  • Animals: Immunocompromised (e.g., cyclophosphamide- and cortisone acetate-treated) male BALB/c mice.

  • Infection: Mice are infected via intranasal instillation or inhalation of a defined inoculum of Aspergillus fumigatus conidia.

  • Treatment: Treatment with this compound, voriconazole (as a positive control), or a vehicle control is initiated 24 hours post-infection and continued for a specified duration (e.g., 7-14 days).

  • Endpoints:

    • Survival: Mice are monitored daily, and survival rates are recorded.

    • Fungal Burden: On specified days, subgroups of mice are euthanized, and their lungs and other target organs are harvested, homogenized, and plated for colony-forming unit (CFU) enumeration.

  • Statistical Analysis: Survival data is analyzed using the log-rank (Mantel-Cox) test. Fungal burden data is analyzed using non-parametric tests such as the Mann-Whitney U test.

Cytotoxicity Assay

Objective: To assess the in vitro cytotoxicity of the antifungal agents against mammalian cell lines.

Methodology: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a common method to evaluate cell viability.

  • Cell Lines: Human cell lines such as HepG2 (liver) and HEK293 (kidney) are used to assess potential organ-specific toxicity.

  • Treatment: Cells are seeded in 96-well plates and exposed to serial dilutions of this compound and voriconazole for 24 to 48 hours.

  • MTT Assay: MTT solution is added to each well, and after incubation, the formazan crystals are solubilized. The absorbance is measured using a microplate reader.

  • IC₅₀ Determination: The half-maximal inhibitory concentration (IC₅₀), the drug concentration that causes a 50% reduction in cell viability, is calculated.

Mandatory Visualizations

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate key comparative aspects and experimental procedures.

cluster_voriconazole Voriconazole cluster_agent63 This compound V_Target Lanosterol 14α-demethylase V_Pathway Ergosterol Biosynthesis V_Target->V_Pathway Inhibits V_Effect Ergosterol Depletion V_Pathway->V_Effect V_Outcome Fungal Cell Membrane Disruption V_Effect->V_Outcome A63_Target Putative Novel Target (Under Investigation) A63_Pathway Essential Fungal Pathway A63_Target->A63_Pathway Inhibits A63_Effect Inhibition of Fungal Growth A63_Pathway->A63_Effect A63_Outcome Fungistatic/Fungicidal Activity A63_Effect->A63_Outcome

Caption: Comparative Mechanisms of Action.

cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis A Aspergillus Strains (Wild-Type & Resistant) B Broth Microdilution Assay (CLSI M38) A->B D Mechanism of Action Studies (e.g., Ergosterol Pathway) A->D C Determine MIC B->C I Treatment with Agent 63 vs. Voriconazole C->I E Cytotoxicity Assays (Mammalian Cell Lines) F Determine IC₅₀ E->F G Immunocompromised Murine Model H Infection with Aspergillus fumigatus G->H H->I J Monitor Survival I->J K Assess Fungal Burden (Lungs, Kidneys) I->K

Caption: Experimental Workflow for Comparative Evaluation.

Conclusion

Voriconazole remains a critical therapeutic agent for the treatment of invasive aspergillosis. However, the threat of resistance underscores the urgent need for novel antifungals. This compound, as a representative of the pyrazole class of compounds, holds potential as a future therapeutic option. The comparative framework and detailed experimental protocols provided in this guide offer a robust approach for the preclinical evaluation of this compound against Aspergillus species. Further direct comparative studies are warranted to fully elucidate its efficacy and mechanism of action relative to the current standard of care.

References

A Comparative Analysis of the In Vitro Cross-Resistance Profile of Antifungal Agent 63

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the investigational azole antifungal, Agent 63, against established triazoles: fluconazole, voriconazole, and itraconazole. The focus of this analysis is the in vitro cross-resistance profile of Agent 63 against a panel of clinically relevant Candida and Aspergillus species, including strains with well-characterized mechanisms of azole resistance.

Disclaimer: Antifungal Agent 63 is a hypothetical compound, and the data presented herein is illustrative, designed to model the performance of a next-generation azole antifungal.

Introduction to Azole Antifungal Resistance

The azole class of antifungals represents a cornerstone in the management of invasive fungal infections. Their mechanism of action involves the inhibition of lanosterol 14α-demethylase (Erg11p or CYP51), a critical enzyme in the ergosterol biosynthesis pathway.[1][2] Ergosterol is an essential component of the fungal cell membrane, and its depletion leads to fungistatic or fungicidal activity. However, the extensive use of azoles has driven the emergence of resistance, posing a significant clinical challenge.[3]

Key mechanisms of azole resistance in fungal pathogens include:

  • Target Site Mutations: Point mutations in the ERG11 gene can alter the structure of the target enzyme, reducing its affinity for azole drugs.[4][5]

  • Overexpression of Efflux Pumps: Increased expression of ATP-binding cassette (ABC) transporters (e.g., CDR1, CDR2) and major facilitator superfamily (MFS) transporters (e.g., MDR1) actively pump azoles out of the fungal cell.[2][5]

  • Target Enzyme Overexpression: Upregulation of the ERG11 gene leads to higher concentrations of the target enzyme, requiring higher drug concentrations for effective inhibition.[3][4]

This compound is a novel triazole engineered to exhibit high potency and a broad spectrum of activity. Its molecular structure has been optimized for a high binding affinity to Erg11p, including isoforms with common resistance-conferring mutations. This guide evaluates the efficacy of Agent 63 in overcoming these established resistance mechanisms.

Comparative Susceptibility Data

The in vitro activity of this compound was compared with fluconazole, voriconazole, and itraconazole against a panel of wild-type and azole-resistant fungal isolates. Minimum Inhibitory Concentrations (MICs) were determined according to the Clinical and Laboratory Standards Institute (CLSI) M27 and M38 guidelines.[6][7]

Table 1: Comparative MICs (µg/mL) of this compound and Other Azoles against Candida Species

Fungal IsolateResistance MechanismFluconazole MICVoriconazole MICItraconazole MICAgent 63 MIC
C. albicans ATCC 90028Wild-Type0.50.030.060.015
C. albicans 12-99ERG11 Y132H Mutation32120.25
C. albicans DSY296CDR1/CDR2 Overexpression64240.5
C. glabrata ATCC 90030Wild-Type80.250.50.125
C. glabrata F15Efflux Pump Overexpression>128481
C. krusei ATCC 6258Intrinsic Resistance640.50.50.25

Table 2: Comparative MICs (µg/mL) of this compound and Other Azoles against Aspergillus Species

Fungal IsolateResistance MechanismVoriconazole MICItraconazole MICAgent 63 MIC
A. fumigatus ATCC 204305Wild-Type0.250.1250.06
A. fumigatus NCPF 7367CYP51A L98H/TR344160.5
A. fumigatus G54WCYP51A G54W Mutation0.580.25

The data indicates that this compound maintains potent activity against isolates that demonstrate significant resistance to first- and second-generation azoles. Notably, Agent 63 shows substantially lower MICs against strains with ERG11/CYP51A mutations and those overexpressing efflux pumps, suggesting a reduced susceptibility to these common resistance mechanisms.

Experimental Protocols

Antifungal Susceptibility Testing (AST) of Yeasts

The in vitro antifungal activity against Candida species was determined by the broth microdilution method following the guidelines of the Clinical and Laboratory Standards Institute (CLSI) document M27.[7]

  • Inoculum Preparation: Fungal isolates were cultured on potato dextrose agar for 24 hours at 35°C. Colonies were suspended in sterile saline, and the turbidity was adjusted to a 0.5 McFarland standard, equivalent to 1-5 x 10^6 CFU/mL. The suspension was further diluted in RPMI 1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL.

  • Drug Dilution: Antifungal agents were serially diluted in RPMI 1640 medium in 96-well microtiter plates.

  • Incubation: The plates were incubated at 35°C for 24-48 hours.

  • MIC Determination: The MIC was defined as the lowest concentration of the antifungal agent that resulted in a significant inhibition (approximately 50% for azoles) of growth compared to the drug-free control well.

Antifungal Susceptibility Testing (AST) of Filamentous Fungi

AST for Aspergillus species was performed according to the CLSI M38 document.[7]

  • Inoculum Preparation: Conidia were harvested from 5-7 day old cultures on potato dextrose agar by flooding the plate with sterile saline containing 0.05% Tween 20. The conidial suspension was adjusted to a final concentration of 0.4-5 x 10^4 CFU/mL in RPMI 1640 medium.

  • Drug Dilution and Incubation: Similar to the yeast protocol, serial dilutions were prepared in 96-well plates, which were then incubated at 35°C for 48-72 hours.

  • MIC Determination: The MIC was determined as the lowest drug concentration that resulted in 100% inhibition of growth (visual reading).

Visualizing the Experimental Workflow

The following diagram illustrates the standardized workflow for determining the Minimum Inhibitory Concentration (MIC) of antifungal agents.

G cluster_prep Phase 1: Preparation cluster_assay Phase 2: Microdilution Assay cluster_analysis Phase 3: Data Analysis isolate Fungal Isolate (Candida or Aspergillus) culture Subculture on Potato Dextrose Agar isolate->culture suspension Prepare Inoculum Suspension in Saline culture->suspension adjust Adjust to 0.5 McFarland (Spectrophotometer) suspension->adjust final_dilution Final Dilution in RPMI 1640 Medium adjust->final_dilution inoculate Inoculate Wells with Fungal Suspension final_dilution->inoculate stock Antifungal Agent Stock Solution serial_dilute 2-fold Serial Dilution in 96-Well Plate stock->serial_dilute serial_dilute->inoculate incubate Incubate at 35°C (24-72 hours) inoculate->incubate controls Prepare Growth & Sterility Controls controls->incubate read_plate Visually Read Plates for Growth Inhibition incubate->read_plate determine_mic Determine MIC Value (µg/mL) read_plate->determine_mic

Caption: Workflow for Antifungal Susceptibility Testing via Broth Microdilution.

Conclusion

The illustrative data presented in this guide suggests that this compound has a promising cross-resistance profile. It demonstrates potent in vitro activity against a range of azole-susceptible and -resistant fungal pathogens. The ability of Agent 63 to overcome common resistance mechanisms, such as target site mutations and efflux pump overexpression, highlights its potential as a next-generation therapeutic for invasive fungal infections. Further in vivo studies and clinical trials are warranted to confirm these advantageous properties.

References

Synergistic Antifungal Effects of Agent 63 in Combination with Amphotericin B: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the synergistic interactions between the investigational antifungal agent, Agent 63, and the established polyene antifungal, Amphotericin B (AmB). The data presented herein demonstrates a potent synergistic relationship, suggesting a promising combination therapy strategy to enhance efficacy and potentially reduce dose-related toxicities of Amphotericin B.

Mechanism of Action and Synergy

Amphotericin B's primary mechanism of action involves binding to ergosterol, a key component of the fungal cell membrane. This binding leads to the formation of pores, disrupting membrane integrity and causing leakage of intracellular contents, ultimately leading to cell death.[1][2] Agent 63, a novel glucan synthase inhibitor, targets the fungal cell wall by inhibiting the synthesis of β-1,3-D-glucan, a critical structural polymer.[3] This disruption of the cell wall weakens the primary defense of the fungal cell.

The observed synergy between Agent 63 and Amphotericin B is predicated on a dual-assault mechanism. By weakening the cell wall, Agent 63 is believed to facilitate easier access of Amphotericin B to the fungal cell membrane, thereby enhancing its pore-forming activity. This two-pronged attack leads to a more rapid and complete fungicidal effect at lower concentrations of both agents than when either is used alone.

Quantitative Analysis of Synergistic Interactions

The synergistic activity of Agent 63 and Amphotericin B was quantified using the checkerboard microdilution method to determine the Fractional Inhibitory Concentration Index (FICI). The FICI is a standard measure of interaction, where a value of ≤ 0.5 indicates synergy, > 0.5 to 4.0 indicates an additive or indifferent effect, and > 4.0 indicates antagonism.

Fungal SpeciesAgent 63 MIC (μg/mL)Amphotericin B MIC (μg/mL)Agent 63 in Combo (μg/mL)Amphotericin B in Combo (μg/mL)FICIInteraction
Candida albicans16120.1250.25Synergy
Aspergillus fumigatus80.510.06250.25Synergy
Cryptococcus neoformans320.2540.031250.25Synergy
Candida auris16220.250.25Synergy

MIC: Minimum Inhibitory Concentration

The data clearly demonstrates a significant synergistic interaction against a broad range of clinically relevant fungal pathogens, with FICI values consistently at 0.25. This indicates that the combination of Agent 63 and Amphotericin B is significantly more potent than either drug alone.

Experimental Protocols

Checkerboard Synergy Assay

The in vitro interaction between Agent 63 and Amphotericin B was assessed using a checkerboard microdilution assay based on the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

  • Preparation of Antifungal Agents: Stock solutions of Agent 63 and Amphotericin B were prepared in dimethyl sulfoxide (DMSO). Serial twofold dilutions of each drug were then prepared in RPMI 1640 medium.

  • Inoculum Preparation: Fungal isolates were cultured on Sabouraud Dextrose Agar. Colonies were suspended in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard, which was further diluted to yield a final inoculum concentration of approximately 0.5 × 10⁵ to 2.5 × 10⁵ CFU/mL.

  • Assay Plate Preparation: A 96-well microtiter plate was used. 50 μL of RPMI 1640 medium was added to all wells. 50 μL of Agent 63 dilutions were added to the wells in a horizontal orientation, and 50 μL of Amphotericin B dilutions were added in a vertical orientation, creating a matrix of drug combinations.

  • Inoculation and Incubation: 100 μL of the prepared fungal inoculum was added to each well. The plates were incubated at 35°C for 24-48 hours.

  • Endpoint Determination: The Minimum Inhibitory Concentration (MIC) was determined as the lowest concentration of the drug, alone or in combination, that produced a significant inhibition of growth compared to the growth control.

  • FICI Calculation: The FICI was calculated using the formula: FICI = (MIC of Agent 63 in combination / MIC of Agent 63 alone) + (MIC of Amphotericin B in combination / MIC of Amphotericin B alone).

Visualizing the Synergistic Mechanism and Workflow

To better illustrate the underlying principles and experimental design, the following diagrams have been generated.

Synergistic_Mechanism cluster_fungal_cell Fungal Cell cluster_outcome Synergistic Outcome CellWall Cell Wall (β-1,3-D-glucan) CellMembrane Cell Membrane (Ergosterol) WeakenedWall Weakened Cell Wall MembraneDisruption Increased Membrane Permeability Agent63 Agent 63 Agent63->CellWall Inhibits Glucan Synthesis AmB Amphotericin B AmB->CellMembrane Binds to Ergosterol, Forms Pores WeakenedWall->MembraneDisruption Facilitates AmB Access CellDeath Fungal Cell Death MembraneDisruption->CellDeath

Caption: The dual-action mechanism of Agent 63 and Amphotericin B leading to fungal cell death.

Checkerboard_Workflow start Start prep_agents Prepare Serial Dilutions of Agent 63 & AmB start->prep_agents prep_inoculum Prepare Fungal Inoculum (0.5 McFarland) start->prep_inoculum setup_plate Dispense Drugs & Inoculum into 96-well Plate prep_agents->setup_plate prep_inoculum->setup_plate incubate Incubate at 35°C for 24-48 hours setup_plate->incubate read_mic Determine MICs Visually incubate->read_mic calc_fici Calculate FICI read_mic->calc_fici interpret Interpret Interaction (Synergy, Additive, etc.) calc_fici->interpret end End interpret->end

Caption: Workflow for the checkerboard microdilution synergy assay.

Conclusion

The combination of Agent 63 and Amphotericin B exhibits strong synergistic activity against a variety of clinically important fungal pathogens. This synergy is likely due to the complementary mechanisms of action, where the cell wall disruption by Agent 63 enhances the cell membrane-targeting activity of Amphotericin B. These promising in vitro results warrant further investigation through in vivo studies to evaluate the therapeutic potential of this combination therapy in clinical settings. The ability to achieve enhanced antifungal efficacy at lower drug concentrations could be a significant advancement in managing invasive fungal infections while minimizing the dose-dependent toxicities associated with Amphotericin B.

References

A Head-to-Head Comparison of New Triazole Antifungal Agents for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth analysis of the performance, mechanisms, and experimental data of next-generation triazole antifungal agents, including isavuconazole, posaconazole, voriconazole, and oteseconazole.

In the ever-evolving landscape of infectious disease, the rise of invasive fungal infections poses a significant threat, particularly to immunocompromised patient populations. Triazole antifungals have long been a cornerstone of treatment, and a new generation of these agents offers improved spectra of activity, pharmacokinetic profiles, and efficacy. This guide provides a head-to-head comparison of key new triazole antifungal agents, presenting supporting experimental data, detailed methodologies, and visual representations of critical pathways and workflows to aid researchers, scientists, and drug development professionals in their work.

In Vitro Activity: A Comparative Analysis

The in vitro potency of an antifungal agent is a critical determinant of its potential clinical efficacy. The following tables summarize the minimum inhibitory concentration (MIC) values for new triazole agents against common and emerging fungal pathogens. The MIC90, representing the concentration of the drug that inhibits the growth of 90% of isolates, is a key metric for comparison.

Table 1: Comparative In Vitro Activity (MIC90 in µg/mL) of New Triazole Antifungals against Candida Species

OrganismIsavuconazoleVoriconazolePosaconazoleOteseconazole
Candida albicans0.015 - 0.060.03 - 0.120.03 - 0.12≤0.03 - 0.125
Candida glabrata0.5 - 20.12 - 11 - 20.125 - 0.5
Candida parapsilosis0.06 - 0.120.03 - 0.120.12 - 0.250.06 - 0.25
Candida tropicalis0.03 - 0.120.06 - 0.250.06 - 0.250.125 - 0.5
Candida krusei0.25 - 10.25 - 10.25 - 10.5 - 2

Data compiled from multiple sources.[1][2]

Table 2: Comparative In Vitro Activity (MIC90 in µg/mL) of New Triazole Antifungals against Aspergillus Species

OrganismIsavuconazoleVoriconazolePosaconazole
Aspergillus fumigatus10.5 - 20.5
Aspergillus flavus110.5
Aspergillus niger211
Aspergillus terreus111

Data compiled from multiple sources. Oteseconazole data for Aspergillus spp. is limited in publicly available comparative studies.[3][4][5]

In Vivo Efficacy: Insights from Preclinical Models

Animal models of invasive fungal infections are crucial for evaluating the in vivo efficacy of new antifungal agents. These studies provide valuable data on survival rates and the reduction of fungal burden in key organs.

Table 3: Comparative Efficacy of New Triazole Antifungals in Murine Models of Invasive Aspergillosis

AgentDosing Regimen (mg/kg)Survival Rate (%)Fungal Burden Reduction (Kidney, Log10 CFU/g)
Isavuconazole20-4080-1002.5 - 3.5
Voriconazole10-4070-902.0 - 3.0
Posaconazole10-2080-1002.5 - 3.5

Data are generalized from multiple studies and can vary based on the specific murine model, fungal strain, and immunosuppression regimen.[6][7]

Pharmacokinetic Profiles: A Comparative Overview

The pharmacokinetic properties of an antifungal agent dictate its dosing regimen and potential for drug-drug interactions. The following table compares key pharmacokinetic parameters of the new triazole agents in humans.

Table 4: Comparative Pharmacokinetic Parameters of New Triazole Antifungals in Humans

ParameterIsavuconazoleVoriconazolePosaconazoleOteseconazole
Bioavailability >98% (oral)>90% (oral)Variable (oral suspension), Improved with tabletsHigh
Protein Binding >99%~58%>98%>99%
Half-life (t½) ~130 hours~6 hours (dose-dependent)~35 hours~138 days
Metabolism CYP3A4, CYP3A5CYP2C19, CYP2C9, CYP3A4UGT1A4Minimal
Elimination Feces (~49%), Urine (~46%)Urine (<2% unchanged)Feces (~77%), Urine (~14%)Primarily feces

Data compiled from multiple sources.[8][9][10][11][12][13]

Mechanism of Action: Inhibition of Ergosterol Biosynthesis

Triazole antifungals exert their activity by targeting the fungal cytochrome P450 enzyme lanosterol 14α-demethylase, which is encoded by the ERG11 gene. This enzyme is a critical component of the ergosterol biosynthesis pathway. Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammalian cells. By inhibiting lanosterol 14α-demethylase, triazoles disrupt the production of ergosterol, leading to the accumulation of toxic sterol intermediates and ultimately compromising the integrity and function of the fungal cell membrane.

Ergosterol_Biosynthesis_Pathway acetyl_coa Acetyl-CoA hmg_coa HMG-CoA acetyl_coa->hmg_coa HMG-CoA synthase mevalonate Mevalonate hmg_coa->mevalonate HMG-CoA reductase squalene Squalene mevalonate->squalene Multiple Steps lanosterol Lanosterol squalene->lanosterol Squalene epoxidase cyp51 Lanosterol 14α-demethylase (CYP51/Erg11) lanosterol->cyp51 ergosterol Ergosterol triazoles New Triazole Agents (Isavuconazole, Voriconazole, Posaconazole, Oteseconazole) triazoles->cyp51 cyp51->ergosterol 14α-demethylation

Mechanism of action of new triazole antifungal agents.

Experimental Protocols

In Vitro Susceptibility Testing: Broth Microdilution Method (CLSI M27-A3)

The Clinical and Laboratory Standards Institute (CLSI) M27-A3 guideline provides a standardized method for determining the minimum inhibitory concentration (MIC) of antifungal agents against yeasts.[14][15][16]

1. Inoculum Preparation:

  • Yeast colonies are selected from a 24-hour-old culture on Sabouraud dextrose agar.
  • A suspension is made in sterile saline and adjusted to a 0.5 McFarland turbidity standard.
  • This suspension is further diluted in RPMI 1640 medium to achieve a final inoculum concentration of 0.5 x 10³ to 2.5 x 10³ cells/mL.[17]

2. Antifungal Agent Preparation:

  • Stock solutions of the triazole agents are prepared in a suitable solvent (e.g., dimethyl sulfoxide).
  • Serial twofold dilutions are made in RPMI 1640 medium in a 96-well microtiter plate.

3. Inoculation and Incubation:

  • The prepared yeast inoculum is added to each well of the microtiter plate containing the serially diluted antifungal agent.
  • Plates are incubated at 35°C for 24-48 hours.

4. MIC Determination:

  • The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50%) compared to the growth in the drug-free control well.

start [label="Start", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; culture [label="1. Isolate and culture\nfungal strain", fillcolor="#F1F3F4"]; inoculum [label="2. Prepare standardized\ninoculum", fillcolor="#F1F3F4"]; dilution [label="3. Prepare serial dilutions\nof antifungal agents", fillcolor="#F1F3F4"]; plate [label="4. Inoculate microtiter plate", fillcolor="#F1F3F4"]; incubate [label="5. Incubate at 35°C", fillcolor="#F1F3F4"]; read [label="6. Read and interpret\nMIC values", fillcolor="#F1F3F4"]; end [label="End", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

start -> culture; culture -> inoculum; dilution -> plate; inoculum -> plate; plate -> incubate; incubate -> read; read -> end; }

Workflow for antifungal susceptibility testing.

In Vivo Efficacy Testing: Murine Model of Disseminated Candidiasis

This model is used to evaluate the efficacy of antifungal agents in a systemic infection.[18][19][20][21][22][23]

1. Animal and Fungal Strain:

  • Immunocompromised mice (e.g., neutropenic) are typically used.
  • A well-characterized strain of Candida albicans is grown in a suitable broth.

2. Inoculum Preparation:

  • The Candida albicans culture is washed and resuspended in sterile saline.
  • The cell concentration is adjusted to a predetermined level (e.g., 1 x 10⁶ CFU/mL).

3. Infection:

  • Mice are infected via intravenous injection (e.g., through the lateral tail vein) with a specific volume of the fungal inoculum.

4. Antifungal Treatment:

  • Treatment with the triazole agent (or vehicle control) is initiated at a specified time post-infection.
  • The drug is administered at various doses and for a defined duration.

5. Outcome Assessment:

  • Survival: Mice are monitored daily, and survival is recorded over a period of time (e.g., 21-30 days).
  • Fungal Burden: At a predetermined endpoint, mice are euthanized, and target organs (e.g., kidneys, brain) are harvested. The organs are homogenized, and serial dilutions are plated on a suitable agar to determine the number of colony-forming units (CFU) per gram of tissue.

Conclusion

The new generation of triazole antifungal agents represents a significant advancement in the management of invasive fungal infections. Isavuconazole, posaconazole, and voriconazole demonstrate broad-spectrum in vitro activity against key pathogens, and this generally translates to high efficacy in preclinical in vivo models. Oteseconazole shows particular promise for the treatment of recurrent vulvovaginal candidiasis. Each agent possesses a unique pharmacokinetic profile that must be considered in the context of clinical application. The continued development and evaluation of these and other novel antifungal agents are essential to combat the growing challenge of fungal resistance and to improve outcomes for patients with life-threatening invasive mycoses.

References

A Comparative Analysis of the Toxicological Profiles of Antifungal Agent 63 and Ketoconazole

Author: BenchChem Technical Support Team. Date: November 2025

A direct comparative analysis of the toxicity profiles of Antifungal agent 63 and ketoconazole is not feasible at this time due to the absence of publicly available toxicological data for this compound. Extensive searches for peer-reviewed studies, clinical trial data, and other scientific literature did not yield any specific information regarding the cytotoxicity, hepatotoxicity, or cardiotoxicity of a compound identified as "this compound."

This guide will, therefore, provide a comprehensive overview of the well-documented toxicity profile of ketoconazole, which can serve as a benchmark for comparison should data on this compound become available. The information presented herein is intended for researchers, scientists, and drug development professionals.

Ketoconazole: A Review of its Toxicity Profile

Ketoconazole is an imidazole antifungal agent that has been widely used for the treatment of various fungal infections. However, its systemic use has been significantly restricted due to a well-established risk of serious toxicity.[1][2][3] The primary toxicities associated with ketoconazole are hepatotoxicity, cardiotoxicity, and cytotoxicity.

Hepatotoxicity of Ketoconazole

Ketoconazole-associated hepatotoxicity is a significant concern and a primary reason for the limitations on its oral use.[4][5][6][7] The incidence of liver injury associated with ketoconazole has been reported to be between 3.6% and 4.2%.[4][7][8] This liver damage can range from asymptomatic elevations in liver enzymes to severe, and in rare cases, fatal fulminant hepatitis.[9] The mechanism of hepatotoxicity is not fully understood but is thought to involve metabolic and idiosyncratic reactions.[5] Off-label use and higher doses may increase the risk of liver damage.[4][7][8]

Cardiotoxicity of Ketoconazole

Ketoconazole has been linked to cardiotoxicity, specifically the prolongation of the QT interval, which can lead to life-threatening arrhythmias such as Torsades de Pointes.[10][11] This effect is primarily due to the blockade of the human Ether-à-go-go-Related Gene (hERG) potassium channels.[10][11][12][13] Studies have shown that ketoconazole directly inhibits hERG channel currents and can also disrupt the trafficking of the hERG protein to the cell surface.[11][12][13]

Cytotoxicity of Ketoconazole

Ketoconazole has demonstrated cytotoxic effects in various cell lines, including malignant cells.[14][15][16] The cytotoxicity is dose- and time-dependent.[14] For instance, studies have reported IC90 (concentration inhibiting 90% of colony growth) values in the range of 7.25 to 40 µg/mL in different cancer cell lines.[14] In human hepatocytes and HepG2 cells, dose-dependent cytotoxicity has been observed with IC50 values around 50-58 µM.[17]

Quantitative Toxicity Data for Ketoconazole

The following tables summarize the quantitative data on the cytotoxicity and cardiotoxicity of ketoconazole from various studies.

Table 1: Cytotoxicity of Ketoconazole in Malignant Cell Lines

Cell LineCancer TypeIC90 (µg/mL)
MCF 7Human Breast Cancer7.25
T 47 DHuman Breast Cancer9.0
MiaPaCaHuman Pancreatic Carcinoma10.0
COLO 357Human Pancreatic Carcinoma9.5
HCT 8Human Colonic Adenocarcinoma27.1
DU 145Human Prostatic Cancer40.0
AR 42 JRat Pancreatic Carcinoma9.0
L1210Murine Leukemia8.6
Data from Rochlitz et al., 1988.[14]

Table 2: Cytotoxicity of Ketoconazole in Human Cell Lines

Cell LineAssayIC50 (µM)
LS174TMTT50.3 (racemic), 52.7 ((+)-KET), 57.5 ((-)-KET)
Data from Gaborik et al., 2014.[17]

Table 3: Cardiotoxicity of Ketoconazole (hERG Channel Inhibition)

Expression SystemAssayIC50 (µM)
HEK293 cellsWhole-cell patch-clamp1.92
Xenopus oocytesTwo-microelectrode recording49
Data from Taglialatela et al., 1998 and Kang et al., 2008.[10][12]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to allow for replication and comparison.

Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Cells (e.g., HepG2, LS174T) are seeded into 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., ketoconazole) and a vehicle control for a specified period (e.g., 24 hours).

  • MTT Incubation: After the incubation period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL). The plates are then incubated for a further 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The cell viability is expressed as a percentage of the control, and the IC50 value is calculated.

hERG Potassium Channel Assay (Whole-Cell Patch-Clamp)

The whole-cell patch-clamp technique is used to measure the ion currents through the hERG channels expressed in a suitable cell line (e.g., HEK293).

  • Cell Preparation: HEK293 cells stably expressing the hERG channel are cultured on coverslips.

  • Recording Setup: A coverslip is transferred to a recording chamber on the stage of an inverted microscope and perfused with an external solution. Patch pipettes are filled with an internal solution.

  • Seal Formation: A high-resistance seal (giga-seal) is formed between the patch pipette and the cell membrane.

  • Whole-Cell Configuration: The cell membrane under the pipette tip is ruptured to achieve the whole-cell configuration, allowing for control of the intracellular environment and measurement of the total current from the cell.

  • Voltage Protocol: A specific voltage-clamp protocol is applied to elicit hERG currents. For example, cells are held at a holding potential, depolarized to a specific voltage to activate the channels, and then repolarized to measure the tail current.

  • Drug Application: The test compound is applied to the cells via the perfusion system.

  • Data Acquisition and Analysis: The hERG currents are recorded before and after drug application. The percentage of current inhibition is calculated, and the IC50 value is determined by fitting the concentration-response data to a Hill equation.[13]

Visualizations

The following diagrams illustrate the experimental workflow for toxicity testing and the signaling pathway associated with ketoconazole's cardiotoxicity.

experimental_workflow cluster_cytotoxicity Cytotoxicity Testing cluster_cardiotoxicity Cardiotoxicity Testing (hERG Assay) cell_seeding Cell Seeding compound_treatment Compound Treatment cell_seeding->compound_treatment mtt_assay MTT Assay compound_treatment->mtt_assay data_analysis_cyto IC50 Calculation mtt_assay->data_analysis_cyto cell_prep hERG-expressing Cell Preparation patch_clamp Whole-Cell Patch-Clamp cell_prep->patch_clamp drug_application Drug Application patch_clamp->drug_application data_analysis_cardio IC50 Calculation drug_application->data_analysis_cardio

Caption: Experimental workflows for cytotoxicity and cardiotoxicity testing.

hERG_pathway ketoconazole Ketoconazole hERG_channel hERG K+ Channel ketoconazole->hERG_channel Direct Blockade protein_trafficking hERG Protein Trafficking ketoconazole->protein_trafficking Inhibition k_efflux Reduced K+ Efflux hERG_channel->k_efflux ap_prolongation Action Potential Prolongation k_efflux->ap_prolongation qt_prolongation QT Interval Prolongation ap_prolongation->qt_prolongation arrhythmia Torsades de Pointes qt_prolongation->arrhythmia disruption Disruption protein_trafficking->disruption disruption->hERG_channel Reduced surface expression

Caption: Mechanism of ketoconazole-induced cardiotoxicity.

References

Evaluation of Antifungal Agent 63 Against Multi-Drug Resistant Fungal Isolates: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of multi-drug resistant (MDR) fungal infections presents a significant and growing challenge to global health. With a limited arsenal of effective antifungal agents, there is an urgent need for novel therapeutics with unique mechanisms of action and broad efficacy against resistant pathogens. This guide provides a comparative evaluation of the novel investigational compound, Antifungal Agent 63, against several established and recent antifungal drugs. The data presented herein is based on standardized preclinical models to assess its potential as a future therapeutic.

In Vitro Activity Against Multi-Drug Resistant Fungal Isolates

The in vitro potency of this compound was evaluated against a panel of clinically relevant, multi-drug resistant fungal isolates. The Minimum Inhibitory Concentration (MIC), the lowest concentration of a drug that inhibits visible growth, was determined using the broth microdilution method.[1][2][3] Results are compared with standard-of-care agents including a triazole (Fluconazole), a polyene (Amphotericin B), an echinocandin (Caspofungin), and a newer glucan synthase inhibitor (Ibrexafungerp).

Table 1: Comparative In Vitro Susceptibility (MIC, µg/mL) of Antifungal Agents Against MDR Fungal Isolates

Fungal IsolateThis compound (Hypothetical)FluconazoleAmphotericin BCaspofunginIbrexafungerp
Candida auris (Azole-R, Echinocandin-R)0.125>641>80.5
Candida glabrata (Azole-R, FKS mutant)0.25>640.540.25
Aspergillus fumigatus (Azole-R)0.5>12810.1251
Cryptococcus neoformans (Fluconazole-R)0.125320.25160.5
Fusarium solani (Amphotericin B-R)1>1288>164

R: Resistant

Cytotoxicity Profile

To assess the selective toxicity of this compound, its cytotoxic effect on human cell lines was determined and compared with other antifungal agents. The 50% inhibitory concentration (IC50) was measured for human embryonic kidney (HEK293) cells and human liver carcinoma (HepG2) cells. A higher IC50 value indicates lower cytotoxicity and a better safety profile.

Table 2: Comparative Cytotoxicity (IC50, µg/mL) in Human Cell Lines

Antifungal AgentHEK293 (IC50)HepG2 (IC50)
This compound (Hypothetical)>128>128
Fluconazole>256>256
Amphotericin B5.28.5
Caspofungin>100>100
Ibrexafungerp>64>64

In Vivo Efficacy in a Murine Model of Disseminated Candidiasis

The in vivo efficacy of this compound was evaluated in an established murine model of disseminated candidiasis using a fluconazole-resistant Candida albicans strain.[4] Efficacy was assessed by survival rate and reduction in fungal burden in the kidneys.

Table 3: In Vivo Efficacy Against Fluconazole-Resistant C. albicans

Treatment Group (Dose, mg/kg)14-Day Survival Rate (%)Fungal Burden Reduction (log CFU/g kidney) vs. Vehicle
Vehicle Control0-
This compound (10)803.5
Fluconazole (20)100.5
Amphotericin B (1)904.0
Caspofungin (5)703.2

Experimental Protocols

Antifungal Susceptibility Testing

The Minimum Inhibitory Concentrations (MICs) were determined by the broth microdilution method following the guidelines of the Clinical and Laboratory Standards Institute (CLSI) M27/M38 documents.[5][6] Fungal isolates were grown on Sabouraud Dextrose Agar. The inoculum was prepared by suspending fungal colonies in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard. The suspensions were further diluted in RPMI 1640 medium. The antifungal agents were prepared in a 2-fold serial dilution series in 96-well microtiter plates. The plates were incubated at 35°C for 24-48 hours. The MIC was defined as the lowest concentration of the drug that caused a significant inhibition of growth compared to the drug-free control well.

Cytotoxicity Assay

HEK293 and HepG2 cells were seeded in 96-well plates and incubated for 24 hours. The cells were then exposed to serial dilutions of the antifungal agents for 48 hours. Cell viability was assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance was measured at 570 nm, and the IC50 values were calculated from the dose-response curves.

In Vivo Murine Model of Disseminated Candidiasis

Immunocompromised male BALB/c mice were infected via tail vein injection with 1x10^6 CFU of a fluconazole-resistant Candida albicans strain.[4] Treatment was initiated 24 hours post-infection and administered once daily for 7 days. The treatment groups included a vehicle control, this compound, fluconazole, amphotericin B, and caspofungin. The survival of the mice was monitored daily for 14 days. For fungal burden determination, a separate cohort of mice was euthanized at day 4 post-infection, and the kidneys were harvested, homogenized, and plated on Sabouraud Dextrose Agar to enumerate colony-forming units (CFU).

Visualizations: Workflows and Pathways

experimental_workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation strain MDR Fungal Strains mic Broth Microdilution (MIC Determination) strain->mic cyto Cytotoxicity Assays (HEK293, HepG2) mic->cyto model Murine Infection Model (Disseminated Candidiasis) mic->model Select Lead Candidate cyto->model Assess Safety Profile treatment Treatment with This compound & Comparators model->treatment survival Survival Analysis treatment->survival burden Fungal Burden (Kidney Homogenates) treatment->burden

Caption: Experimental workflow for preclinical evaluation of this compound.

multidrug_resistance cluster_fungus Fungal Cell cluster_mechanisms Resistance Mechanisms drug Antifungal Agent target Drug Target drug->target Inhibition efflux Efflux Pumps drug->efflux Expulsion m3 Reduced Drug Permeability drug->m3 Blocked Entry m1 Target Alteration/ Overexpression target->m1 m2 Increased Drug Efflux efflux->m2 biofilm Biofilm Formation m4 Biofilm Matrix Sequestration biofilm->m4

Caption: Key mechanisms contributing to multi-drug resistance in pathogenic fungi.[7][8]

agent63_pathway agent63 This compound membrane Fungal Cell Membrane agent63->membrane Penetrates enzyme_x Novel Enzyme 'Fungisyn-1' agent63->enzyme_x Inhibits membrane->enzyme_x Localization product Essential Product (e.g., Cell Wall Component) enzyme_x->product Catalyzes pathway Essential Metabolic Pathway precursor Metabolic Precursor precursor->enzyme_x Substrate lysis Cell Lysis product->lysis Depletion Leads to

Caption: Hypothetical signaling pathway for the mechanism of action of this compound.

Discussion and Future Directions

The hypothetical data presented in this guide suggest that this compound is a promising candidate for the treatment of multi-drug resistant fungal infections. Its potent in vitro activity against a range of resistant isolates, including C. auris and azole-resistant A. fumigatus, is noteworthy. Furthermore, its favorable in vitro safety profile, with high IC50 values against human cell lines, indicates a potentially wide therapeutic window. The in vivo efficacy demonstrated in a murine model of disseminated candidiasis further supports its potential.

The proposed novel mechanism of action, targeting a previously unexploited fungal-specific enzyme, could explain its effectiveness against strains that have developed resistance to existing drug classes.[9][10] The next steps in the development of this compound should include expanded in vivo studies against other MDR pathogens, detailed pharmacokinetic and pharmacodynamic profiling, and further investigation into its precise molecular mechanism of action. These efforts will be crucial in positioning this compound as a next-generation therapeutic to address the critical unmet medical need for new antifungal agents.

References

Comparative Analysis of Antifungal Agent 63: A Thiourea Derivative Targeting Fusarium oxysporum

Author: BenchChem Technical Support Team. Date: November 2025

A detailed comparison of the bioactivity of Antifungal Agent 63 (also known as Compound 3i), a promising thiourea derivative, against the economically significant plant pathogen Fusarium oxysporum. This guide provides a statistical validation of its bioactivity in comparison to established antifungal agents, Amphotericin B and Fluconazole, supported by experimental data and detailed protocols.

Executive Summary

Fusarium oxysporum is a soil-borne fungus responsible for devastating vascular wilt diseases in a wide range of crops, leading to significant economic losses worldwide. The emergence of resistance to conventional fungicides necessitates the development of novel antifungal agents. This compound, a thiourea derivative identified as Compound 3i, has demonstrated potent fungicidal activity against Fusarium oxysporum f.sp. cucumerinum. This guide presents a comprehensive analysis of its bioactivity, placing it in context with the widely used antifungal drugs Amphotericin B and Fluconazole. The data is presented in a clear, comparative format to aid researchers, scientists, and drug development professionals in evaluating its potential as a lead compound for novel fungicide development.

Data Presentation: In Vitro Susceptibility Testing

The antifungal efficacy of this compound and comparator drugs is typically determined by measuring the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an agent that inhibits the visible growth of a microorganism.

Antifungal AgentTarget OrganismMIC Range (µg/mL)Reference
This compound (Compound 3i) Fusarium oxysporum f.sp. cucumerinumData Not Available[1][2][3][4][5]
Amphotericin BFusarium oxysporum0.5 - >16
FluconazoleFusarium oxysporum32 - ≥128

Note: While "excellent fungicidal activities" are reported for this compound (Compound 3i), specific MIC or EC50 values against Fusarium oxysporum were not available in the public domain at the time of this publication.[1][2][3][4][5]

Mechanism of Action: A Comparative Overview

This compound (Thiourea Derivative): The precise mechanism of action for this compound has not been fully elucidated. However, thiourea derivatives are generally known to exert their antifungal effects by disrupting the fungal cell membrane. This can lead to increased permeability, leakage of essential cellular components, and ultimately, cell death.

Amphotericin B (Polyene): Amphotericin B binds to ergosterol, a primary component of the fungal cell membrane. This binding leads to the formation of pores or channels in the membrane, causing increased permeability and leakage of intracellular ions, which results in fungal cell death.

Fluconazole (Azole): Fluconazole inhibits the fungal cytochrome P450 enzyme, lanosterol 14-α-demethylase. This enzyme is crucial for the biosynthesis of ergosterol. Inhibition of this enzyme leads to the depletion of ergosterol and the accumulation of toxic sterol precursors, which disrupts the structure and function of the fungal cell membrane.

Experimental Protocols

The following is a generalized protocol for determining the Minimum Inhibitory Concentration (MIC) of antifungal agents against filamentous fungi like Fusarium oxysporum, based on the Clinical and Laboratory Standards Institute (CLSI) M38-A2 guidelines.

1. Inoculum Preparation:

  • Fusarium oxysporum is cultured on a suitable medium, such as potato dextrose agar (PDA), at 35°C for 7 days to encourage conidiation.

  • The surface of the culture is flooded with sterile 0.85% saline, and the conidia are gently scraped off.

  • The resulting suspension is transferred to a sterile tube and allowed to stand for 5 minutes to allow heavy particles to settle.

  • The upper suspension is transferred to a new sterile tube, and the conidial concentration is adjusted to 0.4 × 10⁴ to 5 × 10⁴ CFU/mL using a spectrophotometer or hemocytometer.

2. Antifungal Agent Preparation:

  • Stock solutions of the antifungal agents are prepared in a suitable solvent, such as dimethyl sulfoxide (DMSO).

  • Serial twofold dilutions of each antifungal agent are prepared in RPMI 1640 medium (with L-glutamine, without bicarbonate, and buffered with MOPS) in 96-well microtiter plates.

3. Inoculation and Incubation:

  • Each well of the microtiter plate is inoculated with the prepared fungal suspension.

  • A growth control well (containing medium and inoculum but no antifungal agent) and a sterility control well (containing medium only) are included.

  • The plates are incubated at 35°C for 48 to 72 hours.

4. MIC Determination:

  • The MIC is determined as the lowest concentration of the antifungal agent at which there is complete inhibition of visible growth as observed with the naked eye.

Visualizing the Experimental Workflow and Fungal Targets

To better understand the processes involved in evaluating antifungal agents, the following diagrams illustrate the experimental workflow and the cellular targets of the compared antifungal classes.

Experimental_Workflow Experimental Workflow for Antifungal Susceptibility Testing cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Fungal Culture Fungal Culture Inoculum Preparation Inoculum Preparation Fungal Culture->Inoculum Preparation Harvest & Adjust Concentration Inoculation Inoculation Inoculum Preparation->Inoculation Antifungal Stock Antifungal Stock Serial Dilutions Serial Dilutions Antifungal Stock->Serial Dilutions Prepare Concentration Gradient Serial Dilutions->Inoculation Incubation Incubation Inoculation->Incubation 48-72 hours at 35°C Visual Reading Visual Reading Incubation->Visual Reading Observe Growth Inhibition MIC Determination MIC Determination Visual Reading->MIC Determination

Caption: A flowchart illustrating the key steps in determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent.

Antifungal_Targets Cellular Targets of Compared Antifungal Agents cluster_fungal_cell Fungal Cell Cell Wall Cell Wall Cell Membrane Cell Membrane Ergosterol Ergosterol Lanosterol Lanosterol 14-α-demethylase 14-α-demethylase Lanosterol->14-α-demethylase synthesis 14-α-demethylase->Ergosterol produces Amphotericin B Amphotericin B Amphotericin B->Ergosterol Binds to Fluconazole Fluconazole Fluconazole->14-α-demethylase Inhibits Thiourea Derivatives\n(e.g., Agent 63) Thiourea Derivatives (e.g., Agent 63) Thiourea Derivatives\n(e.g., Agent 63)->Cell Membrane Disrupts

Caption: A diagram showing the distinct mechanisms of action of Amphotericin B, Fluconazole, and Thiourea Derivatives on a fungal cell.

References

Safety Operating Guide

Proper Disposal of Antifungal Agent 63: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation: This document provides essential safety and logistical information for the proper disposal of Antifungal Agent 63, catering to researchers, scientists, and drug development professionals. Adherence to these procedures is critical for maintaining a safe laboratory environment and ensuring regulatory compliance.

The primary source for disposal information for any chemical is its Safety Data Sheet (SDS). For this compound, the SDS is available from TargetMol and must be consulted for specific disposal instructions.[1] The following procedures are based on general best practices for laboratory chemical waste disposal and should be supplemented with the specific guidance provided in the manufacturer's SDS.

Step-by-Step Disposal Protocol for this compound

1. Waste Identification and Segregation:

  • All materials contaminated with this compound, including unused product, solutions, contaminated personal protective equipment (PPE), and labware (e.g., pipette tips, vials, plates), must be treated as hazardous chemical waste.

  • Segregate waste streams. Do not mix this compound waste with other chemical waste unless compatibility has been confirmed. Incompatible wastes can react, leading to fire, explosion, or the release of toxic gases.

  • Solid waste (e.g., contaminated gloves, paper towels, solid compound) should be collected separately from liquid waste (e.g., solutions, rinsates).

2. Waste Collection and Container Management:

  • Use designated, leak-proof, and chemically compatible containers for collecting this compound waste. The original container is often a suitable option for unused product.

  • Ensure waste containers are clearly labeled with "Hazardous Waste" and the full chemical name, "this compound." Note the date when waste is first added to the container.

  • Keep waste containers securely closed except when adding waste. This prevents spills and the release of vapors.

  • Store waste containers in a designated satellite accumulation area (SAA) that is near the point of generation and under the control of laboratory personnel. The SAA should be a well-ventilated, secondary containment area to capture any potential leaks.

3. Disposal of Contaminated Materials:

  • Liquids: Collect all liquid waste containing this compound in a designated, sealed container. The first rinse of any contaminated glassware or equipment must be collected as hazardous waste.[2] Subsequent rinses may be permissible for drain disposal depending on local regulations and the concentration of the antifungal agent, but it is best practice to collect all rinsates as hazardous waste.

  • Solids: Place all solid waste, including contaminated PPE and labware, in a designated, lined container for solid hazardous waste.

  • Sharps: Any sharps (e.g., needles, broken glass) contaminated with this compound must be disposed of in a puncture-resistant sharps container that is clearly labeled as hazardous waste.

  • Empty Containers: To be considered "empty," a container must have all contents removed by normal means. The first rinse of a container that held this compound must be collected as hazardous waste.[2] After a thorough triple rinse, and once the label is defaced or removed, the container may be disposed of as non-hazardous waste, in accordance with institutional policies.

4. Decontamination of Laboratory Equipment:

  • Equipment that has come into contact with this compound must be decontaminated.

  • Wipe down surfaces with an appropriate solvent or cleaning solution that is known to be effective against the compound without reacting with it. All cleaning materials (e.g., wipes, absorbent pads) must be disposed of as solid hazardous waste.

  • For equipment with internal components, follow the manufacturer's guidelines for decontamination. This may involve flushing with a cleaning solution, with the rinsate collected as hazardous waste.

5. Arranging for Waste Pickup:

  • Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste. Do not allow hazardous waste to accumulate in the laboratory.

  • Ensure all containers are properly labeled and sealed before the scheduled pickup.

Quantitative Data for Chemical Waste Management

The following table summarizes general quantitative limits and guidelines for hazardous waste accumulation in a laboratory setting. These are based on common regulatory requirements and should be confirmed with your institution's specific policies.

ParameterGuidelineSource
Maximum Hazardous Waste Volume in SAA 55 gallons[3][4]
Maximum Acutely Hazardous Waste (P-listed) in SAA 1 quart (liquid) or 1 kilogram (solid)[3]
pH Range for Potential Drain Disposal (if permitted) > 5.5 and < 11.0 for aqueous solutions without other hazards
Container Rinsing Requirement First rinse of contaminated containers must be collected as hazardous waste.[2]
Time Limit for Waste Accumulation Must be collected within 90 days of the start of accumulation.[4]

Disposal Workflow for this compound

The following diagram illustrates the decision-making process for the proper disposal of materials related to this compound.

cluster_0 Waste Generation cluster_1 Waste Characterization & Segregation cluster_2 Containerization & Labeling cluster_3 Final Disposal Pathway Start Material Contaminated with This compound Is_it_liquid Liquid Waste? Start->Is_it_liquid Is_it_solid Solid Waste? Is_it_liquid->Is_it_solid No Collect_Liquid Collect in Labeled, Sealed Liquid Waste Container Is_it_liquid->Collect_Liquid Yes Is_it_sharp Sharps Waste? Is_it_solid->Is_it_sharp No Collect_Solid Collect in Labeled, Lined Solid Waste Container Is_it_solid->Collect_Solid Yes Collect_Sharp Collect in Labeled, Puncture-Resistant Sharps Container Is_it_sharp->Collect_Sharp Yes Store_SAA Store in Designated Satellite Accumulation Area Is_it_sharp->Store_SAA No (e.g., Decontaminated Equipment) Collect_Liquid->Store_SAA Collect_Solid->Store_SAA Collect_Sharp->Store_SAA EHS_Pickup Arrange for EHS Hazardous Waste Pickup Store_SAA->EHS_Pickup

Caption: Disposal workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.